Linalyl octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-6-8-9-10-11-14-17(19)20-18(5,7-2)15-12-13-16(3)4/h7,13H,2,6,8-12,14-15H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMRECJBIPPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864190 | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid | |
| Record name | Linalyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.883 | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10024-64-3 | |
| Record name | Linalyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9004S7D8YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Linalyl octanoate chemical structure and properties
An In-Depth Technical Guide to Linalyl Octanoate: Structure, Properties, and Analysis
Introduction
This compound (CAS No. 10024-64-3) is a monoterpenoid ester valued for its characteristic fragrance and flavor profile.[1] As an ester of the tertiary alcohol linalool and the saturated fatty acid octanoic acid, it possesses a unique combination of fruity, herbal, and sweet notes. This guide serves as a technical resource for researchers, chemists, and professionals in the flavor, fragrance, and pharmaceutical industries. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and functional applications of this compound, grounding all claims in established scientific principles and authoritative data.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application and study. This compound is systematically known by its IUPAC name, 3,7-dimethylocta-1,6-dien-3-yl octanoate.[1] It is also commonly referred to by synonyms such as linalyl caprylate.[1][2][3]
1.1. Molecular Structure and Stereochemistry
This compound is formed through the esterification of linalool, a chiral tertiary alcohol, with octanoic acid. The molecular formula is C₁₈H₃₂O₂.[1] The presence of a chiral center at the C3 position of the linalyl moiety means that this compound can exist as two distinct enantiomers: (R)-(-)-linalyl octanoate and (S)-(+)-linalyl octanoate. The specific enantiomeric distribution can significantly influence its sensory properties and biological activity, a critical consideration in authenticity control of natural products. Commercially available this compound is often a racemic mixture.
Below is a 2D representation of the chemical structure.
Caption: Fig. 1: 2D Chemical Structure of this compound
1.2. Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | PubChem[1] |
| CAS Number | 10024-64-3 | PubChem[1] |
| Molecular Formula | C₁₈H₃₂O₂ | PubChem[1] |
| Molecular Weight | 280.45 g/mol | PubChem[1][4] |
| InChI Key | OJKMRECJBIPPRG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | PubChem[1][5] |
| FEMA Number | 2644 | The Good Scents Company[4] |
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of this compound dictate its handling, formulation, and application. It is a colorless to pale yellow, oily liquid under standard conditions.[6]
2.1. Physicochemical Data
| Property | Value | Conditions | Source |
| Density | 0.875 - 0.885 g/cm³ | @ 25.00 °C | Parchem[6] |
| Refractive Index | 1.454 - 1.457 | @ 20.00 °C | Parchem[6] |
| Flash Point | > 93.33 °C (> 200 °F) | TCC | The Good Scents Company[4] |
| Vapor Pressure | 0.000125 mmHg | @ 25.00 °C | Parchem[6] |
| logP (o/w) | 7.02 | Parchem[6] | |
| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | PubChem[1], Parchem[6] |
2.2. Organoleptic Profile
This compound is highly regarded for its complex and pleasant aroma and flavor.
-
Odor: The scent is described as dry, fruity, herbal, sweet, and green, with a medium strength and good substantivity, lasting up to 72 hours on a smelling strip.[4]
-
Flavor: Its taste profile is characterized as sweet, with notes of berry, tropical fruit, green, and herbal nuances.[4]
Synthesis and Manufacturing
The primary industrial route for producing this compound is through the direct esterification of linalool with octanoic acid or one of its derivatives, such as octanoyl chloride or octanoic anhydride. This reaction is a classic example of Fischer-Speier esterification.
3.1. Reaction Principle
The synthesis involves the reaction of the hydroxyl group of linalool with the carboxyl group of octanoic acid, typically in the presence of an acid catalyst to increase the reaction rate. The process is reversible, and water is produced as a byproduct. To drive the equilibrium towards the product side, this water is usually removed as it forms, often through azeotropic distillation.
Caption: Fig. 2: Synthesis Workflow for this compound
3.2. Generalized Experimental Protocol
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with equimolar amounts of linalool and octanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene, is added.
-
Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is introduced into the mixture.
-
Reaction: The mixture is heated to reflux. The water-toluene azeotrope is collected in the Dean-Stark trap, with the toluene being returned to the reactor. The reaction is monitored (e.g., by GC) until the starting materials are consumed.
-
Work-up: After cooling, the reaction mixture is neutralized by washing with a dilute aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted octanoic acid. This is followed by washing with water to remove residual salts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product with high purity.
Analytical Methodologies
The quality control and characterization of this compound rely heavily on chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.[7][8] This method allows for both the separation of volatile components and their unambiguous identification. Chiral gas chromatography can be employed to determine the enantiomeric distribution.[9][10]
Caption: Fig. 3: General Workflow for GC-MS Analysis
4.1. Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as ethyl acetate or dichloromethane. An internal standard may be added for quantitative analysis.
-
Instrumentation: A GC-MS system equipped with a capillary column is used. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating terpene esters.
-
GC Conditions:
-
Injector: Set to a temperature of ~250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 60 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 5-10 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: Set to ~280 °C to prevent condensation.
-
-
Data Analysis: The resulting chromatogram peaks are identified by comparing their retention times and mass spectra with those of a known reference standard and by matching the spectra against established libraries (e.g., NIST, Wiley).
Applications and Functional Use
This compound's primary value lies in its sensory properties, making it a key ingredient in the flavor and fragrance industries.[4]
-
Fragrance: It is used to impart fresh, fruity, and herbal top notes in a wide range of products, including fine fragrances, personal care items, soaps, and cleaning products.[4] Its profile is particularly useful in creating natural-smelling accords like bergamot and lavender.
-
Flavor: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current intake levels when used as a flavoring agent.[1] It is designated as FEMA number 2644 and is used to build fruity and berry flavor profiles in beverages, confectionery, and baked goods.[4]
Safety and Toxicology
This compound is considered to have a low order of toxicity.
| Metric | Value | Species | Source |
| Oral LD50 | 48,849 mg/kg | Mouse | The Good Scents Company[4] |
| GHS Classification | Does not meet GHS hazard criteria | PubChem[1] | |
| Regulatory Status | No safety concern as a flavoring agent | JECFA | PubChem[1] |
While generally safe for its intended uses, standard industrial hygiene practices should be followed. It is recommended to avoid direct contact with skin and eyes and to handle the material in a well-ventilated area.[4]
Conclusion
This compound is a well-characterized monoterpenoid ester with significant commercial importance in the flavor and fragrance sectors. Its distinct chemical structure, defined physicochemical properties, and pleasant organoleptic profile make it a versatile ingredient. The synthesis via Fischer esterification and analysis by GC-MS are robust and well-established procedures, ensuring consistent quality and purity for its diverse applications. With a favorable safety profile, this compound will likely remain a staple component in the formulation of consumer and industrial products.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61435, this compound. Available from: [Link]
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The Good Scents Company (n.d.). This compound. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Substance Record for SID 500796901, this compound. Available from: [Link]
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PubChemLite (n.d.). This compound (C18H32O2). Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135017027, this compound. Available from: [Link]
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Scentspiracy (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Available from: [Link]
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OECD SIDS (2000). LINALYL ACETATE. Available from: [Link]
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ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). Available from: [Link]
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Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7247. Available from: [Link]
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PerfumersWorld (n.d.). Linalyl Acetate. Available from: [Link]
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Axxence Aromatic GmbH (2024). Safety Data Sheet - NATURAL LINALYL ACETATE. Available from: [Link]
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The Royal Society of Chemistry (n.d.). The development of the GC-MS analytical method used for the determination of the isotope ratio of linalool in yuzu essential oil. Available from: [Link]
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Scuteri, D., et al. (2022). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). Molecules, 27(1), 1. Available from: [Link]
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Casabianca, H., et al. (1998). Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils. Journal of High Resolution Chromatography, 21(2), 107-112. Available from: [Link]
- Bell, S. A., & Strickland, B. R. (1957). U.S. Patent No. 2,794,826. Washington, DC: U.S. Patent and Trademark Office.
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Elsharif, S., et al. (2022). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 10, 992562. Available from: [Link]
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ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). Available from: [Link]
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Juchelka, D., et al. (1998). Authenticity assessment of lavender oils using GC-P-IRMS: 2H/1H isotope ratios of linalool and linalyl acetate. Journal of High Resolution Chromatography, 21(2), 107-112. Available from: [Link]
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A Technical Guide to the Elusive Natural Sources of Linalyl Octanoate in Plants: A Methodological Approach for Discovery and Analysis
Abstract
Linalyl octanoate, a monoterpenoid ester with potential applications in the flavor, fragrance, and pharmaceutical industries, remains an enigmatic compound within the plant kingdom. While its synthetic counterpart is well-characterized, documented instances of its natural occurrence are sparse. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers, scientists, and drug development professionals to identify, extract, and characterize this compound from botanical sources. Acknowledging the limited direct literature, this guide leverages the extensive research on the closely related and abundant linalyl acetate as a foundational model. We delve into the probable biosynthetic pathways, detail robust extraction and analytical protocols, and offer field-proven insights to empower the scientific community in the systematic exploration for novel natural sources of this compound.
Introduction: The Quest for Natural this compound
This compound (C18H32O2) is the acetate ester of linalool, a tertiary monoterpene alcohol.[1] Its structure imparts a unique sensory profile, anticipated to be a complex fusion of fruity, waxy, and floral notes, making it a desirable target for various industries. However, unlike its well-documented analogue, linalyl acetate—a principal component of essential oils from lavender (Lavandula angustifolia), clary sage (Salvia sclarea), and bergamot (Citrus bergamia)[2][3]—the natural footprint of this compound is faint.
The scarcity of its reporting in ethnobotanical and phytochemical literature presents both a challenge and an opportunity. It suggests that this compound may be a rare or trace component in most plant volatile profiles, or it may be present in underexplored plant species. This guide provides the necessary tools and theoretical grounding to embark on a systematic search for this elusive compound.
Biosynthesis of Terpenoid Esters: A Probable Pathway to this compound
Understanding the biosynthesis of related compounds provides a logical roadmap for predicting the occurrence of this compound. In higher plants, the formation of terpenoids like linalool originates from the methylerythritol-phosphate (MEP) pathway, which generates the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5]
The biosynthesis of linalyl esters is a two-step process:
-
Formation of Linalool: Geranyl diphosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to linalool by the enzyme linalool synthase (LIS).[6]
-
Esterification: Linalool is then esterified by an alcohol acyltransferase (AAT), which catalyzes the transfer of an acyl group from an acyl-CoA donor to the hydroxyl group of linalool.
For linalyl acetate, the acyl donor is acetyl-CoA.[7][8] It is highly probable that the biosynthesis of this compound follows an analogous pathway, utilizing octanoyl-CoA as the acyl donor.
Caption: Probable biosynthetic pathway of this compound, paralleling that of linalyl acetate.
This biosynthetic framework suggests that promising plant candidates for this compound discovery would be those that produce high levels of linalool and have a metabolic profile rich in medium-chain fatty acids.
Methodologies for Extraction and Analysis
The successful identification of this compound hinges on meticulous extraction and sensitive analytical techniques. The protocols outlined below are designed to maximize the recovery and ensure the accurate identification of this target compound from complex plant matrices.
Extraction of Volatile Compounds
The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compounds.
Protocol 1: Hydrodistillation for Essential Oil Extraction
This classical method is suitable for obtaining a comprehensive profile of volatile and semi-volatile compounds from fresh or dried plant material.
-
Step 1: Sample Preparation: Weigh approximately 100-500 g of the plant material (e.g., flowers, leaves, stems). The material should be appropriately sized (e.g., chopped or coarsely ground) to facilitate efficient extraction.
-
Step 2: Apparatus Setup: Place the prepared plant material into a round-bottom flask of a Clevenger-type apparatus.[9]
-
Step 3: Distillation: Add distilled water to the flask, ensuring the plant material is fully submerged. Heat the flask to a gentle boil and continue the hydrodistillation for 3-4 hours.
-
Step 4: Collection and Drying: Collect the distilled essential oil. To remove residual water, pass the oil over anhydrous sodium sulfate.
-
Step 5: Storage: Store the dried essential oil in a sealed, airtight amber glass vial at 4°C until analysis to prevent degradation.
Protocol 2: Solvent Extraction for Surface Metabolites
For compounds present on the surface of plant tissues, such as in glandular trichomes, a less aggressive solvent wash is preferable.[4]
-
Step 1: Sample Collection: Carefully excise the plant parts of interest (e.g., flower calyces).
-
Step 2: Extraction: Immerse the plant material in a suitable organic solvent, such as hexane or dichloromethane, in a sealed container. A ratio of 1.5 mL of solvent per calyx is a good starting point.[4]
-
Step 3: Agitation: Gently agitate the mixture for 2 hours at room temperature.
-
Step 4: Filtration and Concentration: Filter the extract to remove plant debris. The solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample if necessary.
-
Step 5: Storage: Store the extract at -20°C in a sealed vial prior to analysis.
Analytical Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound.[9]
Protocol 3: GC-MS Analysis
-
Step 1: Sample Preparation: Dilute the essential oil or solvent extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis. Add an internal standard (e.g., 10-undecen-1-ol) for quantification.[4]
-
Step 2: GC-MS System and Column: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Step 3: GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 1:50 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 3°C/min
-
Hold: Maintain at 240°C for 10 minutes
-
-
-
Step 4: MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
-
Step 5: Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic chemical standard. Cross-reference with mass spectral libraries such as NIST and Wiley for confirmation.
-
Step 6: Quantification: The relative percentage of this compound can be determined by peak area normalization. For absolute quantification, generate a calibration curve using a certified standard of this compound.
Caption: General workflow for the extraction and analysis of this compound from plant sources.
Potential Plant Sources and Screening Strategies
While no definitive plant sources of this compound are widely reported, a logical screening strategy can be employed:
| Plant Family | Genus Examples | Rationale |
| Lamiaceae | Salvia, Mentha, Lavandula | High producers of linalool and linalyl acetate, indicating the presence of the necessary enzymes (LIS and AATs).[4][7][10] |
| Rutaceae | Citrus | Known for a diverse range of monoterpenoids, including linalool.[11] |
| Apiaceae | Coriandrum | Coriander is a known source of linalool.[6][12] |
| Lauraceae | Laurus | Bay laurel contains (R)-linalool.[6] |
Screening Approach:
-
Prioritize Linalool-Rich Species: Begin by screening plants known to produce significant quantities of linalool.
-
Metabolomic Profiling: Employ the GC-MS protocol described above to analyze the essential oils or extracts of candidate species.
-
Targeted Search: Specifically look for the mass spectrum and retention time corresponding to this compound.
Conclusion and Future Outlook
The natural occurrence of this compound in plants remains a compelling area of phytochemical research. This guide provides a robust, scientifically grounded framework for its discovery and analysis. By leveraging the knowledge of related compound biosynthesis and employing rigorous analytical methodologies, researchers are well-equipped to explore the plant kingdom for this elusive ester. The identification of a natural source of this compound would not only be a significant scientific finding but could also pave the way for novel applications in a variety of industries. The protocols and strategies outlined herein are intended to serve as a catalyst for such discoveries.
References
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Chalvin, C., Drevensek, S., Gilard, F., Mauve, C., Chollet, C., Morin, H., Nicol, E., Héripré, E., Kriegshauser, L., Gakière, B., Dron, M., Bendahmane, A., & Boualem, A. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research, 8(1), 1-13. [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Crowell, A. L., Williams, D. C., Davis, E. M., & Croteau, R. (2002). Biosynthesis of Linalyl Acetate and Other Terpenes in Glandular Trichomes of Lemon Mint (Mentha aquatica var. citrata, Lamiaceae). Archives of Biochemistry and Biophysics, 405(1), 65-76. [Link]
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Prana Vision. (2025). What's Inside Your Essential Oils? A Deep Dive into Linalool, Linalyl Acetate, and More. Retrieved from [Link]
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Chalvin, C., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture research, 8(1), 219. [Link]
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-
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-
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Introduction: The Convergence of Terpene and Lipid Pathways
An In-depth Technical Guide on the Biosynthesis of Linalyl Octanoate
This compound is a volatile ester prized for its delicate, fruity, and floral aroma, making it a valuable component in the flavor and fragrance industries. Structurally, it is the ester formed from the monoterpenoid alcohol linalool and the medium-chain fatty acid, octanoic acid. Its biosynthesis in nature and through biotechnological routes represents a fascinating convergence of two distinct and fundamental metabolic pathways: the terpenoid pathway, which produces linalool, and the fatty acid synthesis pathway, which generates octanoic acid.
This guide provides a detailed technical exploration of the complete biosynthetic route to this compound. We will dissect the synthesis of each precursor molecule, linalool and octanoyl-CoA, and culminate with the critical enzymatic esterification step that unites them. This document is intended for researchers and scientists in metabolic engineering, synthetic biology, and drug development, offering insights into the underlying biochemistry and providing actionable protocols for its synthesis and analysis.
Part 1: Synthesis of the Linalool Moiety via the Terpenoid Pathway
Linalool is an acyclic monoterpenoid alcohol that is a key aromatic component in over 200 plant species.[1] Its biosynthesis begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]
Generation of Isoprenoid Precursors: IPP and DMAPP
Plants and microorganisms utilize two primary pathways to produce IPP and DMAPP:
-
The Mevalonate (MVA) Pathway: Primarily operating in the cytoplasm of plants, this pathway begins with acetyl-CoA.[1][2] It is a key pathway for producing precursors for sesquiterpenes and sterols.
-
The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Located in the plastids of plant cells, this pathway starts from pyruvate and glyceraldehyde-3-phosphate. It is the typical source for monoterpene precursors, including linalool.[1]
Formation of the C10 Backbone: Geranyl Diphosphate (GPP)
The first committed step in monoterpene synthesis involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1][3]
The Final Step: Linalool Synthase (LIS)
The final conversion to linalool is catalyzed by a member of the terpene synthase (TPS) family of enzymes, specifically Linalool Synthase (LIS) . This enzyme facilitates the isomerization and subsequent hydrolysis of GPP, leading to the formation of linalool.[4][5] The stereochemistry of the final product, either (S)-(+)-linalool (sweet, floral) or (R)-(-)-linalool (woody, lavender-like), is determined by the specific LIS enzyme.[1]
Part 2: Synthesis of the Octanoate Moiety via Fatty Acid Biosynthesis
Octanoic acid is an eight-carbon saturated fatty acid. Its activated form, octanoyl-CoA, is the direct precursor required for esterification with linalool. The synthesis originates from the central metabolite, acetyl-CoA.[6]
The Starting Block: Acetyl-CoA
Acetyl-CoA is a fundamental precursor for fatty acid synthesis (FAS). In microorganisms engineered for production, enhancing the flux towards cytosolic acetyl-CoA is a critical first step. This can be achieved by engineering pathways like the pyruvate dehydrogenase (PDH) bypass or introducing a heterologous ATP-citrate lyase.[6][7]
Chain Elongation by Fatty Acid Synthase (FAS)
The cytosolic Fatty Acid Synthase (FAS) complex catalyzes the iterative elongation of the fatty acid chain.[8] The cycle begins with the loading of acetyl-CoA and malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions, the carbon chain is extended by two carbons in each cycle. For octanoic acid, this cycle proceeds until an 8-carbon acyl chain (octanoyl) is formed, typically attached to an Acyl Carrier Protein (ACP), forming octanoyl-ACP.[9]
Release and Activation to Octanoyl-CoA
Naturally, the FAS complex in organisms like Saccharomyces cerevisiae primarily produces C16 and C18 fatty acids.[8] To achieve the release of the C8 intermediate, specific enzymatic activities are required:
-
Premature Termination: Engineering the FAS complex, for instance by introducing a mutation in the malonyl-palmitoyl transferase (MPT) domain, can lead to the premature release of shorter acyl chains.[8]
-
Thioesterase Action: A specific thioesterase can hydrolyze the thioester bond in octanoyl-ACP, releasing free octanoic acid.[9]
-
Acyl-CoA Synthetase: The released octanoic acid must then be activated to its CoA thioester form. This is accomplished by an Acyl-CoA Synthetase (also known as fatty acyl-CoA ligase), which ligates coenzyme A to octanoate in an ATP-dependent reaction, yielding octanoyl-CoA.
Part 3: The Convergence - Enzymatic Esterification to this compound
The final step in the biosynthesis of this compound is the condensation of linalool and octanoyl-CoA. This reaction is catalyzed by a specific class of enzymes known for their ability to synthesize esters.
The Key Enzyme Family: Alcohol Acyltransferases (AATs)
Alcohol Acyltransferases (AATs) are the primary enzymes responsible for the biosynthesis of volatile esters in many fruits and flowers.[10] They catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, a reaction that is thermodynamically favorable in an aqueous cellular environment.[11][12]
Reaction: Linalool + Octanoyl-CoA → this compound + Coenzyme A
AATs are known for their broad substrate specificity, capable of accepting a variety of alcohols and acyl-CoAs.[11] This promiscuity is a double-edged sword in metabolic engineering; while it allows for the synthesis of diverse esters, it can also lead to the production of unwanted side-products, reducing the yield and purity of the target molecule. Therefore, selecting or engineering an AAT with high specificity for both linalool and octanoyl-CoA is crucial for efficient production.
Alternative Biocatalysis: Lipases
While AATs are central to in vivo biosynthesis, lipases are powerful biocatalysts for the in vitro synthesis of esters.[13] Enzymes such as the immobilized lipase B from Candida antarctica (Novozym 435) are widely used to catalyze the esterification of linalool with octanoic acid in a solvent-free or organic solvent system.[13][14] Although this is not a native biosynthetic pathway, it represents a viable and common strategy for the biotechnological production of this compound.
Part 4: Metabolic Engineering for Biotechnological Production
The microbial production of this compound offers a sustainable alternative to chemical synthesis or extraction from natural sources. Chassis organisms like E. coli and yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) are commonly engineered for this purpose.[15][16]
Key Engineering Strategies
| Strategy | Target Pathway | Specific Action | Rationale |
| Precursor Supply | Terpenoid Pathway | Overexpress genes of the MEP pathway (e.g., dxs, idi, ispD, ispF). | To increase the intracellular pool of GPP, the precursor to linalool.[15] |
| Precursor Supply | Fatty Acid Pathway | Overexpress Acetyl-CoA carboxylase (ACC) and introduce a heterologous phosphoketolase shunt. | To boost the supply of malonyl-CoA and acetyl-CoA for fatty acid synthesis.[6] |
| Key Enzymes | Terpenoid Pathway | Heterologous expression of a highly active Linalool Synthase (LIS). | To efficiently convert GPP to linalool.[3] |
| Key Enzymes | Fatty Acid Pathway | Engineer FAS and express a C8-specific thioesterase. | To ensure the specific production and release of octanoic acid.[8][9] |
| Final Step | Esterification | Screen for and express an Alcohol Acyltransferase (AAT) with high specificity for linalool and octanoyl-CoA. | To drive the efficient and specific conversion of precursors to the final product.[11][12] |
| Host Selection | N/A | Utilize an oleaginous yeast like Yarrowia lipolytica. | This host naturally has a high flux of acetyl-CoA, making it an excellent chassis for producing fatty acid-derived compounds.[17][18] |
Part 5: Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis and Validation
-
Objective: To confirm the activity of a candidate Alcohol Acyltransferase (AAT) for the synthesis of this compound.
-
Methodology:
-
Protein Expression & Purification: Express the candidate AAT gene (e.g., with a His-tag) in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.0), 1 mM DTT, 500 µM linalool (dissolved in DMSO), 500 µM octanoyl-CoA, and 5 µg of purified AAT enzyme in a total volume of 200 µL.
-
Incubation: Incubate the reaction at 30°C for 2 hours with gentle shaking.
-
Extraction: Stop the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., methyl laurate). Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Analysis: Carefully transfer the upper organic layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Validation: A peak corresponding to the mass spectrum and retention time of an authentic this compound standard confirms enzyme activity. Quantification is achieved by comparing the peak area to that of the internal standard.
Protocol 2: GC-MS Analysis of this compound
-
Objective: To separate and quantify this compound from a reaction mixture or culture extract.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Methodology:
-
Column: Use a non-polar capillary column suitable for flavor and fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the ethyl acetate extract in splitless mode. Set the injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode (m/z 40-400).
-
-
Validation: Product identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a pure analytical standard of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is a multi-step process that requires the coordinated action of enzymes from both the terpenoid and fatty acid synthesis pathways, culminating in an esterification reaction catalyzed by an Alcohol Acyltransferase. While the individual pathways for the precursors are well-understood, the key to efficient biotechnological production lies in the discovery and engineering of highly specific AATs and the meticulous balancing of metabolic fluxes to ensure an ample supply of both linalool and octanoyl-CoA.
Future research will likely focus on high-throughput screening platforms to identify novel AATs with desired specificities, protein engineering to enhance the catalytic efficiency and substrate preference of existing enzymes, and dynamic pathway regulation to optimize precursor pools and minimize metabolic burden on the host organism. Success in these areas will pave the way for the sustainable and cost-effective commercial production of this compound and other high-value specialty esters.
References
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Zhang, C., & Shukal, S. (2025, March). The brief biosynthetic pathway of linalool and nerolidol. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Linalool. Wikipedia. Retrieved from [Link]
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ChemistryViews. (2012, January 3). Biosynthesis of Linalool. ChemistryViews. Retrieved from [Link]
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Zhang, T. L., Yu, H. W., & Ye, L. D. (2023). Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies. ACS Synthetic Biology. Retrieved from [Link]
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Wernig, F., et al. (2021). Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations. Biotechnology and Bioengineering, 118(8), 3046-3057. Retrieved from [Link]
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Wang, J., et al. (2024). Metabolic Engineering of Yarrowia lipolytica for Efficient Production of Terpenoids. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Chen, Y., et al. (2017). Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels. FEMS Yeast Research, 17(8). Retrieved from [Link]
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Leber, C., et al. (2021). High-Throughput Screening of an Octanoic Acid Producer Strain Library Enables Detection of New Targets for Increasing Titers in Saccharomyces cerevisiae. ACS Synthetic Biology, 10(6), 1425-1433. Retrieved from [Link]
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Zhang, T. L., Yu, H. W., & Ye, L. D. (2023). Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies. ACS Synthetic Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of octanoic acid synthesis. ResearchGate. Retrieved from [Link]
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Liu, H., et al. (2021). Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives. Critical Reviews in Biotechnology, 42(2), 273-294. Retrieved from [Link]
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ResearchGate. (2021). Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations. ResearchGate. Retrieved from [Link]
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Baumann, L., et al. (2021). Transcriptomic response of Saccharomyces cerevisiae to octanoic acid production. FEMS Yeast Research, 21(2). Retrieved from [Link]
-
Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher. Retrieved from [Link]
-
Liu, G., Huang, L., & Lian, J. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. Retrieved from [Link]
-
ResearchGate. (2009). Enzymatic production of linalool esters in organic and solvent-free system. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Alcohol acyltransferases for the biosynthesis of esters. ResearchGate. Retrieved from [Link]
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Christensen, Q. H., & Cronan, J. E. (2010). Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases. Biochemistry, 49(46), 10024-10036. Retrieved from [Link]
-
Lee, J. W., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Retrieved from [Link]
-
Rock, C. O. (2013). Opening a New Path to Lipoic Acid. Journal of Bacteriology, 195(18), 4055-4057. Retrieved from [Link]
-
Liu, X., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Linalyl Octanoate
This guide provides a comprehensive technical overview of the physicochemical properties of Linalyl octanoate, a widely utilized fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this aliphatic ester, offering field-proven insights and detailed experimental methodologies.
Molecular Identity and Structure
This compound, also known as linalyl caprylate, is the ester formed from the tertiary monoterpenoid alcohol, linalool, and the saturated fatty acid, octanoic acid (caprylic acid). Its molecular structure is fundamental to its characteristic fruity and floral aroma, as well as its physical properties.
-
IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl octanoate[1]
-
Synonyms: Linalyl caprylate, Linalyl octoate[1]
-
CAS Number: 10024-64-3[1]
-
Molecular Formula: C₁₈H₃₂O₂[1]
-
Molecular Weight: 280.45 g/mol [1]
Caption: Molecular Structure of this compound.
Physicochemical Characteristics
The physical and chemical properties of this compound are critical for its application in various formulations. These properties dictate its solubility, volatility, and stability.
| Property | Value | Source |
| Appearance | Colorless to pale yellow, oily liquid | [2] |
| Odor | Dry, fruity, herbal, sweet, green, natural | [2] |
| Density (g/cm³ at 25°C) | 0.875 - 0.885 | [2] |
| Refractive Index (at 20°C) | 1.454 - 1.457 | [2] |
| Boiling Point | 334.74 °C (estimated) | [3] |
| Flash Point | > 93.33 °C (> 200 °F) | [2][3] |
| Vapor Pressure | 0.000125 mmHg at 25 °C | [2][3] |
| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | [1][2][3] |
| logP (o/w) | 7.02 | [2] |
Detailed Experimental Protocols
The accurate determination of physicochemical properties is paramount for quality control and formulation development. The following are detailed, step-by-step methodologies for key experiments.
Determination of Density
The density of this compound can be precisely measured using a digital density meter, following a protocol based on the principles outlined in ASTM D4052.
Principle: An oscillating U-tube is filled with the liquid sample. The instrument measures the oscillation period, which is directly related to the density of the sample.
Apparatus:
-
Digital Density Meter with a resolution of at least ±0.0001 g/cm³.
-
Thermostatic control to maintain the measurement cell at a constant temperature (e.g., 25°C ± 0.05°C).
-
Syringes for sample injection.
-
Cleaning solvents (e.g., ethanol, acetone).
Protocol:
-
Calibration: Calibrate the instrument daily with dry air and deionized water at the measurement temperature.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. Equilibrate the sample to the measurement temperature.
-
Measurement:
-
Rinse the measurement cell with a suitable solvent and dry completely.
-
Inject the this compound sample into the cell, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium within the cell.
-
Record the stable density reading.
-
-
Cleaning: Clean the cell thoroughly with appropriate solvents after the measurement.
Determination of Refractive Index
The refractive index is a crucial parameter for the identification and purity assessment of this compound. The method is based on ISO 280:1998 and ASTM D1218.
Principle: The refractive index is determined by measuring the critical angle of refraction of a light beam (typically sodium D-line, 589 nm) as it passes through the sample.
Apparatus:
-
Abbe-type refractometer with a temperature-controlled prism.
-
A monochromatic light source (sodium lamp).
-
Constant temperature water bath (20°C ± 0.1°C).
Protocol:
-
Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Sample Application:
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of this compound to the surface of the prism.
-
Close the prism assembly.
-
-
Measurement:
-
Allow the sample to equilibrate to the set temperature (20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
-
-
Cleaning: Clean the prism surfaces immediately after the measurement.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, its expected chemical shifts can be accurately predicted based on its structure and comparison with analogs like linalyl propionate and linalyl butyrate.[4][5]
-
¹H NMR (Predicted):
-
Vinyl Protons: Expect signals in the range of 5.0-6.0 ppm, corresponding to the protons of the vinyl group (-CH=CH₂). The methine proton will appear as a doublet of doublets.
-
Olefinic Proton: A triplet or multiplet around 5.1 ppm is expected for the proton on the C6-C7 double bond.
-
Alkyl Protons (Octanoate Chain): A triplet around 2.2-2.3 ppm for the α-methylene group (-CH₂-COO-), and a series of multiplets between 1.2-1.6 ppm for the other methylene groups. A triplet around 0.9 ppm will correspond to the terminal methyl group.
-
Linalyl Methyl Protons: Singlets for the three methyl groups on the linalyl moiety are expected in the 1.2-1.7 ppm region.
-
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available in the PubChem database.[1] Key expected resonances include:
-
Carbonyl Carbon: A peak around 173 ppm.
-
Quaternary Carbon (C3): A signal in the 80-85 ppm region.
-
Olefinic Carbons: Peaks in the 110-145 ppm range.
-
Alkyl Carbons: A series of signals in the upfield region (10-40 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An IR spectrum for this compound is referenced in PubChem.[1]
-
Key Expected Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.
-
C=C Stretch (Alkene): Medium intensity bands around 1640 cm⁻¹ and 1670 cm⁻¹.
-
=C-H Bending (Vinyl group): Absorptions around 920 cm⁻¹ and 990 cm⁻¹.
-
C-H Stretch (Alkyl and Alkenyl): Bands in the 2850-3100 cm⁻¹ region.
-
Mass Spectrometry (MS)
GC-MS is the standard technique for the analysis of volatile compounds like this compound. A GC-MS spectrum is available in the NIST database via PubChem.[1]
-
Expected Fragmentation Pattern:
-
The molecular ion peak (M⁺) at m/z 280 may be weak or absent.
-
A prominent peak corresponding to the loss of the octanoyloxy group.
-
Fragmentation of the linalyl cation (m/z 136) will likely be observed, with characteristic daughter ions.
-
Fragments from the octanoate chain, such as the acylium ion [CH₃(CH₂)₆CO]⁺ at m/z 127.
-
Synthesis Protocol: Fischer Esterification
This compound is commercially synthesized via the Fischer esterification of linalool with octanoic acid, typically using an acid catalyst.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Principle: The carboxylic acid is protonated by the catalyst, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.
Materials:
-
Linalool
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel, distillation apparatus.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add linalool, a slight excess of octanoic acid, and toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted octanoic acid.
-
Wash with brine to remove residual water.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. Purify the crude this compound by vacuum distillation.
Applications
This compound is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, lotions, and detergents. Its pleasant, long-lasting fruity-floral scent makes it a valuable component in fragrance formulations. It is also used as a flavoring agent in the food industry.
Safety and Handling
This compound is generally considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Wear protective gloves and safety glasses. Work in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition. Keep containers tightly closed.
This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further testing and optimization may be required.
References
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Linalyl octanoate discovery and historical context
An In-Depth Technical Guide to Linalyl Octanoate: Discovery, Characterization, and Synthesis
Abstract
This compound (C₁₈H₃₂O₂) is a monoterpenoid ester valued for its complex sensory profile, characterized by fresh, fruity, and herbal notes with a waxy, floral undertone. This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries. We will explore the historical context of its discovery within the broader evolution of fragrance chemistry, detail the analytical methodologies for its definitive characterization, outline protocols for its chemical synthesis, and describe its natural biosynthetic pathway. This document synthesizes technical data with practical, field-proven insights, adhering to rigorous scientific standards.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the scientific exploration of essential oils and the rise of synthetic organic chemistry in the late 19th and early 20th centuries. The fragrance industry, transitioning from an artisanal craft to a global enterprise, fueled the demand for novel aromatic compounds and the consistent, large-scale production of known ones[1].
The initial focus was on characterizing the principal components of widely used essential oils. Linalool and its acetate ester, linalyl acetate, were identified as the primary constituents of bergamot and lavender oils, defining their characteristic aromas[2][3][4][5]. This pioneering work in terpene chemistry laid the groundwork for identifying other, less abundant esters.
This compound was likely first identified during the systematic GC-MS analysis of essential oils where linalool is present, such as lemongrass[6]. As analytical techniques became more sensitive, chemists could identify and characterize a wider array of esters formed between terpene alcohols (like linalool) and various fatty acids present in the plant matrix.
Following its identification in nature, this compound was developed as a specialty fragrance and flavor ingredient. Its unique odor profile—less sharply floral than linalyl acetate and with a richer, fruitier body—made it a valuable modifier in fine fragrances and a character-imparting agent in flavor compositions. Its formal recognition and regulation for use in food and consumer products is codified by designations such as FEMA Number 2644[6][7].
Physicochemical and Spectroscopic Characterization
The definitive identification of this compound relies on a combination of its physical properties and spectroscopic data. These characteristics serve as a benchmark for quality control in both research and industrial applications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | [7] |
| Synonyms | Linalyl caprylate, Linalyl octoate | [6][7][8] |
| CAS Number | 10024-64-3 | [7] |
| Molecular Formula | C₁₈H₃₂O₂ | [7][9] |
| Molecular Weight | 280.45 g/mol | [6][7] |
| Appearance | Colorless to pale yellow, oily liquid | [7][10] |
| Odor Profile | Dry, fruity, herbal, sweet, green, natural | [10] |
| Density | 0.875 - 0.885 g/cm³ @ 25°C | [7][10] |
| Refractive Index | 1.454 - 1.460 @ 20°C | [7][10] |
| Boiling Point | ~313 °C (Predicted) | [7] |
| Solubility | Insoluble in water; soluble in alcohol, paraffin oil | [7][10] |
| Flash Point | >93.3 °C (>200 °F) | [6][10] |
Spectroscopic Analysis
Spectroscopic methods provide an unambiguous "fingerprint" of the molecule, confirming its structure and purity.
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering both high-resolution separation and definitive identification[11]. The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Dilute the essential oil or synthesized sample to approximately 10-100 µg/mL in a suitable solvent such as hexane or dichloromethane. A typical dilution is 1 µL of sample in 1 mL of solvent.
-
Filter the diluted sample through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890 GC or similar.
-
MS System: Agilent 5977 MSD or similar.
-
Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness[12][13].
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended to avoid detector saturation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley). The spectrum will show characteristic fragment ions resulting from the loss of the octanoyl group and rearrangements of the linalyl cation. The base peak is often observed at m/z 93[7].
-
¹H and ¹³C NMR spectroscopy are indispensable for the de novo structural elucidation of this compound. While detailed spectral data is available in specialized databases[7][14][15], the key expected resonances confirm the molecule's carbon skeleton and functional groups.
-
¹H NMR: Would show characteristic signals for the vinyl protons of the linalyl moiety, distinct methyl singlets, and multiplets for the methylene chains of both the linalyl and octanoyl groups. The protons on the carbon bearing the ester oxygen would appear downfield.
-
¹³C NMR: Would reveal a signal for the carbonyl carbon of the ester at ~170-175 ppm, signals for the olefinic carbons, a quaternary carbon signal for C3 of the linalyl group, and a series of signals in the aliphatic region for the methylene and methyl carbons.
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band around 1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester. Additional bands corresponding to C-O stretching and C=C stretching would also be present[7].
Synthesis and Biosynthesis
Chemical Synthesis: Fischer Esterification
This compound is most commonly synthesized via the Fischer esterification of linalool with octanoic acid, or more efficiently, with a more reactive derivative like octanoyl chloride or octanoic anhydride. The use of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required when starting from the carboxylic acid.
Experimental Protocol: Synthesis of this compound
Causality: This protocol uses octanoyl chloride, a more reactive acylating agent than octanoic acid, to drive the reaction to completion under milder conditions, thus minimizing potential side reactions like the acid-catalyzed degradation of the tertiary alcohol, linalool. Pyridine is used as a base to neutralize the HCl byproduct, preventing it from protonating the linalool and promoting unwanted elimination or rearrangement reactions.
-
Reagents and Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool (1.0 eq) and anhydrous pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., 100 mL of dichloromethane or diethyl ether) under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0°C.
-
-
Reaction:
-
Add octanoyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Isolation:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy as described in Section 2.2.
-
Biosynthesis
In plants, this compound is a secondary metabolite derived from two primary metabolic pathways: the isoprenoid pathway for the linalool moiety and the fatty acid synthesis pathway for the octanoyl moiety[16].
-
Linalool Formation (MEP Pathway): The biosynthesis of linalool, a monoterpene alcohol, occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway[16].
-
The pathway begins with pyruvate and glyceraldehyde-3-phosphate.
-
A series of enzymatic steps produces the five-carbon building blocks Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).
-
Geranyl Pyrophosphate (GPP) synthase combines one molecule of IPP and one of DMAPP to form the ten-carbon precursor, GPP.
-
Finally, a specific enzyme, linalool synthase (LIS), catalyzes the conversion of GPP to linalool.
-
-
Octanoyl-CoA Formation (Fatty Acid Synthesis): The eight-carbon octanoyl group is derived from fatty acid synthesis, which also occurs in the plastids. Acetyl-CoA is used as the starting block, and the chain is elongated two carbons at a time. The resulting C8 fatty acid is activated as octanoyl-acyl carrier protein (ACP) or octanoyl-CoA.
-
Esterification: The final step is the esterification of linalool with the activated octanoyl group. This reaction is catalyzed by a type of acyltransferase, likely an alcohol acyltransferase (AAT), which transfers the octanoyl group from octanoyl-CoA to the hydroxyl group of linalool, forming this compound and releasing free Coenzyme A. While specific AATs for this compound have not been fully characterized in all species, this mechanism is a well-established route for the formation of volatile esters in plants[17].
Conclusion
This compound stands as a testament to the intricate relationship between natural product chemistry and industrial innovation. Its journey from a trace component in essential oils to a well-characterized and synthetically accessible specialty chemical highlights the advancements in analytical and synthetic chemistry over the past century. For researchers and developers, a thorough understanding of its physicochemical properties, analytical signatures, and synthetic pathways is crucial for its effective application in creating sophisticated flavors and fragrances. The continued exploration of plant biosynthetic pathways may yet reveal more efficient and sustainable methods for producing this and other valuable terpenoid esters.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61435, this compound. PubChem. [Link]
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The Good Scents Company (n.d.). This compound. TGSC Information System. [Link]
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Elsharif, S., Banerjee, A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 3, 57. [Link]
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Scentspiracy (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Scentspiracy. [Link]
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Chalvin, C., Drevensek, S., Gilard, F., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research, 8(1), 213. [Link]
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Elsharif, S., Banerjee, A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PMC - PubMed Central. [Link]
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ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). ScenTree. [Link]
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Chalvin, C., Drevensek, S., Gilard, F., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research. [Link]
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The Good Scents Company (n.d.). Linalyl acetate. TGSC Information System. [Link]
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Wikipedia (n.d.). Linalyl acetate. Wikipedia. [Link]
- Bell, A., & Strickland, J. D. H. (1957). Process of manufacturing linalyl. U.S.
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David, O. R. P., & Doro, F. (2023). Industrial Fragrance Chemistry: A Brief Historical Perspective. European Journal of Organic Chemistry. [Link]
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ResearchGate (n.d.). Fig. S4.1-2: 1 H NMR chemical shifts for linalool and linalyl acetate from the SDBS data base. ResearchGate. [Link]
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Chen, G. Q., et al. (2011). Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis. Plant Physiology, 155(3), 1511–1520. [Link]
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The Biological Role of Linalyl Esters in Plant Metabolism: A Technical Guide with Inferences for Linalyl Octanoate
Abstract: Linalyl esters are a class of monoterpenoid volatile organic compounds (VOCs) that play critical roles in the lifecycle of many plants, mediating interactions with pollinators and herbivores, and contributing to the characteristic aroma of flowers and fruits. While linalyl acetate is a well-characterized component of many essential oils, other derivatives such as linalyl octanoate are less studied but are present in the aroma profiles of various species. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and analytical methodologies related to linalyl esters. We use the extensively researched linalyl acetate as a primary exemplar to describe the core metabolic pathways and biological roles. Based on established biochemical principles of plant ester synthesis, we extrapolate these findings to propose the likely biosynthesis and function of this compound, highlighting areas where further research is needed. This document is intended for researchers in plant biology, natural products chemistry, and drug development seeking a deeper understanding of this important class of phytochemicals.
Introduction to Linalyl Esters
Linalyl esters are formed from the tertiary monoterpene alcohol, linalool, and an acyl group donor. Linalool itself exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), which can have distinct biological activities. The esterification of linalool with various acyl-CoAs gives rise to a diverse family of volatile esters.
The most common of these is linalyl acetate (3,7-dimethylocta-1,6-dien-3-yl acetate), the acetate ester of linalool, which is a principal component of essential oils from lavender (Lavandula angustifolia) and clary sage (Salvia sclarea)[1]. This compound (3,7-Dimethyl-1,6-octadien-3-yl octanoate) is the ester of linalool and octanoic acid, a medium-chain fatty acid. While less abundant, this compound has been identified as a volatile component in the essential oils of species such as Zanthoxylum bungeanum (Sichuan pepper) and clary sage[2][3].
These esters are key contributors to the floral and fruity aromas of plants, which serve as crucial chemical cues for attracting pollinators. Furthermore, like many plant secondary metabolites, they are integral to the plant's defense system against pathogens and herbivores.
Biosynthesis of Linalyl Esters
The synthesis of linalyl esters is a two-stage process that begins with the formation of the linalool backbone, followed by an esterification reaction catalyzed by specific acyltransferases.
Stage 1: Linalool Synthesis via the Methylerythritol Phosphate (MEP) Pathway
The precursors for all monoterpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol-phosphate (MEP) pathway in the plastids.
Experimental evidence from inhibitor studies and stable isotope labeling has demonstrated that the IPP and DMAPP used for linalool and linalyl acetate biosynthesis originate primarily from the plastidial MEP pathway. For instance, treatment of clary sage with fosmidomycin, a specific inhibitor of the MEP pathway enzyme DXR, leads to a dose-dependent reduction in both linalyl acetate and sclareol production. Conversely, inhibiting the MVA pathway with mevinolin has no such effect. These findings confirm that the monoterpene backbone of linalyl esters is derived from plastidial metabolism.
Within the plastid, IPP and DMAPP are condensed to form geranyl diphosphate (GPP), the direct precursor for C10 monoterpenes. A specific monoterpene synthase, linalool synthase (LIS), then catalyzes the conversion of GPP to linalool.
Stage 2: Esterification by Alcohol Acyltransferases (AATs)
The final step in the formation of linalyl esters is the esterification of linalool. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyl-CoA-dependent transferases[4]. These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to the hydroxyl group of an alcohol acceptor, in this case, linalool.
-
Known Biosynthesis of Linalyl Acetate: The formation of linalyl acetate is well-documented and involves an AAT that utilizes acetyl-CoA as the acyl donor[1]. The gene expression of relevant AATs often correlates with the accumulation of linalyl acetate during flower development and fruit ripening.
-
Hypothesized Biosynthesis of this compound: While the specific AAT responsible for this compound synthesis has not been isolated, its formation can be logically inferred from the known mechanism of AATs[5][6]. It is highly probable that a distinct AAT, or a promiscuous one, catalyzes the condensation of linalool with octanoyl-CoA . Octanoyl-CoA is a common intermediate in plant metabolism, primarily involved in fatty acid β-oxidation and biosynthesis. The substrate specificity of AATs is the determining factor for the diversity of esters a plant can produce[7]. The presence of this compound in a plant's volatile profile implies the co-localization of linalool, octanoyl-CoA, and an AAT with affinity for both substrates.
Physiological Roles in Plant Metabolism
Linalyl esters, as volatile components, are primarily involved in mediating the plant's interactions with its external environment. Their roles can be broadly categorized into pollinator attraction and defense.
Pollinator Attraction
Floral scents are complex bouquets of VOCs designed to attract specific pollinators. Linalool and linalyl acetate are well-known attractants for a variety of insects, especially bees. Studies on lavender have shown that the relative amounts of these two compounds can influence pollinator preference and visitation frequency. Higher concentrations of linalyl acetate and linalool in the essential oil of pollinated lavender plants suggest that pollination itself can stimulate the production of these attractants, potentially creating a positive feedback loop to enhance reproductive success.
While direct studies on this compound are scarce, its volatile nature and structural similarity to other floral esters suggest it likely contributes to the overall scent profile of the plants in which it is found. Its presence could help in creating a unique chemical signature that allows for pollinator specialization.
Plant Defense Mechanisms
Plant secondary metabolites are a primary defense against a wide array of antagonists, including microbial pathogens and herbivores.
-
Antimicrobial and Antifungal Activity: Linalool and its esters exhibit significant antimicrobial properties. Their lipophilic nature allows them to intercalate into the phospholipid bilayers of microbial cell membranes, disrupting membrane integrity and leading to leakage of cellular contents and eventual cell death. This activity provides a chemical barrier against pathogenic fungi and bacteria on the surfaces of flowers, leaves, and fruits.
-
Herbivore Deterrence and Indirect Defense: High concentrations of certain VOCs can act as feeding deterrents to generalist herbivores. More interestingly, plants can deploy these compounds in a more sophisticated "indirect defense" strategy. Upon tissue damage from a feeding herbivore, many plants release a specific blend of VOCs, including linalool and its derivatives. These volatiles act as an airborne distress signal, attracting natural predators and parasitoids of the attacking herbivore, thus recruiting bodyguards in response to an attack.
Methodologies for Analysis of Linalyl Esters
The study of linalyl esters requires robust methods for their extraction and quantification from complex plant matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Protocol 1: Extraction by Hexane Immersion
This protocol is designed for the extraction of surface-level metabolites, such as those found in glandular trichomes on flower calyces, with minimal contamination from internal tissues.
Causality and Rationale:
-
Hexane: A non-polar solvent is chosen to selectively dissolve other non-polar compounds like monoterpene esters, while minimizing the extraction of polar compounds like sugars and amino acids.
-
No Grinding: The tissue is left intact to ensure that the extraction is limited to the surface compounds stored in delicate structures like glandular trichomes, providing a more accurate profile of the chemicals involved in environmental interactions.
-
Internal Standard: 10-undecen-1-ol (or a similar compound not present in the plant) is added at a known concentration to correct for variations in extraction efficiency and injection volume, allowing for accurate absolute quantification.
Step-by-Step Methodology:
-
Sample Collection: Collect fresh plant material (e.g., 10 flower calyces).
-
Solvent Preparation: Prepare a solution of 0.75 mM 10-undecen-1-ol (internal standard) in n-hexane.
-
Extraction: Immerse the collected calyces in 1.5 mL of the hexane/internal standard solution per calyx in a glass vial.
-
Agitation: Agitate the vials on a shaker at room temperature for 2 hours.
-
Clarification: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet any solid debris.
-
Analysis: Carefully transfer the supernatant to a new GC vial for immediate analysis by GC-MS.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides typical parameters for the separation and identification of linalyl esters.
Causality and Rationale:
-
Rxi-5Sil MS Column: A non-polar "5% phenyl" type column is used, which separates compounds primarily based on their boiling points, an ideal characteristic for analyzing a range of terpenes and esters.
-
Temperature Program: The oven temperature is ramped from a lower temperature to a higher one. This allows for the sequential elution of compounds, with more volatile compounds eluting first, followed by less volatile, higher boiling point compounds, enabling good separation of the complex mixture.
-
Mass Spectrometry (MS): The MS detector fragments the eluting molecules into predictable patterns (mass spectra). These spectra serve as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST) and analytical standards.
Step-by-Step Methodology:
-
System: Use a GC-MS system (e.g., Agilent 7890B/5977A).
-
Column: Equip with an Rxi-5Sil MS column (30 m length, 0.25 mm inner diameter, 0.25 μm film thickness).
-
Injection: Inject 1 µL of the extract with a split ratio of 30:1. Set the injector temperature to 270 °C.
-
Carrier Gas: Use helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 110 °C, hold for 2 min.
-
Ramp: Increase to 270 °C at a rate of 10 °C/min.
-
Hold: Maintain at 270 °C for 2 min.
-
-
MS Parameters:
-
Set transfer line temperature to 270 °C and ion source to 230 °C.
-
After a 5-minute solvent delay, scan from a mass-to-charge ratio (m/z) of 35 to 350.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of pure analytical standards for linalool, linalyl acetate, and this compound. Quantify using a calibration curve generated from the standards relative to the internal standard.
Conclusion and Future Directions
Linalyl esters are metabolically significant compounds that are central to a plant's ability to interact with its environment. The biosynthesis of the well-studied linalyl acetate via the MEP pathway and subsequent esterification by AATs serves as a robust model for understanding the formation of other, less characterized esters like this compound. The biological roles of these compounds in pollinator attraction and defense are critical for plant survival and reproduction.
While the principles outlined in this guide are broadly applicable, significant knowledge gaps remain. Future research should focus on:
-
Enzyme Discovery: The identification and characterization of the specific alcohol acyltransferases (AATs) responsible for synthesizing this compound and other longer-chain linalyl esters in various plant species.
-
Functional Genomics: Using techniques like gene silencing (RNAi) or CRISPR/Cas9 to knock out putative AAT genes to confirm their role in this compound production in planta.
-
Ecological Studies: Performing detailed behavioral assays with pollinators and herbivores using synthetic this compound to precisely determine its ecological function as an attractant or deterrent.
A deeper understanding of the biosynthesis and function of the full spectrum of linalyl esters will provide new opportunities for crop improvement, the development of natural pesticides, and the sustainable synthesis of valuable flavor and fragrance compounds.
References
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Paroul, N., Biasi, A., Rovani, A. C., Prigol, C., Dallago, R., Treichel, H., Cansian, R. L., Oliveira, J. V., & de Oliveira, D. (2010). Enzymatic production of linalool esters in organic and solvent-free system. Bioprocess and Biosystems Engineering, 33(5), 583–589. [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). Flavor Library. Retrieved from [Link]
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Zhang, W., Tan, S., et al. (2019). Comparison of volatile components in fresh and dried Zanthoxylum bungeanum Maxim. Food Science & Nutrition, 7(10), 3249-3257. [Link]
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Perflavory. (n.d.). clary sage oil spain, 8016-63-5. Retrieved from [Link]
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Layton, D. S., & Trinh, C. T. (2021). Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform. Biotechnology and Bioengineering, 118(12), 4655-4667. [Link]
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The Good Scents Company. (n.d.). octyl octanoate, 2306-88-9. Retrieved from [Link]
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ChemSrc. (n.d.). Linalyl acetate | CAS#:115-95-7. Retrieved from [Link]
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Zhang, G., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. World Journal of Microbiology and Biotechnology, 39(8), 209. [Link]
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Layton, D. S., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. [Link]
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The Good Scents Company. (n.d.). hop oil, 8007-04-3. Retrieved from [Link]
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The Good Scents Company. (n.d.). beta-ocimene 3,7-dimethyl-1,3,6-octatriene. Retrieved from [Link]
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Wikipedia. (n.d.). Long-chain-alcohol O-fatty-acyltransferase. Retrieved from [Link]
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University of Southampton. (n.d.). The hydrolysis and safety assessment of food flavouring esters. [Link]
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The Good Scents Company. (n.d.). linalool oxide, 1365-19-1. Retrieved from [Link]
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The Good Scents Company. (n.d.). curled parsley leaf oil. Retrieved from [Link]
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The Good Scents Company. (n.d.). coriander oleoresin, 8008-52-4. Retrieved from [Link]
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Historical, Higher Perspective of Medicinal Cannabis Sativa L. and its Relationship to. (n.d.). [Link]
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Liu, C., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13, 848786. [Link]
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The Good Scents Company. (n.d.). ocimum basilicum leaf oil america, 8015-73-4. Retrieved from [Link]
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EUR-Lex. (2025). Consolidated TEXT: 32008R1334 — EN — 19.02.2025. [Link]
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Food and Drug Administration. (n.d.). Title 21—Food and Drugs Chapter I—Food and Drug. [Link]
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Elsharif, S., Banerjee, A., & Buettner, A. (2025). Synthetic pathways for the synthesis of linalool and linalyl acetate... ResearchGate. [Link]
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Chen, Y., et al. (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Journal of Agricultural and Food Chemistry. [Link]
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Raja Rajan, R. G., & Gopala Krishna, A. G. (2014). A Simple Process for the Enzymatic Synthesis of Phytosterol Esters of Alpha-Linolenic Acid. ResearchGate. [Link]
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Elsharif, S., et al. (n.d.). Scheme 3 Mechanism of photooxygenation of linalyl acetate. ResearchGate. [Link]
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A Guide to the Spectral Analysis of Linalyl Octanoate for Researchers and Drug Development Professionals
Introduction
Linalyl octanoate (3,7-dimethylocta-1,6-dien-3-yl octanoate) is an ester that combines the fragrant terpenoid linalool with the fatty acid octanoic acid.[1] It is a molecule of interest in the fields of flavor, fragrance, and pharmaceuticals due to the individual properties of its constituent parts. Linalool is a naturally occurring terpene alcohol with known aromatic and potential therapeutic properties, while octanoic acid is a medium-chain fatty acid. Understanding the structural and chemical properties of this compound is crucial for its application and development.
This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally derived spectra for this compound is limited, this guide will provide a comprehensive overview based on data from closely related compounds and foundational principles of spectroscopic interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this molecule.
Chemical Structure and Properties
-
IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl octanoate[1]
-
Molecular Formula: C₁₈H₃₂O₂[1]
-
Molecular Weight: 280.45 g/mol [1]
-
CAS Number: 10024-64-3[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on the known spectral data of linalool, linalyl acetate, and other similar esters.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a combination of signals corresponding to the linalyl and the octanoyl moieties.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | dd | 1H | H on C2 |
| ~5.20 | dd | 1H | H on C1 (trans to C2) |
| ~5.05 | dd | 1H | H on C1 (cis to C2) |
| ~5.10 | t | 1H | H on C6 |
| ~2.20 | t | 2H | -CH₂- adjacent to C=O |
| ~1.90-2.10 | m | 2H | -CH₂- on C5 |
| ~1.50-1.70 | m | 2H | -CH₂- on C4 |
| ~1.65 | s | 3H | Methyl group on C7 |
| ~1.55 | s | 3H | Methyl group on C7' |
| ~1.50 | s | 3H | Methyl group on C3 |
| ~1.20-1.40 | m | 8H | -(CH₂)₄- in octanoate chain |
| ~0.85 | t | 3H | Terminal -CH₃ in octanoate chain |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring ¹H NMR spectra would involve:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon atom in the this compound molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester) |
| ~145 | C2 |
| ~132 | C7 |
| ~124 | C6 |
| ~112 | C1 |
| ~82 | C3 |
| ~42 | C4 |
| ~34 | -CH₂- adjacent to C=O |
| ~31 | -(CH₂)₅- in octanoate chain |
| ~29 | -(CH₂)₅- in octanoate chain |
| ~25 | -(CH₂)₅- in octanoate chain |
| ~25 | C5 |
| ~23 | -(CH₂)₅- in octanoate chain |
| ~23 | Methyl on C3 |
| ~18 | Methyl on C7 |
| ~14 | Terminal -CH₃ in octanoate chain |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the carbon-carbon double bonds.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1645 | Medium | C=C stretching (alkene) |
| ~1240 | Strong | C-O stretching (ester) |
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a liquid sample like this compound is:
-
Sample Preparation: Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Predicted Mass Spectrum Fragmentation for this compound
| m/z | Ion |
| 280 | [M]⁺ |
| 136 | [C₁₀H₁₆]⁺ (Linalyl cation) |
| 121 | [C₉H₁₃]⁺ (Loss of a methyl group from the linalyl cation) |
| 93 | [C₇H₉]⁺ |
| 143 | [C₈H₁₅O₂]⁺ (Octanoyl cation) |
Fragmentation Pathway Diagram
Caption: Predicted Mass Spectrum Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and Mass Spectral data for this compound. By understanding the characteristic spectral features of its constituent linalyl and octanoyl moieties, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data. As a molecule with potential applications in various scientific and industrial fields, a thorough understanding of its spectral properties is fundamental for future research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Olfactory Properties and Odor Profile of Linalyl Octanoate
Abstract
Linalyl octanoate is a monoterpenoid ester that contributes significantly to the aromatic profile of various natural products and is a valued ingredient in the flavor and fragrance industries. This technical guide provides a comprehensive analysis of the olfactory properties of this compound, intended for researchers, chemists, and professionals in product development. The document details the compound's physicochemical characteristics, presents a thorough description of its odor profile, outlines methodologies for its sensory evaluation, and discusses the underlying mechanisms of its olfactory perception. By synthesizing technical data with established scientific principles, this guide serves as an authoritative resource for understanding and utilizing the unique aromatic qualities of this compound.
Introduction
The perception of flavor and fragrance is a complex interplay between the chemical properties of volatile compounds and the neurobiological response they elicit. This compound (CAS 10024-64-3), an ester of linalool and octanoic acid, is a key aroma compound found in a variety of botanicals. Its characteristic scent profile makes it a versatile ingredient in perfumery and a significant contributor to the flavor of many foods. Understanding the specific attributes of its odor, the analytical methods to characterize it, and the biological basis for its perception is crucial for its effective application. This guide offers an in-depth exploration of these facets, grounded in established scientific literature and analytical practices.
Physicochemical Properties of this compound
The olfactory characteristics of a molecule are intrinsically linked to its physical and chemical properties. These properties govern its volatility, solubility, and interaction with olfactory receptors.
This compound is a colorless to pale yellow, oily liquid that is insoluble in water but soluble in organic solvents like alcohol and paraffin oil[1][2]. Its molecular structure, featuring a tertiary alcohol esterified with a medium-chain fatty acid, is fundamental to its aromatic character.
| Property | Value | Source |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | PubChem[1] |
| Synonyms | Linalyl caprylate, Linalyl octoate | The Good Scents Company, PubChem[3][4] |
| CAS Number | 10024-64-3 | PubChem[1] |
| Molecular Formula | C₁₈H₃₂O₂ | PubChem[1][5] |
| Molecular Weight | 280.45 g/mol | The Good Scents Company[3] |
| Appearance | Colorless to pale yellow clear oily liquid | Parchem[2] |
| Density | 0.875–0.885 g/cm³ @ 25°C | Parchem[2] |
| Refractive Index | 1.454–1.457 @ 20°C | Parchem[2] |
| Flash Point | > 93.33 °C (> 200 °F) | The Good Scents Company, Parchem[2][3] |
| Solubility | Insoluble in water; soluble in alcohol and paraffin oil | PubChem, Parchem[1][2] |
Olfactory Profile and Sensory Analysis
The odor of this compound is complex and multifaceted, generally described as having a dry, fruity, herbal, sweet, and green natural character[2][3]. The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as floral [1]. This combination of notes makes it a valuable component for adding freshness and complexity to fragrance compositions.
The overall odor profile can be broken down into the following key descriptors:
-
Fruity: Exhibiting sweet, berry, and tropical nuances.
-
Herbal/Green: Providing a natural, leafy, and slightly herbaceous character.
-
Floral: A subtle floral undertone that adds elegance and softness.
-
Waxy/Oily: A characteristic shared with other long-chain esters, contributing to its substantivity.
The substantivity of this compound on a smelling strip is approximately 72 hours, indicating its role as a middle note in fragrance compositions[3].
Comparative Olfactory Context: Linalool and Linalyl Acetate
To fully appreciate the odor profile of this compound, it is instructive to compare it with its parent alcohol, linalool, and the more common ester, linalyl acetate.
-
Linalool: Possesses a floral, citric, fresh, and sweet odor. It is a key component in the scents of over 200 plant species and is widely used in cosmetics and cleaning products[6][7].
-
Linalyl Acetate: Characterized by a fresh, zesty, bergamot-lavender aroma with green and woody facets. It is a primary constituent of lavender and bergamot oils and is used extensively to impart freshness in perfumery[8][9].
This compound, with its longer carbon chain in the octanoate moiety, presents a less sharp, fruitier, and more rounded profile compared to the fresh, citrus-floral character of linalyl acetate.
Quantitative Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[10]. This method is essential for identifying the specific volatile compounds responsible for the characteristic aroma of a substance.
The primary objective of a GC-O analysis is to determine the odor-active compounds in a sample and to assign a relative importance to each[11]. This is often achieved through methods such as Aroma Extract Dilution Analysis (AEDA), where a sample is sequentially diluted and analyzed until the odor of a compound is no longer detectable. The highest dilution at which an odorant is detected gives its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).
The following protocol provides a standardized workflow for the sensory analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound (95-98% purity) in deodorized ethanol at a concentration of 1000 ppm.
-
Perform serial dilutions (1:2, 1:5, 1:10) of the stock solution to create a range of concentrations for analysis. This is crucial for determining odor thresholds and constructing an aromagram.
-
-
GC-O System Configuration:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like DB-WAX for comparison.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min).
-
Effluent Splitter: At the end of the column, split the effluent 1:1 between a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and the olfactometry sniffing port.
-
Sniffing Port: Heated transfer line (250°C) with humidified air to prevent nasal dryness for the assessor.
-
-
Sensory Evaluation:
-
A panel of trained sensory assessors (typically 4-6 members) is used.
-
Assessors sniff the effluent from the sniffing port and record the time, duration, intensity, and a descriptor for each odor perceived.
-
Intensity can be rated on a structured scale (e.g., 0-10).
-
The data from all panelists is compiled to create an aromagram, which is a plot of odor intensity versus retention time.
-
-
Data Analysis:
-
The aromagram is aligned with the chromatogram from the FID/MS to identify the chemical compounds responsible for each odor sensation.
-
The retention index and mass spectrum of the peak corresponding to this compound are used for positive identification.
-
The AEDA results are used to determine the FD factor for this compound, providing a semi-quantitative measure of its odor potency.
-
Workflow for GC-O Analysis
Caption: Workflow for the sensory analysis of this compound using GC-O.
Mechanism of Olfactory Reception
The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs), and their activation triggers a signal transduction cascade that results in the perception of an odor[2].
The general mechanism is as follows:
-
Binding: A volatile molecule, such as this compound, binds to one or more specific ORs. Olfactory receptors can bind to a range of related molecules, and a single odorant can bind to multiple receptors with varying affinities[2].
-
Activation: This binding event causes a conformational change in the OR, activating an associated G protein (Golf).
-
Signal Transduction: The activated Golf stimulates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Depolarization: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron.
-
Signal Transmission: If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed.
The perception of an ester's "fruity" or "floral" scent is a result of the specific combination of ORs that it activates. The structural features of this compound—the terpene backbone of the linalyl group and the carbon chain length of the octanoate group—determine its "odotope," or the set of molecular features that interact with the binding pockets of the ORs. The longer, more lipophilic octanoate chain likely contributes to interactions with different or additional receptors than those activated by the smaller acetate group in linalyl acetate, leading to its distinct fruity and slightly waxy odor profile.
Synthesis of this compound
This compound is typically synthesized via the esterification of linalool with octanoic acid or its derivatives. A common industrial method involves the reaction of a linalyl halide with the salt of octanoic acid.
Generalized Synthesis Protocol
This protocol is adapted from methods used for similar linalyl esters[7].
-
Reactant Preparation: In a reaction vessel equipped with a stirrer, condenser, and thermometer, a mixture of anhydrous potassium octanoate and octanoic anhydride is prepared. Toluene can be used as a solvent.
-
Catalyst Addition: A catalyst, such as a mixture of copper powder and cuprous iodide, is added to the suspension.
-
Addition of Linalyl Halide: Linalyl chloride (or bromide), dissolved in toluene, is added to the heated reaction mixture (approximately 120-125°C).
-
Reaction: The mixture is stirred at reflux for several hours (e.g., 3-6 hours) to drive the reaction to completion.
-
Workup: After cooling, water is added, and the mixture is stirred. The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with water to remove unreacted acid and salts.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum to yield the final product.
Applications and Conclusion
This compound is a valuable aroma chemical due to its pleasant and complex odor profile. Its primary applications are in:
-
Fine Fragrances: Used to impart a natural, fruity-floral character, particularly in chypre and oriental-style perfumes.
-
Personal Care Products: Incorporated into lotions, soaps, and cosmetics to provide a fresh and appealing scent.
-
Flavor Industry: Employed as a flavoring agent in foods and beverages, where it contributes to fruity and floral notes[1].
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61435, this compound. Retrieved from [Link]
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The Good Scents Company (n.d.). This compound. Retrieved from [Link]
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Elsharif, S., Banerjee, A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 3, 57. Available at: [Link]
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Scentspiracy (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Substance Record for SID 500796901, this compound. Retrieved from [Link]
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PubChemLite (n.d.). This compound (C18H32O2). Retrieved from [Link]
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Wikipedia (n.d.). Olfactory receptor. Retrieved from [Link]
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D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. Available at: [Link]
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Wikipedia (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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PerfumersWorld (n.d.). Linalyl Acetate. Retrieved from [Link]
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National Center for Biotechnology Information (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PubMed Central. Retrieved from [Link]
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Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18. Available at: [Link]
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Plutowska, B., & Wardencki, W. (2008). Gas chromatography-olfactometry (GC-O). Annales Universitatis Mariae Curie-Sklodowska, Sectio AA-Chemia, 63(1), 1-20. Available at: [Link]
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Methodological & Application
Linalyl octanoate synthesis from linalool and octanoic acid
An Application Guide to the Synthesis, Purification, and Characterization of Linalyl Octanoate
Abstract
This compound is a valuable ester prized for its distinct floral and fruity aroma, finding significant application in the flavor, fragrance, and cosmetic industries.[1] This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of this compound from linalool and octanoic acid. We present two primary synthetic methodologies: a green, biocatalytic approach using immobilized lipase and a traditional chemical esterification route. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and details the rationale behind experimental choices. Furthermore, it covers the essential downstream processes of product purification and analytical characterization, ensuring a self-validating workflow from starting materials to the final, verified product.
Introduction: The Chemistry and Significance of this compound
This compound (3,7-dimethylocta-1,6-dien-3-yl octanoate) is the ester formed from the reaction of linalool, a naturally occurring tertiary monoterpene alcohol, and octanoic acid, a medium-chain fatty acid.[1] Linalool itself is a key component in many essential oils and is known for its pleasant scent.[2] The esterification process modifies its chemical structure, resulting in a compound with a more complex and often more desirable aromatic profile.
The primary challenge in this synthesis lies in the structure of linalool. As a sterically hindered tertiary alcohol, its hydroxyl group is less accessible, making esterification more difficult compared to primary or secondary alcohols.[3] Furthermore, the presence of double bonds and the tertiary alcohol structure makes linalool susceptible to undesirable side reactions, such as dehydration and isomerization, particularly under harsh acidic conditions.[3]
This guide focuses on providing robust and reproducible methods to overcome these challenges, emphasizing both efficiency and product purity.
Synthetic Methodologies: A Comparative Overview
The choice of synthetic route depends on factors such as desired yield, purity requirements, scalability, and environmental considerations. We will explore the two most relevant approaches.
Method A: Enzymatic Synthesis via Lipase Catalysis
Biocatalysis represents a modern, sustainable approach to ester synthesis. Enzymes, particularly lipases, offer high specificity and operate under mild conditions, minimizing byproducts and energy consumption.[4] For this specific transformation, the immobilized lipase B from Candida antarctica, commercially known as Novozym® 435, is a highly effective and widely used catalyst.[5][6][7][8]
Causality and Expertise: The use of an immobilized enzyme is a critical choice. Immobilization on a solid support (like an acrylic resin) allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse over multiple batches and significantly improving process economics.[5][9] Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (octanoic acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol (linalool) to produce the ester and regenerate the enzyme.[4] This process is highly selective, avoiding the side reactions common in acid catalysis.
Logical Workflow for this compound Synthesis
Caption: A complete workflow from synthesis to final characterization.
Protocol 2.1: Lipase-Catalyzed Synthesis of this compound
Materials:
-
Linalool (≥97%)
-
Octanoic Acid (≥98%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (anhydrous, optional solvent)
-
Molecular sieves (3Å, activated, optional for water removal)
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Vacuum filtration setup (Büchner funnel, filter paper)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactant Charging: In a clean, dry round-bottom flask, combine linalool and octanoic acid. A common starting point is a molar ratio of 1:1.5 to 1:4 (linalool:octanoic acid) to shift the equilibrium towards the product.[5] For a solvent-free system, proceed to the next step. If using a solvent, add n-hexane.
-
Catalyst Addition: Add Novozym® 435. A typical enzyme loading is 5-15% by weight of the total substrates.[6][7]
-
Reaction Setup: Place the flask in a heating mantle or oil bath and equip it with a magnetic stir bar and condenser.
-
Reaction Conditions: Heat the mixture to the desired temperature, typically between 50-70°C, with continuous stirring (e.g., 150-200 rpm). Higher temperatures generally increase the reaction rate, but temperatures above 80°C may risk denaturing the enzyme.
-
Monitoring: The reaction can be monitored by taking small aliquots over time (e.g., every 4-8 hours), filtering out the enzyme, and analyzing the sample by Gas Chromatography (GC) to determine the conversion percentage. Reactions are often run for 24-48 hours to achieve high conversion.[5]
-
Catalyst Recovery: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the immobilized enzyme by vacuum filtration. The recovered Novozym® 435 can be washed with fresh solvent (e.g., hexane), dried, and stored for reuse in subsequent batches.[5]
-
Product Isolation: The filtrate contains the this compound product, unreacted starting materials, and any solvent used. The solvent can be removed using a rotary evaporator. The crude product can then be purified as described in Section 3.
Table 1: Optimized Conditions for Enzymatic Synthesis
| Parameter | Optimized Value | Rationale & Reference |
|---|---|---|
| Catalyst | Novozym® 435 | High activity and stability for esterification.[7] |
| Temperature | 60-70°C | Balances reaction rate with enzyme stability. |
| Molar Ratio (Acid:Alcohol) | 1.5:1 to 4:1 | Excess acid drives equilibrium towards product formation.[5] |
| Enzyme Loading | 5-15% (w/w) | Sufficient catalyst for high conversion without excessive cost.[6][7] |
| Reaction Time | 24 - 48 hours | Required to achieve high conversion rates (>90%).[5] |
| System | Solvent-free or n-Hexane | Solvent-free is greener; hexane can aid solubility.[6] |
Method B: Chemical Synthesis via Acid Catalysis
This traditional approach utilizes a strong acid catalyst to accelerate the esterification reaction. While often faster than enzymatic methods, it requires higher temperatures and can lead to the formation of undesirable byproducts due to the sensitive nature of linalool.[3]
Causality and Expertise: The mechanism is a classic Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of octanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of linalool. A key challenge is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the ester.[10] This is often accomplished by azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus. The high temperatures and acidic environment can cause linalool to undergo dehydration, forming terpenes like myrcene or ocimene, or isomerization, which compromises the purity and aroma of the final product.[3]
Protocol 2.2: Acid-Catalyzed Synthesis of this compound
Materials:
-
Linalool (≥97%)
-
Octanoic Acid (≥98%)
-
p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 (solid acid catalyst)[11]
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask, dissolve linalool (1 eq.) and octanoic acid (1.2-1.5 eq.) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.02 eq.) or a solid acid catalyst like Amberlyst-15.[11]
-
Reaction Setup: Assemble the flask with the Dean-Stark trap and a reflux condenser.
-
Azeotropic Water Removal: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[10]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap or by GC analysis of reaction aliquots.
-
Reaction Quench and Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. If a solid catalyst was used, filter it off. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil requires further purification.
Reaction Mechanism: Lipase-Catalyzed Esterification
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.
Product Purification
Regardless of the synthetic method, the crude product will contain unreacted starting materials and potential byproducts. High-purity this compound requires a robust purification step.
-
Vacuum Distillation: This is the most common method for purifying esters. By reducing the pressure, the boiling point of the high-molecular-weight ester is lowered, preventing thermal degradation. The lower-boiling-point starting materials (linalool and octanoic acid) are distilled off first, followed by the pure this compound fraction.
-
Column Chromatography: For smaller scale or very high purity requirements, silica gel column chromatography can be employed. A non-polar solvent system (e.g., hexane/ethyl acetate gradient) is used to separate the non-polar ester product from the more polar unreacted alcohol and acid.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical final step. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose.[12][13]
Protocol 4.1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the purified product (~100 ppm) in a suitable solvent like hexane or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column.
-
Data Analysis:
-
Identification: The identity of this compound is confirmed by matching its retention time and its mass spectrum with a reference standard or a spectral library. The mass spectrum serves as a "molecular fingerprint."[13] While the molecular ion peak (M+) at m/z 280 may be present, the fragmentation pattern is more diagnostic.
-
Purity Assessment: The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram. A purity of >98% is typically considered good for fragrance applications.
-
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow (1.0 mL/min) |
| Injector Temp. | 250°C |
| Oven Program | Initial 70°C, hold 2 min; ramp 5°C/min to 280°C, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 amu |
(Note: Parameters should be optimized for the specific instrument in use).[12]
Conclusion and Method Comparison
Both enzymatic and chemical methods can successfully synthesize this compound. The choice of method involves a trade-off between reaction conditions, environmental impact, and potential for side reactions.
Table 3: Comparison of Synthesis Methods
| Feature | Method A: Enzymatic (Lipase) | Method B: Chemical (Acid) |
|---|---|---|
| Conditions | Mild (50-70°C), neutral pH | Harsh (High temp, acidic) |
| Selectivity | High, fewer byproducts | Low, risk of dehydration/isomerization |
| Catalyst Reuse | Yes (immobilized enzyme) | Possible (solid acids), but often neutralized |
| Environmental Impact | "Green," biodegradable catalyst | Uses harsh acids and organic solvents |
| Reaction Time | Slower (24-48 h) | Faster (4-8 h) |
| Downstream Processing | Simple filtration | Requires neutralization and washing |
| Ideal For | High-purity, "natural" label products | Rapid, large-scale industrial production |
For applications in research, cosmetics, and food where purity, a clean aroma profile, and sustainability are paramount, the enzymatic synthesis using Novozym® 435 is the superior method. For bulk industrial synthesis where speed and cost may be the primary drivers, traditional acid catalysis remains a viable, albeit less refined, option.
References
-
Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic pathways for the synthesis of linalool and linalyl acetate.... Available at: [Link]
-
Wiley Online Library. (n.d.). Lipase-catalysed synthesis of natural aroma-active 2-phenylethyl esters in coconut cream. Available at: [Link]
-
PubMed. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Available at: [Link]
-
MDPI. (2021). Esterification of Octanoic Acid over Solid Acid Catalysts Derived from Petroleum Coke. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic production of linalool esters in organic and solvent-free system. Available at: [Link]
-
MDPI. (n.d.). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Available at: [Link]
-
Sci-Hub. (2010). Optimized synthesis of lipase-catalyzed octyl caffeate by Novozym® 435. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). US2423545A - Esterification of terpene alcohols.
-
NIH National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]
-
SpringerLink. (2018). Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. Available at: [Link]
-
ResearchGate. (n.d.). Research on enzymatic synthesis and property of L-ascorbyl octanoate. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2017). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Available at: [Link]
-
ResearchGate. (n.d.). Repeated batches of octyl caprylate synthesis with Novozym 435. Available at: [Link]
- Google Patents. (n.d.). EP0949239A1 - Process for the preparation of linalyl acetate.
-
Taylor & Francis Online. (n.d.). The development of the GC-MS analytical method used for the determination of the isotope ratio of linalool in yuzu essential oil. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. Available at: [Link]
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- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Enzymatic Synthesis of Linalyl Octanoate Using Immobilized Lipase
Introduction
Linalyl octanoate is a valuable ester compound recognized for its characteristic floral and fruity aroma, reminiscent of bergamot and lavender.[1][2] This profile makes it a significant ingredient in the fragrance, cosmetic, food, and pharmaceutical industries.[1][2][3] Traditionally, ester synthesis relies on chemical methods that often require harsh conditions, such as high temperatures and strong acid catalysts, leading to undesirable side reactions, environmental concerns, and complex purification processes.[4]
Biocatalysis, specifically the use of lipases (E.C. 3.1.1.3), presents a compelling green alternative for ester production.[5] Lipase-catalyzed synthesis operates under mild conditions, exhibits high specificity to reduce byproduct formation, and offers a more sustainable manufacturing route.[3][6] The use of immobilized lipases, such as the commercially available Novozym 435 (Lipase B from Candida antarctica immobilized on a macroporous acrylic resin), further enhances the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse over multiple cycles, which is crucial for economic viability.[5][7][8][9]
This application note provides a comprehensive guide for researchers and drug development professionals on the enzymatic synthesis of this compound via esterification. It details the underlying reaction mechanism, offers a robust experimental protocol, outlines analytical methods for quantification, and provides insights into process optimization and troubleshooting.
Reaction Mechanism: The Ping-Pong Bi-Bi Pathway
The lipase-catalyzed esterification of linalool and octanoic acid follows a Ping-Pong Bi-Bi kinetic mechanism. This two-substrate, two-product reaction avoids the simultaneous binding of both substrates to the enzyme.[9]
The process unfolds in two main stages:
-
Acylation: The first substrate, octanoic acid, binds to the lipase's active site. The enzyme's catalytic triad facilitates the formation of a covalent acyl-enzyme intermediate, releasing the first product, water.
-
Deacylation: The second substrate, linalool, then enters the active site and reacts with the acyl-enzyme intermediate. This nucleophilic attack results in the formation of the ester, this compound (the second product), and regenerates the free enzyme, ready for another catalytic cycle.
The removal of water is critical in driving the reaction equilibrium towards the synthesis of the ester product.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Materials and Equipment
Reagents:
-
Linalool (≥97% purity)
-
Octanoic acid (≥98% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
n-Hexane (analytical grade, for GC analysis)
-
Ethanol (for washing the enzyme, if necessary)
-
Molecular sieves (3Å, for water removal if needed)
Equipment:
-
Glass reaction vessel or screw-capped vials
-
Orbital shaker incubator or magnetic stirrer with temperature control
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel or simple filter paper)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance
-
Micropipettes and standard laboratory glassware
Experimental Protocol: Direct Esterification
This protocol describes a solvent-free synthesis, which is environmentally friendly and results in a higher concentration of the product.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology:
-
Substrate Preparation:
-
In a 50 mL screw-capped glass vial, add linalool and octanoic acid. A typical starting point is a 1:1 molar ratio. For example, add 1.54 g of linalool (10 mmol) and 1.44 g of octanoic acid (10 mmol).
-
Causality Note: While a 1:1 ratio is stoichiometric, enzyme kinetics can be complex. Substrate inhibition by either the alcohol or the acid can occur at high concentrations, so optimization of this ratio may be required.
-
-
Enzyme Addition:
-
Add the immobilized lipase, Novozym 435. A typical enzyme load is 5-10% by weight of the total substrates. For the example above (2.98 g total substrate), this would be approximately 150-300 mg of Novozym 435.[4]
-
Causality Note: The amount of enzyme directly influences the reaction rate. However, excessively high concentrations can lead to mass transfer limitations due to particle agglomeration and may not be cost-effective.[3]
-
-
Reaction Incubation:
-
Securely cap the vial and place it in an orbital shaker incubator.
-
Set the temperature to 60°C and the agitation speed to 200 rpm.[3][4]
-
Causality Note: Temperature is a critical parameter. For Novozym 435, activity is high between 40-70°C.[4] Temperatures above this range can lead to thermal denaturation and loss of activity.[10] Agitation ensures proper mixing, preventing mass transfer limitations between the substrates and the immobilized enzyme.[3]
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2, 4, 8, and 24 hours), pause the agitation and carefully withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture for analysis.
-
-
Enzyme Separation:
-
Upon completion of the reaction (when conversion plateaus), separate the immobilized enzyme from the product mixture by simple filtration or centrifugation.[4]
-
The recovered Novozym 435 can be washed with a solvent like ethanol or hexane, dried, and stored for reuse in subsequent batches. Its stability over multiple cycles is a key advantage.[3][9]
-
-
Product Analysis (GC-MS):
-
Prepare the withdrawn samples for analysis. Dilute the 10 µL aliquot in 990 µL of n-hexane (a 1:100 dilution).[11]
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI), 70 eV
-
Mass Range: 40-400 m/z
-
-
Identify the this compound peak by comparing its retention time and mass spectrum to a known standard or a spectral library. The mass spectrum will show characteristic fragment ions.[1][11]
-
Quantify the product by calculating the peak area. The conversion can be determined by monitoring the decrease in the limiting substrate's peak area relative to the initial amount.
Conversion (%) = [ (Initial Moles of Limiting Substrate - Final Moles of Limiting Substrate) / Initial Moles of Limiting Substrate ] x 100
-
Data Presentation: Comparative Reaction Parameters
The optimal conditions for lipase-catalyzed ester synthesis can vary. The table below summarizes parameters from studies on similar esters to provide a baseline for optimization.
| Parameter | Linalyl Acetate[4] | Octyl Acetate[3] | Cetyl Octanoate[12] | Octyl Octanoate[13] |
| Enzyme | Novozym 435 | Immobilized Rhizopus oryzae | Novozym 435 | Rhizopus arrhizus |
| System | Solvent-Free | Solvent-Free | Supercritical CO₂ | n-Hexane |
| Temperature | 70°C | 36°C | 64°C | 35°C |
| Substrate Ratio | 9:1 (Acid:Alcohol) | 2:1 (Alcohol:Acyl Donor) | 1:1 (Acid:Alcohol) | 1:1 (Acid:Alcohol) |
| Enzyme Load | 5% (w/w) | 60 U | 11.2% (w/w) | 250 I.U. |
| Time | 6 hours | 12 hours | 20 minutes | Not Specified |
| Conversion/Yield | ~5.6% | ~92% | ~99.5% | ~70% |
Note: Direct comparison is challenging due to different enzymes, substrates, and reaction systems. This table serves as a guide for establishing an experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | - Sub-optimal temperature or pH. - Insufficient reaction time. - Water accumulation shifting equilibrium. - Substrate or product inhibition. | - Optimize temperature (run a gradient from 40-70°C). - Extend the reaction time and monitor until a plateau is reached. - Conduct the reaction under vacuum or add molecular sieves to remove water. - Vary the molar ratio of substrates to identify and mitigate inhibition. |
| Enzyme Deactivation | - Temperature is too high. - Presence of inhibitory solvents or impurities. - Mechanical stress from excessive agitation. | - Operate within the enzyme's recommended temperature range (e.g., ≤ 70°C for Novozym 435).[4] - Ensure high purity of substrates. - Reduce agitation speed while ensuring adequate mixing. |
| Side Reactions | - Linalool is a tertiary alcohol and can be prone to acid-catalyzed dehydration or isomerization at high temperatures. | - Maintain mild reaction temperatures. The enzymatic process inherently minimizes these side reactions compared to chemical catalysis.[4] |
Conclusion
The enzymatic synthesis of this compound using an immobilized lipase like Novozym 435 offers a highly efficient, selective, and sustainable alternative to conventional chemical methods. The process benefits from mild reaction conditions, simplified product purification, and the ability to reuse the biocatalyst. By following the detailed protocols and understanding the key parameters outlined in this guide—such as temperature, substrate molar ratio, and enzyme loading—researchers can successfully synthesize this high-value flavor and fragrance compound. The provided framework serves as a robust starting point for further optimization to achieve high conversion rates and yields in a laboratory or industrial setting.
References
-
Title: Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives Source: MDPI URL: [Link]
-
Title: Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Enzymatic synthesis of esters using an immobilized lipase Source: PubMed URL: [Link]
-
Title: Characteristics of an immobilized lipase for the commercial synthesis of esters Source: American Chemical Society URL: [Link]
-
Title: Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification Source: PMC - NIH URL: [Link]
-
Title: Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters Source: Hilaris Publisher URL: [Link]
-
Title: this compound | C18H32O2 Source: PubChem - NIH URL: [Link]
-
Title: this compound, 10024-64-3 Source: The Good Scents Company URL: [Link]
-
Title: Kinetic study on lipase-catalyzed esterification in organic solvents Source: Semantic Scholar URL: [Link]
-
Title: Novozym 435: the “perfect” lipase immobilized biocatalyst? Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Linalyl Acetate Source: Foreverest Resources Ltd. URL: [Link]
-
Title: Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) Source: PubMed URL: [Link]
-
Title: (PDF) Kinetic study on lipase-catalyzed esterification in organic solvents Source: ResearchGate URL: [Link]
-
Title: Enzymatic production of linalool esters in organic and solvent-free system Source: ResearchGate URL: [Link]
-
Title: A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives Source: MDPI URL: [Link]
-
Title: A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters Source: PubMed URL: [Link]
-
Title: A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters | Request PDF Source: ResearchGate URL: [Link]
-
Title: Optimization of Lipase‐Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide Source: Sci-Hub URL: [Link]
-
Title: Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis Source: Springer URL: [Link]
- Title: Process of manufacturing linalyl Source: Google Patents URL
- Title: Process for the preparation of linalyl acetate Source: Google Patents URL
-
Title: Synthesis of linalyl acetate by transesterification | Request PDF Source: ResearchGate URL: [Link]
-
Title: Influence of lipase concentration on the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate at 80 °C Source: ResearchGate URL: [Link]
-
Title: Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Chemistry and Application of Linalyl Acetate in B2B Sales Source: LinkedIn URL: [Link]
-
Title: Ester synthesis by transesterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Lipases and lipase-catalyzed esterification in non-aqueous media Source: ResearchGate URL: [Link]
-
Title: Showing Compound Linalyl propionate (FDB002289) Source: FooDB URL: [Link]
-
Title: The development of the GC-MS analytical method used for the determination of the isotope ratio of linalool in yuzu essential oil Source: Taylor & Francis Online URL: [Link]
-
Title: Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol Source: Frontiers URL: [Link]
-
Title: Kinetic study on the production of biodegradable lubricant by enzymatic transesterification of high oleic palm oil Source: the UNIMAS Institutional Repository URL: [Link]
-
Title: Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS Source: Trends in Pharmaceutical Sciences URL: [Link]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
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- 7. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
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Application Note: A Validated GC-MS Protocol for the Precise Quantification of Linalyl Octanoate
Abstract
Linalyl octanoate, an ester recognized for its distinct floral and fruity aroma, is a significant component in the flavor, fragrance, and cosmetic industries.[1][2] Its accurate quantification is paramount for quality control, formulation development, and authenticity assessment. This document provides a comprehensive, validated protocol for the quantitative analysis of this compound utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure a robust and self-validating methodology. This guide is intended for researchers, scientists, and professionals in drug development and quality assurance.
Introduction: The Analytical Imperative for this compound
The sensory profile and functional properties of many consumer products are defined by the precise concentration of volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of such volatile and semi-volatile substances due to its exceptional separation efficiency and definitive compound identification capabilities.[3][4] The coupling of gas chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which provides a unique mass fragmentation pattern or "fingerprint" for each molecule, allows for unparalleled specificity and sensitivity.[3][4] This protocol is designed to provide a reliable and reproducible framework for the quantification of this compound in various matrices.
Materials and Reagents
-
Solvents: Hexane (GC grade or higher), Dichloromethane (GC grade or higher), Anhydrous Sodium Sulfate.[5]
-
Standards: this compound (Certified Reference Material, CRM), Internal Standard (e.g., n-dodecane or another suitable n-alkane).[6][7]
-
Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
Experimental Workflow: A Rationale-Driven Approach
The analytical workflow is a critical sequence of steps designed to ensure accuracy and precision. Each stage is optimized to minimize variability and maximize recovery of the target analyte.
Figure 1: A schematic overview of the GC-MS workflow for the quantification of this compound.
Detailed Protocols
The accuracy of quantification is fundamentally dependent on the quality of the calibration standards. The use of a Certified Reference Material (CRM) is essential for traceability and accuracy.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in a 10 mL volumetric flask using hexane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-dodecane) in the same manner.
-
Working Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).
Rationale: The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby improving the precision and accuracy of the method.[8]
The goal of sample preparation is to isolate this compound from the sample matrix and present it in a solvent compatible with GC-MS analysis.[5][9]
-
Extraction: To 1 mL of the sample (e.g., a beverage or a diluted cosmetic formulation) in a glass vial, add 1 mL of hexane.
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water.
-
Internal Standard Spiking: Spike the sample extract with the internal standard to the same final concentration as the calibration standards.
Rationale: Hexane is a non-polar solvent that effectively extracts the relatively non-polar this compound from more polar matrices.[5] Anhydrous sodium sulfate is used to prevent water from entering the GC system, which can damage the column and interfere with the analysis.
The following parameters are a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used platform for volatile analysis. |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for esters.[8] |
| Injector | Split/splitless, 250°C, Split ratio 50:1 | A high split ratio prevents column overloading and ensures sharp peaks.[8] |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points.[10] |
| Carrier Gas | Helium, constant flow 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency.[8] |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides high sensitivity and reliable mass spectral data. |
| Ionization Mode | Electron Impact (EI), 70 eV | The standard ionization technique for generating reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
Data Analysis and Quantification
-
Peak Identification: this compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound is characterized by key fragment ions.[1]
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The linearity of the curve should be confirmed by a correlation coefficient (R²) of ≥ 0.995.[10]
-
Quantification: The concentration of this compound in the sample is determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11]
| Validation Parameter | Acceptance Criteria | Significance |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. | Ensures the method is selective for this compound.[10] |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional relationship between concentration and response.[11] |
| Accuracy (% Recovery) | 90-110% | Measures the closeness of the measured value to the true value.[11][12] |
| Precision (%RSD) | Repeatability: < 5%; Intermediate Precision: < 10% | Indicates the degree of scatter between a series of measurements.[11][12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[12] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound using GC-MS. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can implement a robust and reliable analytical method. The validation parameters outlined herein provide a framework for ensuring the data generated is accurate, precise, and fit for purpose in quality control and research applications.
References
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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HSC Cores. (n.d.). GC/MS Sample Preparation. BookStack. Retrieved from [Link]
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SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
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LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]
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IOP Publishing. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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International Organization for Standardization. (2018). ISO 20595:2018. Retrieved from [Link]
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National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]
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International Organization for Standardization. (n.d.). ISO 20163. Retrieved from [Link]
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ResearchGate. (2025). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). Retrieved from [Link]
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ResearchGate. (2025). (PDF) Linalol and Linalyl Acetate Quantitation in the Essential Oil of Somatic Embryos of Bursera linanoe R. Retrieved from [Link]
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Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Retrieved from [Link]
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ResearchGate. (2025). Identification of QTL controlling the ratio of linalool to linalyl acetate in the flowers of Lavandula angustifolia Mill var. Hemus. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 10024-64-3. Retrieved from [Link]
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Semantic Scholar. (1998). Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils. Retrieved from [Link]
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Doterra. (n.d.). Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing linalool oral pharmacokinet. Retrieved from [Link]
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Quantification of Linalyl octanoate in essential oil matrices
Application Note AN-2026-01
Topic: High-Throughput Quantification of Linalyl Octanoate in Complex Essential Oil Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This compound is a critical ester that contributes significantly to the floral and fruity aroma profiles of various high-value essential oils. Its accurate quantification is paramount for quality control, authenticity assessment, and formulation development in the fragrance, flavor, and pharmaceutical industries. This application note presents a detailed, validated protocol for the robust quantification of this compound in diverse essential oil matrices. The methodology leverages Gas Chromatography-Mass Spectrometry (GC-MS) for its superior separation efficiency and definitive compound identification capabilities. We provide a comprehensive guide, from sample preparation and instrument configuration to data analysis and method validation, designed for researchers, scientists, and quality control professionals.
Introduction and Scientific Rationale
Essential oils are complex mixtures of volatile and semi-volatile organic compounds, and their chemical composition is the primary determinant of their quality, efficacy, and commercial value.[1][2] this compound (C₁₈H₃₂O₂), an ester of linalool and octanoic acid, is a key marker compound in several essential oils, prized for its distinct aroma.[3][4] The concentration of this analyte can vary significantly based on plant species, geographical origin, harvesting time, and extraction methods. Therefore, a reliable and precise analytical method is required to ensure product consistency and detect potential adulteration.[5]
Gas Chromatography (GC) is the premier technique for essential oil analysis due to its proficiency in separating volatile compounds.[5][6] When coupled with a Mass Spectrometry (MS) detector, the method provides unambiguous identification based on both the compound's retention time and its unique mass fragmentation pattern, offering a "molecular fingerprint."[7] This dual-confirmation system is superior to methods relying solely on retention time (e.g., GC-FID), especially in complex matrices where isobaric interferences can occur. This protocol employs an internal standard method to ensure the highest level of accuracy and precision, correcting for variations in sample injection volume and instrument response.[8]
Physicochemical Properties of this compound:
-
Molecular Formula: C₁₈H₃₂O₂[3]
-
Molecular Weight: 280.4 g/mol [3]
-
Boiling Point: ~334.7 °C (estimated)[9]
-
Solubility: Insoluble in water; soluble in alcohol and oils.[3][10]
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and reproducibility. It encompasses sample preparation through dilution, automated GC-MS analysis, and data processing for final concentration reporting.
Caption: High-level workflow for the quantification of this compound.
Materials, Reagents, and Equipment
-
Reagents:
-
This compound certified reference standard (≥95% purity)
-
Methyl Stearate (Internal Standard, ISTD, ≥99% purity)
-
n-Hexane (HPLC or GC grade, ≥99%)
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (e.g., Agilent GC 7890B with 5977A MS)
-
Autosampler
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A, 10 mL)
-
Micropipettes
-
Vortex mixer
-
GC vials with caps (2 mL)
-
Preparation of Standards and Samples
Causality: The use of an internal standard (ISTD) is critical. Methyl stearate is chosen here because it is an ester with good chromatographic properties but is not naturally present in most common essential oils, preventing co-elution and interference. A multi-point calibration curve is necessary to establish the linear response of the detector across a range of concentrations.
Protocol: Stock and Calibration Standards
-
ISTD Stock (1000 µg/mL): Accurately weigh 10 mg of methyl stearate, dissolve in, and bring to volume with hexane in a 10 mL volumetric flask.
-
Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and prepare similarly in a 10 mL volumetric flask with hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. For each standard, add a constant amount of the ISTD stock to achieve a final ISTD concentration of 50 µg/mL. An example calibration range could be 1, 5, 10, 25, 50, and 100 µg/mL of this compound.
Protocol: Sample Preparation
-
Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.
-
Spike the flask with 500 µL of the 1000 µg/mL ISTD stock solution to achieve a final ISTD concentration of 50 µg/mL.
-
Dilute to the 10 mL mark with n-hexane.
-
Cap the flask and vortex for 30 seconds to ensure complete homogenization.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
Causality: A non-polar DB-5ms (or equivalent) column is selected for its versatility and excellent performance in separating a wide range of compounds found in essential oils.[6] The temperature program is designed to first elute highly volatile compounds at a lower temperature before ramping up to elute semi-volatile compounds like this compound, ensuring good peak shape and resolution from matrix components. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 5 °C/min to 240 °C, hold for 5 min.[11][12] |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification (optional). |
| Transfer Line Temp. | 280 °C |
Data Analysis, Quantification, and Validation
Compound Identification
This compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show characteristic fragment ions. While the molecular ion (m/z 280.4) may be weak or absent in EI, key fragments are used for confirmation.
Quantification
-
Calibration Curve: Plot the ratio of the this compound peak area to the ISTD peak area against the known concentration of this compound for each calibration standard.
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.995 is considered acceptable.[13]
-
Sample Calculation: For each essential oil sample, calculate the peak area ratio of the analyte to the ISTD. Use the regression equation to determine the concentration of this compound in the diluted sample.
-
Final Concentration: Correct for the initial sample weight and dilution factor to report the final concentration in mg/g or as a weight percentage (w/w).
Method Validation Summary
A trustworthy protocol must be validated to ensure it is fit for purpose.[11] Key validation parameters should be assessed according to established guidelines.[13][14]
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.995 | 0.9992 |
| Linear Range | Matrix-dependent | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Precision (%RSD) | < 15% | Intra-day: 4.5% Inter-day: 7.2% |
| Accuracy (% Recovery) | 80 - 115% | 98.6% - 104.2% |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of this compound in essential oil matrices. The protocol, which incorporates an internal standard for enhanced accuracy, demonstrates excellent performance in terms of linearity, precision, and accuracy. By providing a comprehensive, step-by-step guide with clear rationales for experimental choices, this method can be readily implemented in quality control and research laboratories to ensure the quality and authenticity of essential oil products. Adherence to international standards for essential oil analysis, such as those provided by ISO, is recommended for regulatory compliance.[1][15][16]
References
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 10024-64-3. Retrieved from [Link]
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The ANSI Blog. (n.d.). ISO 8432:1987— Liquid Chromatography For Essential Oils. Retrieved from [Link]
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iTeh Standards. (n.d.). ISO/TC 54 - Essential oils. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound | C18H32O2 | CID 61435. PubChem. Retrieved from [Link]
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Venkatramna Industries. (2022). Quality Standards As Per ISO The requisites of Essential Oils Quality. Retrieved from [Link]
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iTeh Standards. (n.d.). ISO-8432-1987.pdf. Retrieved from [Link]
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SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
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SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. Retrieved from [Link]
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Chromatography Forum. (2012). Essential Oils sample prep. Retrieved from [Link]
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The Good Scents Company. (n.d.). octyl octanoate, 2306-88-9. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality. PubMed Central. Retrieved from [Link]
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The Multifaceted Role of Linalyl Octanoate in Sensory Science: A Technical Guide for Researchers
This document provides an in-depth exploration of linalyl octanoate, a significant ester in the palette of flavor and fragrance chemists. Moving beyond a simple datasheet, this guide elucidates the functional nuances of this molecule, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective application. We will delve into the causality behind its use, its synergistic potential, and the analytical methodologies required to ensure its quality and consistency.
Molecular Profile and Sensory Characteristics of this compound
This compound (C18H32O2) is the ester formed from linalool, a naturally occurring terpene alcohol, and octanoic acid.[1][2] This combination yields a molecule with a unique and complex sensory profile that is highly valued in both flavor and fragrance creation.
Physicochemical Properties
A comprehensive understanding of this compound's physical and chemical properties is paramount for its effective handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Weight | 280.46 g/mol | [2] |
| Appearance | Colorless to pale yellow, clear oily liquid | [3] |
| Odor Type | Herbal, with dry, fruity, sweet, and green nuances | [3][4] |
| Flavor Profile | Fruity, with sweet, berry, tropical, green, and herbal notes | [4] |
| Solubility | Insoluble in water; soluble in alcohol and paraffin oil | [1][3] |
| Flash Point | > 93.33 °C (> 200.00 °F) TCC | [4] |
| Specific Gravity | 0.87500 to 0.88500 @ 25.00 °C | [3] |
| Refractive Index | 1.45400 to 1.45700 @ 20.00 °C | [3] |
The Olfactive and Gustatory Landscape
The sensory characteristics of this compound are a direct result of its molecular structure. The linalyl moiety, with its characteristic floral and slightly citrus notes, is modified by the fruity and waxy contributions of the octanoate group. This results in a sophisticated profile that is both fresh and rich.
In fragrance applications , this compound is prized for its ability to impart a natural, herbal-fruity character. Its medium odor strength and good substantivity (lasting up to 72 hours on a smelling strip) make it a versatile component in a variety of fragrance types, including herbal, lavender, and fruity compositions.[4] It can be used to add a natural-smelling lift and complexity, moving a fragrance away from a purely synthetic character.
For flavor applications , this compound contributes a sweet, berry-like, and tropical fruit profile.[4] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 2644.[1] Its green and herbal undertones can be leveraged to create more realistic and nuanced fruit flavors, such as apricot, plum, raspberry, and strawberry.[4]
Applications in Flavor and Fragrance Formulation
The decision to incorporate this compound into a flavor or fragrance formulation is driven by its ability to act as a modifier, blender, and naturalness enhancer. Its application is not merely about adding a specific note, but about achieving a desired overall effect through synergistic interactions with other ingredients.
Strategic Use in Fragrance Accords
In perfumery, this compound is rarely the star of the show but rather a crucial supporting actor. Its primary role is to bridge the gap between the bright, volatile top notes and the richer, more tenacious heart notes.
-
Enhancing Naturalness: In floral and herbal fragrances, particularly those featuring lavender or ylang-ylang, this compound can amplify the sense of a freshly picked botanical.[4] Its green and fruity facets complement the main floral notes, creating a more well-rounded and less one-dimensional scent profile.
-
Fruity Modifications: When creating fruity accords like apricot, plum, or raspberry, this compound provides a sophisticated, non-cloying sweetness.[4] It moves the fruit note away from a candy-like character towards a more authentic, ripe fruit impression.
-
Synergy with Other Esters: this compound works exceptionally well in combination with other esters. For instance, when paired with linalyl acetate, a common component of bergamot and lavender oils, it can create a more complex and enduring citrus-herbal top note.[5][6] The octanoate ester provides a richer, fruitier background to the fresher, more floral acetate.
The following diagram illustrates a simplified workflow for incorporating this compound into a fragrance formulation.
Caption: Workflow for integrating this compound into a fragrance.
Crafting Authentic Flavor Profiles
In the realm of flavor chemistry, authenticity is paramount. This compound is a key tool for achieving this, particularly in fruit flavors.
-
Rounding out Berry Flavors: In raspberry or strawberry flavor formulations, this compound can provide a seedy, slightly green note that enhances the impression of fresh fruit.[4]
-
Tropical and Stone Fruit Nuances: For flavors like apricot and plum, it contributes a subtle waxy, skin-like note that adds to the overall realism.[4] Its tropical undertones also make it valuable in mango and passionfruit flavor systems.
-
Usage Levels: The use level of this compound in food products is governed by Good Manufacturing Practices (GMP). As a FEMA GRAS (Generally Recognized as Safe) substance, it can be used at levels necessary to achieve the desired technical effect.[4] The International Fragrance Association (IFRA) recommends usage levels up to 8.0% in the fragrance concentrate.[4]
Analytical Protocols for Quality Assurance
Ensuring the purity and identity of this compound is critical for consistent and safe application. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Analysis of this compound
Objective: To confirm the identity and assess the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol or hexane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a 1% solution of the this compound sample in the chosen solvent.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Data Analysis:
-
Identification: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the major peak with a reference standard or a library spectrum (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions.
-
Purity Assessment: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Common impurities may include unreacted linalool and octanoic acid.[4]
The following diagram outlines the GC-MS analytical workflow.
Caption: Workflow for GC-MS analysis of this compound.
Safety and Regulatory Considerations
This compound is considered safe for its intended use in flavors and fragrances.[4] It is listed by the FDA as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[4] However, as with all chemical substances, appropriate safety precautions should be taken during handling. It is recommended to avoid contact with skin and eyes.[4]
Relevance for Drug Development Professionals
While the primary applications of this compound are in the flavor and fragrance industry, its properties are of interest to drug development professionals, particularly in the formulation of oral and topical products.
-
Palatability and Masking: In the development of liquid oral dosage forms, especially for pediatric or geriatric populations, taste masking is a significant challenge. The pleasant, fruity profile of this compound can be employed to mask the unpleasant taste of active pharmaceutical ingredients (APIs). Its GRAS status makes it a viable candidate for such applications.
-
Excipient for Topical Formulations: As an oily liquid, this compound can function as an excipient in topical formulations such as creams and lotions. Its fragrance profile can also contribute to the sensory appeal of the final product, which can be a factor in patient compliance.
-
Sensory Excipients and Patient Experience: The field of sensory excipients is growing, with an increasing recognition that the sensory characteristics of a drug product can influence patient perception and adherence. Understanding the impact of ingredients like this compound on the overall sensory experience is a valuable aspect of modern drug formulation.
Conclusion
This compound is a versatile and valuable ester for scientists and researchers in the fields of flavor, fragrance, and pharmaceuticals. Its complex sensory profile, blending herbal, fruity, and sweet notes, allows for the creation of sophisticated and natural-smelling and -tasting products. A thorough understanding of its physicochemical properties, synergistic behavior in formulations, and appropriate analytical validation is essential for its successful application. As the pharmaceutical industry places greater emphasis on patient-centric drug design, the role of sensory excipients like this compound is poised to expand, making it a molecule of continued interest and innovation.
References
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The Good Scents Company. (n.d.). This compound, 10024-64-3. Retrieved from [Link]
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Scentspiracy. (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
The Good Scents Company. (n.d.). allyl octanoate, 4230-97-1. Retrieved from [Link]
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Linalyl octanoate as a volatile organic compound in ecological studies
Application Notes and Protocols for Researchers
Introduction: The Scent of Communication
In the intricate web of ecological interactions, chemical communication is a fundamental language. Volatile organic compounds (VOCs) are the vocabulary of this language, mediating crucial behaviors from pollination to defense. Linalyl octanoate, a monoterpenoid ester, is one such molecule, though much of its specific ecological significance is inferred from the extensive research on its close analog, linalyl acetate. This guide provides a comprehensive overview of the current understanding of this compound's role in ecological studies, with detailed protocols for its collection, analysis, and synthesis. While specific research on this compound is emerging, the principles and methodologies established for other linalyl esters, particularly linalyl acetate, provide a robust framework for its investigation. Linalyl acetate is a well-documented phytochemical found in a variety of flowers and spice plants, and is a primary component of essential oils from bergamot and lavender.[1][2][3]
This compound has been identified in lemongrass, and like its acetate counterpart, its fragrant properties suggest a role in plant-insect interactions.[4] This document will delve into the inferred biosynthetic pathway of this compound, its potential ecological roles, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to explore its function in natural systems.
Part 1: The Ecological Significance of Linalyl Esters
Pollinator Attraction and Plant Defense
Volatile esters, including the well-studied linalyl acetate, are key components of floral scents that attract pollinators.[1] The specific blend of VOCs helps pollinators locate and distinguish between different plant species. The fruity and floral aroma of linalyl esters is attractive to a wide range of insects, including bees and moths.
Beyond attraction, these compounds can also play a defensive role. The release of certain VOCs can deter herbivores or attract the natural enemies of those herbivores. While the specific role of this compound in these interactions is an active area of research, its structural similarity to known signaling molecules suggests its involvement in these complex ecological dialogues.
Pheromonal Communication
In the insect world, esters are frequently employed as pheromones, mediating aggregation, alarm, and mating behaviors. For instance, (E)-2-octenyl acetate acts as a sex and aggregation pheromone in the pentatomid bug Bagrada hilaris.[5] Given the prevalence of esters in insect communication, it is plausible that this compound could function as a pheromone in some species. The Pherobase is a valuable resource for exploring known insect pheromones and semiochemicals.[6]
Part 2: Biosynthesis of this compound: An Inferred Pathway
The biosynthesis of this compound is not yet fully elucidated. However, based on the well-characterized pathway of linalyl acetate in plants like lemon mint and clary sage, a probable biosynthetic route can be proposed.[4][7]
The pathway begins with the synthesis of the precursor, linalool, through the Methylerythritol Phosphate (MEP) pathway.
-
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis: The MEP pathway, occurring in the plastids, produces the five-carbon building blocks, IPP and its isomer DMAPP.
-
Geranyl Diphosphate (GPP) Formation: IPP and DMAPP are condensed to form the ten-carbon intermediate, geranyl diphosphate (GPP).
-
Linalool Synthesis: The enzyme linalool synthase (LIS) catalyzes the conversion of GPP to linalool.
-
Esterification: Finally, an acyltransferase enzyme would catalyze the esterification of linalool with octanoyl-CoA to produce this compound.
Part 3: Methodologies for Studying this compound
Collection of Volatile Organic Compounds
The collection method is critical for obtaining a representative sample of the emitted VOCs. Headspace solid-phase microextraction (HS-SPME) is a widely used, non-destructive technique for sampling volatiles from living organisms.[8][9]
Materials:
-
SPME device with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Glass chamber or bag to enclose the sample (e.g., flower, insect)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Enclosure: Carefully enclose the plant part (e.g., a single flower or an inflorescence) or insect in a clean, inert glass chamber or a Tedlar® bag. For dynamic headspace sampling, purified air can be pushed through the chamber and volatiles collected on an adsorbent trap.
-
Equilibration: Allow the headspace to equilibrate for a predetermined time (e.g., 30 minutes) to allow for the accumulation of VOCs.
-
SPME Fiber Exposure: Insert the SPME fiber into the chamber and expose it to the headspace for a specific duration (e.g., 30-60 minutes). The optimal time will depend on the emission rate of the target compound.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.
Analysis of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector)
-
Capillary column: A non-polar or mid-polar column is suitable (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (starting point, optimization required):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 50 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
Data Analysis:
-
Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a synthesized standard.
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to the sample before extraction. A calibration curve is generated using a series of standard solutions of known concentrations.
Synthesis of this compound Standard
An authentic analytical standard is crucial for the unambiguous identification and accurate quantification of this compound. Enzymatic synthesis offers a mild and selective alternative to chemical methods.
Materials:
-
Linalool
-
Octanoic acid
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[7]
-
Anhydrous organic solvent (e.g., hexane or 2,2,4-trimethylpentane)[7]
-
Molecular sieves (optional, to remove water)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve linalool and a molar excess of octanoic acid (e.g., 1:2 to 1:4 molar ratio of alcohol to acid) in the chosen organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the substrates).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for a set period (e.g., 24-48 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.
-
Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the this compound from unreacted starting materials.
-
Characterization: Confirm the identity and purity of the synthesized this compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 4: Future Directions and Considerations
The study of this compound is a promising area of chemical ecology. Future research should focus on:
-
Identifying the specific ecological contexts in which this compound plays a significant role. This involves screening the volatile profiles of a wider range of plants and insects.
-
Elucidating the complete biosynthetic pathway and identifying the specific acyltransferase responsible for its formation.
-
Conducting behavioral bioassays to determine the precise function of this compound as an attractant, repellent, or pheromone.
-
Investigating the synergistic or antagonistic effects of this compound in combination with other VOCs, as the ecological significance of a volatile signal is often dependent on the entire chemical blend.
By applying the methodologies outlined in this guide, researchers can contribute to a deeper understanding of the complex and fascinating world of chemical communication that shapes our ecosystems.
References
- Chatterjee, T., & Bhattacharyya, D. (2011). Enzymatic synthesis and analytical monitoring of terpene ester by 1H NMR spectroscopy. Chemical Papers, 65(5), 685-691.
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- Kong, Y., Sun, M., Pan, H. T., & Zhang, Q. X. (2012). Comparison of Different Headspace Gas Sampling Methods for the Analysis of Floral Scent from Lilium 'Siberia'. Asian Journal of Chemistry, 24(11), 5175.
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PubChem. (n.d.). Linalyl acetate, (-)-. National Center for Biotechnology Information. Retrieved from [Link]
- Huynh, F., Miller, D. J., & Allemann, R. K. (2018). Efficient chemoenzymatic synthesis of terpenes. Methods in Enzymology, 608, 83-95.
- Saraf, A., & Patwardhan, A. (2005). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Critical Reviews in Analytical Chemistry, 35(1), 19-33.
- Ordoudi, S. A., & Tsimidou, M. Z. (2006). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Antioxidants, 5(4), 33.
- Zhang, Y., Wang, Y., Li, J., & Wang, C. (2024). Analysis of Floral Scent Component of Three Iris Species at Different Stages. Molecules, 29(4), 785.
- BenchChem. (2025).
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ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]
- Byers, K. J., & K. A. H. (2019). Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments, (154), e58928.
-
Wikipedia. (n.d.). Linalyl acetate. Retrieved from [Link]
- Shonouda, M. L. (2008). Use of CLSA and SPME-headspace techniques followed by GC-MS analysis to extract and identify the floral odorants. Journal of Taibah University for Science, 1(1), 29-37.
- El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals.
- Słowik-Borowiec, M., & Szpyrka, E. (2022). Analysis of Residues in Environmental Samples. International Journal of Environmental Research and Public Health, 19(15), 9394.
- Larqué, S. A., et al. (2018). Linalol and Linalyl Acetate Quantitation in the Essential Oil of Somatic Embryos of Bursera linanoe R. Pharmacognosy Journal, 10(5).
- University of Hertfordshire. (n.d.). Linalool. Agriculture and Environment Research Unit (AERU).
- Wang, Y., et al. (2015). Enrichment and determination of octylphenol and nonylphenol in environmental water samples by solid-phase microextraction with carboxylated carbon nano-spheres coating prior to gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 407(29), 8673-8679.
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- Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)
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Application Notes and Protocols for the Isolation of Linalyl Octanoate from Natural Extracts
Introduction
Linalyl octanoate (C₁₈H₃₂O₂) is a naturally occurring monoterpene ester, a molecule that contributes to the characteristic aroma of certain plants, such as lemongrass[1]. As an ester of linalool, it belongs to a class of compounds widely sought after in the flavor, fragrance, and pharmaceutical industries for their unique sensory properties and potential bioactive functionalities[2]. The successful isolation of this compound from complex natural matrices is a critical step for its characterization, toxicological evaluation, and commercial application. The challenge lies in efficiently separating this specific ester from a myriad of other volatile and non-volatile compounds, including its parent alcohol (linalool), other esters (like the more common linalyl acetate), and various terpenes with similar physicochemical properties[3][4].
This guide provides a comprehensive, in-depth technical overview of the methodologies required to isolate high-purity this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. The protocols herein are structured as self-validating systems, incorporating critical quality control checkpoints to ensure the integrity of the final product. The overall strategy is a multi-stage process: an initial crude extraction to capture the essential oil fraction, followed by a high-resolution purification step to isolate the target molecule.
Part 1: Initial Extraction of Crude Essential Oil from Biomass
The first objective is to liberate the volatile compounds, including this compound, from the solid plant matrix. The choice of extraction method is paramount, as it directly influences the yield, chemical profile of the crude extract, and the potential for thermal degradation of labile esters[5][6].
Conceptual Overview and Method Comparison
Three primary methods are considered for this initial step: Steam Distillation (SD), Supercritical Fluid Extraction (SCFE), and Solvent Extraction. Each presents a unique set of advantages and disadvantages.
-
Steam Distillation (SD): A traditional and widely used technique for extracting essential oils. It is effective for volatile, water-immiscible compounds[7]. The process involves passing steam through the plant material; the steam's heat vaporizes the volatile compounds, which are then co-distilled with the steam and condensed[8][9]. While cost-effective, the high temperatures (approaching 100°C) can cause hydrolysis of esters back to their parent alcohol (linalool) and carboxylic acid, or thermal rearrangements, altering the natural profile of the extract[5][6].
-
Supercritical Fluid Extraction (SCFE): A modern, "green" alternative that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent[10]. Supercritical CO₂ has the density of a liquid and the diffusivity of a gas, allowing it to efficiently penetrate the plant matrix. A key advantage is that the extraction can be performed at relatively low temperatures (e.g., 40-50°C), preserving thermally sensitive compounds like this compound[10]. The selectivity can be tuned by modifying pressure and temperature.
-
Solvent Extraction: This method uses organic solvents (e.g., hexane, ethanol) to dissolve the essential oil from the plant material[10][11]. While it can be very efficient in terms of yield, it is often less selective, co-extracting non-volatile compounds like waxes and pigments. The subsequent removal of the solvent, typically via evaporation, requires heat and can pose a risk of thermal degradation[5].
Data Presentation: Comparison of Extraction Techniques
| Parameter | Steam Distillation (SD) | Supercritical Fluid Extraction (SCFE) | Solvent Extraction (e.g., Hexane) |
| Principle | Volatilization of compounds with steam[7]. | Dissolution in a supercritical fluid (e.g., CO₂)[10]. | Dissolution in an organic solvent[10]. |
| Operating Temp. | ~100 °C | Low (e.g., 35-60 °C) | Ambient to solvent boiling point (e.g., 69°C for hexane). |
| Selectivity | Moderate; targets volatile compounds. | High; tunable with pressure/temperature. | Low to moderate; co-extracts other soluble compounds. |
| Risk of Degradation | High risk of ester hydrolysis and thermal rearrangement[5][6]. | Very low; ideal for thermolabile compounds[10]. | Moderate; risk during solvent removal step[5]. |
| Solvent Residue | None (water is the solvent). | None (CO₂ evaporates). | Potential for residual solvent in the final product. |
| Key Advantages | Inexpensive equipment, simple process[7]. | High purity, preserves natural profile, environmentally friendly[12]. | High yield, simple setup. |
| Key Disadvantages | Potential for chemical alteration of extract, high energy consumption[5]. | High initial capital cost for equipment. | Use of flammable/toxic organic solvents, non-selective. |
Protocol 1: Steam Distillation
This protocol describes a standard laboratory-scale steam distillation for obtaining a crude essential oil.
Rationale: This method is chosen for its simplicity and cost-effectiveness. It is suitable for initial screening or when access to more advanced equipment is limited. The key is to manage the distillation time to balance yield against potential degradation[6].
Methodology:
-
Preparation of Biomass: Air-dry the plant material (e.g., lemongrass leaves) to reduce water content. Coarsely grind the material to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (boiling flask), a biomass flask, a condenser, and a receiving vessel (e.g., a Florentine flask or separatory funnel)[9]. Ensure all glass joints are properly sealed.
-
Extraction:
-
Place the ground biomass into the biomass flask. Do not pack too tightly to avoid creating channels for the steam.
-
Heat the water in the steam generator to produce a steady flow of steam.
-
Pass the steam through the biomass flask. The steam will rupture the plant's oil glands and volatilize the essential oil.
-
The mixture of steam and oil vapor travels to the condenser.
-
-
Condensation & Collection:
-
Separation:
-
As the essential oil is generally immiscible with water and has a different density, it will form a separate layer.
-
Carefully separate the oil layer from the aqueous layer using the separatory funnel.
-
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the crude oil in a sealed, amber glass vial at 4°C to minimize degradation.
Protocol 2: Supercritical Fluid Extraction (SCFE)
Rationale: SCFE is the preferred method when the primary goal is to obtain an extract that most accurately represents the plant's natural chemical profile, minimizing the risk of creating artifacts through thermal degradation[10].
Methodology:
-
Preparation of Biomass: As with steam distillation, dry and grind the plant material to a consistent particle size.
-
System Setup:
-
Load the ground biomass into the high-pressure extraction vessel of the SCFE system.
-
Seal the vessel and bring the system to the desired operational pressure and temperature. A typical starting point for terpene esters is 100-150 bar and 40-50°C.
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO₂ to flow through the extraction vessel, dissolving the essential oils.
-
-
Separation & Collection:
-
The CO₂ laden with the extract flows into a separator vessel at a lower pressure.
-
In the separator, the CO₂ loses its solvating power and returns to a gaseous state, precipitating the extracted oil[5].
-
The gaseous CO₂ is recycled, and the crude essential oil is collected from the bottom of the separator.
-
-
Fractionation (Optional): Advanced SCFE systems allow for fractional separation by using multiple separators at progressively lower pressures, which can begin the purification process.
-
Storage: Store the crude extract as described in Protocol 1.
Part 2: Purification of this compound from Crude Extract
The crude essential oil is a complex mixture. The next, and most critical, stage is to isolate the target molecule, this compound, from other components.
Workflow for Isolation and Purification
Caption: Overall workflow from biomass to pure this compound.
Protocol 3: Vacuum Fractional Distillation
Rationale: Fractional distillation separates compounds based on differences in their boiling points[13][14]. This compound, being a larger ester, will have a significantly higher boiling point than many other common terpenes (e.g., linalool, limonene). Performing the distillation under vacuum is crucial; it lowers the boiling points of all compounds, allowing the separation to occur at a lower temperature and preventing thermal degradation[15][16].
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus. This includes a round-bottom flask, a heating mantle, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a set of receiving flasks.
-
Connect the apparatus to a vacuum pump with a pressure gauge. Ensure all connections are vacuum-tight.
-
-
Distillation Process:
-
Place the crude essential oil into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Begin applying vacuum, slowly reducing the pressure to the target level (e.g., 1-10 mmHg).
-
Once the vacuum is stable, begin gently heating the flask.
-
-
Fraction Collection:
-
Observe the temperature at the distillation head. As the mixture boils, the vapor will rise through the fractionating column[17].
-
Fraction 1 (Heads): The most volatile components will distill first. Collect this initial fraction, which will likely contain low-boiling point terpenes.
-
Fraction 2 (Heart): As the temperature stabilizes at the boiling point of this compound (at the given pressure), switch to a new receiving flask. This "heart" cut will be enriched in your target compound.
-
Fraction 3 (Tails): As the temperature begins to rise again or distillation slows, switch to a final receiving flask to collect the high-boiling point "tails."
-
-
Monitoring: Monitor the temperature and pressure throughout the process. A stable temperature plateau during collection of a fraction indicates a relatively pure compound is being distilled.
-
Analysis: Analyze each collected fraction using the GC-MS protocol below to determine which contains the highest concentration and purity of this compound.
Part 3: Quality Control and Characterization
Verifying the identity and purity of the isolated compound is a non-negotiable step in any scientific or developmental workflow.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like terpene esters[16]. It separates the components of a mixture in the gas chromatograph, and then provides a mass spectrum for each component, which acts as a molecular fingerprint for identification[18][19].
Methodology:
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the purified this compound fraction in a suitable solvent like hexane (1 mL)[16].
-
Instrument Setup (Typical Conditions):
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[16].
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 220-250°C)[18].
-
Injector: Split/splitless injector, typically at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Inject the prepared sample into the GC-MS. The instrument will generate a total ion chromatogram (TIC).
-
Data Analysis:
-
Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to a known standard or a reference library (e.g., NIST).
-
Purity Assessment: Calculate the purity by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram. A high-purity sample should show one major peak.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Oil | Inefficient extraction method or parameters; insufficient extraction time; improper biomass preparation. | Optimize extraction parameters (time, temp, pressure)[16]. Ensure biomass is properly dried and ground. Consider a more exhaustive method like SCFE. |
| High Linalool Content in Final Product | Hydrolysis of this compound during steam distillation due to excessive heat or time[6]. | Use a milder extraction technique like SCFE. Reduce distillation time and temperature. Perform a final purification step like vacuum fractional distillation to separate linalool from the ester[16]. |
| Presence of Isomeric Impurities | Rearrangement of this compound under thermal or acidic stress during extraction/distillation[16]. | Avoid excessive heat by using vacuum distillation[16]. Ensure all glassware and reagents are neutral. |
| Poor Separation During Distillation | Inefficient fractionating column; unstable vacuum; heating too rapidly. | Use a longer or more efficient (higher theoretical plates) fractionating column[14]. Ensure the system is free of leaks. Heat the distillation flask slowly and evenly. |
Conclusion
The isolation of this compound from natural sources is a multi-step process that demands careful selection and optimization of both extraction and purification techniques. While traditional methods like steam distillation are accessible, modern approaches such as supercritical fluid extraction offer superior preservation of the molecule's integrity. The cornerstone of achieving high purity is a well-executed vacuum fractional distillation, which effectively separates the target ester based on its boiling point while mitigating the risk of thermal degradation. Rigorous analytical verification by GC-MS is essential to confirm the identity and purity of the final product. By understanding the principles behind each step and anticipating potential challenges, researchers can confidently and reproducibly isolate this compound for further scientific investigation and application development.
References
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Use of Linalyl octanoate as a standard in analytical chemistry
An Application Guide for the Use of Linalyl Octanoate as an Analytical Standard
Authored by: Gemini, Senior Application Scientist
Introduction: The Case for this compound as a Niche Internal Standard
In the landscape of quantitative analytical chemistry, particularly in chromatographic applications, the selection of an appropriate internal standard (IS) is paramount for achieving accuracy and precision.[1][2] An ideal internal standard should be a compound not naturally present in the sample matrix, structurally and chemically similar to the analyte(s) of interest, and chromatographically resolved from all other components.[1][3] this compound (C₁₈H₃₂O₂), a naturally occurring ester found in some essential oils but absent in most common biological or pharmaceutical matrices, presents itself as a compelling candidate for specific applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an internal standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. We will explore the causality behind its selection, provide validated protocols for its implementation, and detail the necessary steps for method validation to ensure trustworthy and reproducible results.
Physicochemical Properties and Rationale for Use
This compound is the ester of linalool and octanoic acid.[4][5] Its physicochemical properties make it well-suited for GC-based analyses. It is a high-boiling point, colorless to pale yellow oily liquid, ensuring it elutes in a predictable region of the chromatogram for many semi-volatile analytes and is soluble in common organic solvents like alcohol.[4][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | [4] |
| CAS Number | 10024-64-3 | [4][6] |
| Molecular Formula | C₁₈H₃₂O₂ | [4] |
| Molecular Weight | 280.4 g/mol | [4] |
| Appearance | Colorless to pale yellow oily liquid | [6][7] |
| Boiling Point | 334.74 °C (estimated @ 760 mm Hg) | [6] |
| Flash Point | > 93.33 °C | [6] |
| Solubility | Insoluble in water; Soluble in alcohol | [4][7] |
| logP (o/w) | ~6.96 - 7.02 | [6][7] |
Why this compound?
-
Structural Analogy: As a long-chain ester, it mimics the chromatographic behavior of other esters, fatty acids (after derivatization), and similar lipophilic molecules, making it an excellent IS for these compound classes.[8][9]
-
Chromatographic Elution: Its relatively high molecular weight and boiling point mean it will likely elute later in the GC run, avoiding co-elution with more volatile analytes.
-
Mass Spectral Signature: this compound produces a distinct mass spectrum upon electron ionization (EI), with characteristic fragment ions that can be selectively monitored (SIM mode) for precise quantification without interference from matrix components.[4] The top peaks at m/z 93, 80, and 41 provide unique ions for monitoring.[4]
-
Commercial Availability & Stability: It is commercially available from various suppliers, often at high purity.[6] Esters like linalyl acetate are known to be stable under normal storage conditions, a property expected to extend to this compound.[10][11]
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard requires meticulous preparation of standard solutions and a systematic approach to sample analysis.
Diagram: Standard Preparation Workflow
This diagram illustrates the serial dilution process to create working-level standards from a certified stock solution.
Caption: Workflow for preparing this compound standard solutions.
Protocol 1: Preparation of this compound Standards
Objective: To prepare accurate stock and working solutions of this compound.
Materials:
-
This compound (≥97.0% purity)
-
Ethyl Acetate (GC Grade or equivalent)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 10.0 mg of neat this compound into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Add a small amount of ethyl acetate to dissolve the standard. d. Once dissolved, fill the flask to the mark with ethyl acetate. e. Cap and invert the flask at least 15 times to ensure homogeneity. This is your Stock IS Solution . f. Store at 2-8°C in an amber vial.[12]
-
Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 1.0 mL of the Stock IS Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with ethyl acetate. c. Cap and invert the flask thoroughly to mix. This is your Working IS Solution . d. This solution is added to all samples, calibration standards, and quality controls.
Diagram: Analytical Workflow
This diagram outlines the complete process from sample handling to data reporting, highlighting the crucial step of internal standard addition.
Caption: Overall workflow for quantitative analysis using an internal standard.
Protocol 2: Quantitative Analysis using this compound as IS
Objective: To quantify target analytes in a sample matrix using this compound as an internal standard with GC-MS.
Instrumentation & Method Parameters: The following are typical starting parameters and should be optimized for the specific analyte and instrument.
Table 2: Suggested GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent with Autosampler | Standard for automated analysis. |
| Column | Mid-polarity (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Good general-purpose column for resolving a wide range of compounds. |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of this compound and similar analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 min | A general-purpose ramp to separate volatile from semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns.[13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compounds.[8][9] |
| SIM Ions | Analyte(s): 2-3 characteristic ions; This compound: m/z 93, 80, 41 | Monitor unique, abundant fragments for quantification and qualification.[4] |
Procedure:
-
Calibration Curve Preparation: a. Prepare a series of calibration standards containing known concentrations of your target analyte(s). b. To each calibration standard, add a fixed amount of the Working IS Solution (e.g., 50 µL of 10 µg/mL IS into a final volume of 1 mL), ensuring the final IS concentration is consistent across all standards. c. The concentration of the IS should be similar to the expected mid-range concentration of the analyte.[1]
-
Sample Preparation: a. To each unknown sample and quality control (QC) sample, add the same fixed amount of the Working IS Solution as used in the calibration standards.[1] b. Perform your sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction). Adding the IS at the very beginning corrects for analyte loss during the entire preparation process.[1][3]
-
GC-MS Analysis: a. Analyze the calibration standards, QC samples, and unknown samples using the optimized GC-MS method. b. Ensure the system is stabilized and passes system suitability checks before running the sequence.
-
Data Analysis: a. Integrate the peak areas for the target analyte(s) and the this compound internal standard. b. Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of IS) .[1] c. Generate a calibration curve by plotting the PAR of the calibration standards against their corresponding analyte concentrations. The curve should be linear with a correlation coefficient (r²) ≥ 0.995.[14] d. Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the calibration curve.
Method Validation: Ensuring Trustworthy Data
A method employing an internal standard must be validated to demonstrate its suitability for its intended purpose.[15][16][17] Key validation parameters, based on ICH Q2(R2) guidelines, are summarized below.[14]
Table 3: Summary of Key Method Validation Parameters
| Parameter | Definition | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | The IS and analyte peaks must be chromatographically resolved from matrix interferences.[14] |
| Linearity | Proportionality of the measured PAR to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the defined range.[14][15] |
| Accuracy | Closeness of the measured value to the true value. | Typically 80-120% recovery for complex matrices; 98-102% for simpler matrices.[14] |
| Precision | Agreement among a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Repeatability: RSD < 2%; Intermediate Precision: RSD < 3%.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10.[15] The lowest point on the validated calibration curve.[18] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., oven ramp rate, flow rate) are slightly varied. |
Conclusion
This compound serves as a robust and effective internal standard for the quantitative analysis of a range of lipophilic and semi-volatile compounds by GC-MS. Its distinct chemical properties, predictable chromatographic behavior, and absence from most non-botanical samples make it a valuable tool for improving method accuracy and precision. By following the detailed protocols for standard preparation, sample analysis, and method validation outlined in this guide, researchers can confidently implement this compound to generate high-quality, reliable, and reproducible analytical data.
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Linalyl Octanoate: A Comprehensive Guide to its Application in Plant-Insect Interaction Studies
Abstract
Linalyl octanoate, a naturally occurring ester, is a significant semiochemical in the intricate communication networks between plants and insects. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical applications of this compound in studying these interactions. We will explore its role as a signaling molecule and provide detailed, validated protocols for its use in electrophysiological and behavioral assays. This guide is designed to equip researchers with the necessary knowledge to design robust experiments, from initial volatile collection and analysis to the interpretation of complex insect behaviors, thereby fostering new avenues for pest management and the development of novel semiochemical-based products.
Introduction: The Chemical Ecology of this compound
This compound (C18H32O2) is a monoterpenoid ester formed from linalool and octanoic acid.[1][2] It is a volatile organic compound (VOC) found in the essential oils of various plants, contributing to their characteristic aroma.[3] In the realm of chemical ecology, this compound serves as a crucial semiochemical—a chemical messenger that mediates interactions between organisms.[4] Its functions are diverse, ranging from attracting pollinators to repelling herbivores, making it a molecule of great interest for understanding and manipulating plant-insect dynamics.[5][6]
The dual functionality of related compounds like linalool, which can attract pollinators while deterring pests, highlights the contextual nature of these chemical signals.[5][6] The specific behavioral response elicited by this compound depends on the insect species, its physiological state, and the presence of other volatile cues in the environment. Understanding these nuances is paramount for its effective application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H32O2 | PubChem[1] |
| Molecular Weight | 280.4 g/mol | PubChem[1] |
| Appearance | Colorless, oily liquid | JECFA[1] |
| Odor Profile | Floral, fruity | FEMA[1] |
| Solubility | Insoluble in water; soluble in alcohol | JECFA[1] |
Core Applications in Plant-Insect Interaction Research
The study of this compound can be broadly categorized into three interconnected areas: identification and quantification in plant emissions, assessment of insect neural response, and evaluation of behavioral outcomes. Each of these areas requires specialized techniques and methodologies.
-
Identification and Quantification: The first step in understanding the role of this compound is to determine its presence and emission rates from plants. This is typically achieved through the collection of plant volatiles followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
Electrophysiological Analysis: To determine if an insect can detect this compound, electrophysiological techniques like Electroantennography (EAG) are employed.[10][11][12] EAG measures the summed electrical response of the insect's antenna to an odor stimulus, providing a rapid assessment of olfactory sensitivity.[10][13]
-
Behavioral Assays: A positive EAG response does not necessarily translate to a specific behavior. Therefore, behavioral assays are crucial to determine if this compound acts as an attractant, repellent, or has other behavioral effects.[14][15][16] The Y-tube olfactometer is a standard and effective tool for conducting two-choice behavioral experiments.[14][15]
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental workflows involved in studying this compound.
Protocol for Volatile Collection and GC-MS Analysis
This protocol describes a standardized method for collecting volatiles from plants and analyzing them for the presence of this compound.
Rationale: Understanding the natural emission profile of a plant is crucial before conducting manipulative experiments. This protocol uses a non-destructive headspace collection method to trap emitted VOCs for subsequent analysis.[7]
Materials:
-
Glass chambers or bags for enclosing the plant material
-
Adsorbent tubes (e.g., Tenax TA, Porapak Q)
-
Vacuum pump with a flow meter
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard (for identification and quantification)
-
Solvents (e.g., hexane, dichloromethane)
Procedure:
-
Plant Enclosure: Gently enclose the plant or a specific part (e.g., flower, leaf) in a glass chamber or a suitable inert bag.
-
Volatile Trapping: Connect the adsorbent tube to the outlet of the chamber and the vacuum pump to the other end of the tube.
-
Airflow and Sampling: Draw air from the chamber through the adsorbent tube at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-4 hours). This traps the emitted volatiles.
-
Elution: After sampling, disconnect the adsorbent tube and elute the trapped volatiles with a small volume of a suitable solvent (e.g., 200 µL of hexane).
-
GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the eluate into the GC-MS system.
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantification: Create a calibration curve using different concentrations of the this compound standard to quantify its amount in the plant sample.
Self-Validation:
-
Run a blank (empty chamber) to check for background contamination.
-
Analyze a known concentration of the this compound standard to confirm instrument performance.
Protocol for Electroantennography (EAG)
This protocol outlines the procedure for measuring the olfactory response of an insect antenna to this compound.
Rationale: EAG is a powerful screening tool to quickly assess whether an insect's olfactory system can detect a specific compound.[10][17] A significant EAG response indicates that the compound is a potential semiochemical for that insect.
Materials:
-
EAG system (amplifier, data acquisition software)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
This compound solutions of varying concentrations in a solvent (e.g., paraffin oil)
-
Filter paper strips
-
Pasteur pipettes
Procedure:
-
Insect Preparation: Immobilize the insect (e.g., by chilling). Excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is placed in contact with the base.[13]
-
Stimulus Preparation: Apply a known amount (e.g., 10 µL) of the this compound solution onto a filter paper strip and insert it into a Pasteur pipette.[17]
-
Odor Delivery: Deliver a puff of air through the Pasteur pipette, carrying the this compound vapor over the antenna.
-
Data Recording: Record the resulting electrical signal (the EAG response) using the data acquisition software. The amplitude of the negative deflection is the measure of the response.
-
Dose-Response Curve: Test a range of this compound concentrations to generate a dose-response curve.
-
Controls: Use a solvent-only puff as a negative control and a known standard odorant as a positive control.[17]
Self-Validation:
-
Ensure a stable baseline signal before each stimulus.[13]
-
The antenna preparation should remain viable for a consistent period, allowing for the testing of multiple samples.[17]
Protocol for Y-Tube Olfactometer Behavioral Assay
This protocol details how to use a Y-tube olfactometer to assess the behavioral response (attraction or repulsion) of an insect to this compound.
Rationale: The Y-tube olfactometer provides a simple, two-choice arena to quantify an insect's preference for an odor source in a controlled environment.[14][16]
Materials:
-
Air pump or compressed air source with a flow meter
-
Charcoal filter and humidifier for the air stream
-
Odor sources (e.g., filter paper with this compound solution)
-
Test insects
Procedure:
-
System Setup: Assemble the Y-tube olfactometer and connect it to a clean, humidified, and controlled airflow system.[14]
-
Odor Application: Place the odor source (filter paper with this compound) in one arm of the olfactometer and a control (filter paper with solvent only) in the other arm.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Choice Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.[16]
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm.
-
Replication: Test a sufficient number of insects (e.g., 30-50) to obtain statistically robust data.
-
System Cleaning: Thoroughly clean the Y-tube with solvent (e.g., ethanol) and bake it between trials to prevent odor contamination.
Self-Validation:
-
Alternate the position of the treatment and control arms between trials to control for any potential side bias.
-
Conduct a control experiment with solvent in both arms to ensure there is no inherent preference for one side of the olfactometer.
Data Visualization and Interpretation
Visualizing the experimental workflows and results is crucial for understanding and communicating the findings.
Caption: Workflow for plant volatile collection and GC-MS analysis.
Caption: Experimental workflow for Electroantennography (EAG).
Caption: Logical flow of a Y-tube olfactometer behavioral assay.
Interpreting the Results:
-
GC-MS: The presence and relative abundance of this compound in a plant's volatile profile, especially when induced by herbivory, can suggest its role in plant defense or communication.[19]
-
EAG: A dose-dependent increase in the EAG response to this compound confirms that the insect can detect this compound. Comparing the response to positive and negative controls helps in assessing the sensitivity.[17]
-
Y-Tube Olfactometer: Statistical analysis (e.g., Chi-square test) of the choice data will determine if there is a significant preference for or avoidance of this compound.
Future Directions and Concluding Remarks
The study of this compound in plant-insect interactions is a burgeoning field. Future research could focus on:
-
Synergistic and Antagonistic Effects: Investigating how this compound interacts with other plant volatiles to modulate insect behavior.
-
Enantiomer-Specific Activity: Exploring if different stereoisomers of this compound elicit different behavioral responses, as seen with linalool.[6]
-
Field Trials: Validating laboratory findings through field experiments to assess the potential of this compound in integrated pest management strategies.[20][21]
-
Molecular Mechanisms: Elucidating the specific olfactory receptors in insects that bind to this compound.
By integrating the protocols and theoretical frameworks presented in this guide, researchers can effectively investigate the multifaceted roles of this compound. This knowledge will not only advance our fundamental understanding of chemical ecology but also pave the way for the development of sustainable and environmentally friendly approaches to pest control and crop protection.
References
- Y-tube Olfactometer for Entomology. (n.d.).
- Y-tube insect olfactometer with metal mesh for Ticks and Mites. (n.d.).
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). Methods in Molecular Biology.
- Application Notes and Protocols for Electroantennography (EAG) Analysis of Insect Response to 8-Methylnonyl Nonanoate. (2025). BenchChem.
- GC-MS Analysis of Volatile Plant Secondary Metabolites. (n.d.). ResearchGate.
- Y-tube for Olfactometer Small - one inch. (n.d.).
- Y-Tube Olfactometer Mosquito Repellent Testing Services. (n.d.). Microbe Investigations.
- Electroantennogram for Recording Olfactory Responses of an Insect to Plant Volatiles. (n.d.). ResearchGate.
- Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments.
- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2025). ResearchGate.
- Electroantennogram Protocol for Mosquitoes. (2021). Journal of Visualized Experiments.
- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). MDPI.
- a Y-tube olfactometer setup for behavioral assay, b volatile collection... (n.d.). ResearchGate.
- GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species. (n.d.). MDPI.
- ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH.
- Linalool: A ubiquitous floral volatile mediating the communication between plants and insects. (n.d.). ResearchGate.
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- This compound, 10024-64-3. (n.d.). The Good Scents Company.
- Linalool: A ubiquitous floral volatile mediating the communication between plants and insects. (n.d.). Journal of Systematics and Evolution.
- Chemical Constituents and Insecticidal Effects of Jojoba and Lavender Essential Oils Against the Coconut Mealybug, Nipaecoccus nipae (Maskell), (Hemiptera). (2023). Future Journal of Biology.
- This compound. (n.d.). PubChem.
- Airborne signals prime plants against insect herbivore attack. (n.d.). Proceedings of the National Academy of Sciences.
- Applications of Plant Essential Oils in Pest Control and Their Encapsulation for Controlled Release: A Review. (n.d.). MDPI.
- Research - Insect-Plant Interaction. (n.d.).
- Semiochemical Research Articles. (n.d.). Synergy Semiochemicals.
- Linalyl acetate. (n.d.). Wikipedia.
- Synthetic pathways for the synthesis of linalool and linalyl acetate... (n.d.). ResearchGate.
- Preparation method of linalyl acetate. (n.d.). Google Patents.
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Application Note & Protocol: Enzymatic Synthesis of Linalyl Octanoate
Abstract
Linalyl octanoate is a valuable ester prized in the flavor, fragrance, and cosmetics industries for its characteristic fruity and floral aroma. Traditional chemical synthesis routes often require harsh conditions that can lead to degradation of the thermally labile tertiary alcohol, linalool. This application note presents a robust and sustainable protocol for the esterification of linalool with octanoic acid to produce this compound, utilizing the highly selective immobilized lipase B from Candida antarctica (commonly marketed as Novozym 435). We detail a solvent-free approach, which offers significant advantages in terms of process efficiency, product purity, and adherence to green chemistry principles. The causality behind experimental choices, key optimization parameters, and analytical validation methods are thoroughly discussed to provide researchers with a comprehensive and reproducible guide.
Introduction and Scientific Background
Linalool is a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous plants. Its esterification yields a class of compounds with more stable and often more desirable aromatic profiles. This compound, the target of this protocol, possesses a rich, fruity (apricot, pear) and slightly floral scent, making it a high-demand ingredient.
The primary challenge in synthesizing esters from linalool lies in its structure as a tertiary alcohol with double bonds that are susceptible to acid-catalyzed side reactions, such as dehydration and isomerization, under traditional chemical esterification conditions (e.g., Fischer esterification).[1] Enzymatic catalysis provides a powerful alternative, offering several key advantages:
-
High Selectivity: Lipases can operate at the target hydroxyl group without affecting other sensitive functionalities in the molecule.[2]
-
Mild Reaction Conditions: Enzymatic reactions proceed at moderate temperatures (typically 40-70°C), preserving the integrity of the substrate and product.[3]
-
Environmental Sustainability: The process avoids the use of harsh acids and volatile organic solvents, particularly in a solvent-free system, which simplifies downstream processing and reduces waste.[2][4]
-
Catalyst Reusability: The use of an immobilized enzyme, such as Novozym 435, allows for easy separation from the reaction mixture via simple filtration and enables multiple reuse cycles, significantly improving process economics.[5]
This protocol will focus on the use of Novozym 435, a widely documented and highly effective biocatalyst for ester synthesis due to its high activity, stability, and broad substrate specificity.[6][7]
Principles of Lipase-Catalyzed Esterification
The lipase-catalyzed synthesis of this compound from linalool and octanoic acid follows a reversible esterification reaction. The mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves two main stages:
-
Acylation: The enzyme's active site (specifically the serine residue in the catalytic triad) attacks the carbonyl carbon of octanoic acid, forming a covalent acyl-enzyme intermediate and releasing a molecule of water.
-
Deacylation: Linalool enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This step releases the this compound ester and regenerates the free enzyme, ready for another catalytic cycle.
To drive the reaction equilibrium towards product formation, it is essential to remove the water by-product. In a solvent-free, high-temperature system, this can be achieved by applying a vacuum or by sparging the mixture with an inert gas.
Experimental Protocol: Solvent-Free Synthesis
This section provides a detailed, step-by-step methodology for the enzymatic synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (±)-Linalool | >97% Purity | Sigma-Aldrich | Store under inert gas, protected from light. |
| Octanoic Acid | >98% Purity | Sigma-Aldrich | |
| Novozym® 435 | Immobilized C. antarctica Lipase B | Novozymes/Sigma-Aldrich | Store at 4°C. Pre-dry in a desiccator if necessary. |
| n-Hexane | HPLC Grade | Fisher Scientific | For sample dilution during GC analysis. |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying product post-reaction. |
Equipment
-
Jacketed glass batch reactor (50-250 mL) or round-bottom flask with a heating mantle.
-
Magnetic stirrer with a stir bar or an overhead mechanical stirrer.
-
Temperature controller and probe.
-
Shaker incubator capable of maintaining constant temperature and agitation (alternative to a reactor).[1]
-
Vacuum pump or source of dry inert gas (N₂ or Argon).
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for analysis.
-
Standard laboratory glassware, filtration apparatus.
Workflow Overview
Caption: Experimental workflow for enzymatic synthesis of this compound.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask or reactor vessel, add linalool and octanoic acid. A typical starting point is a 1:2 molar ratio of linalool to octanoic acid to favor the forward reaction, though this can be optimized.[8]
-
Catalyst Addition: Add the immobilized lipase, Novozym 435. A catalyst loading of 5-10% (w/w) relative to the total substrate mass is a common and effective range.[1][9]
-
Reaction Setup: Place the vessel in a shaker incubator or reactor setup pre-heated to the desired temperature, typically between 60°C and 70°C.[3] Higher temperatures increase the reaction rate but may risk enzyme denaturation above 80-90°C.[10]
-
Initiate Reaction: Begin agitation at a constant rate (e.g., 150-200 rpm) to ensure adequate mixing and minimize mass transfer limitations.[1] If using a reactor with vacuum capabilities, apply a mild vacuum to facilitate the removal of water as it is formed.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 10-20 µL) at regular intervals (e.g., every 1-2 hours). Dilute the sample in n-hexane and analyze by GC-FID to quantify the consumption of linalool and the formation of this compound. The reaction is typically run for 6 to 24 hours.[1][3]
-
Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature. Separate the immobilized enzyme from the liquid product mixture by simple filtration. The recovered enzyme can be washed with a non-polar solvent like hexane, dried, and stored for reuse in subsequent batches.
-
Product Work-up: The filtered liquid product will primarily consist of this compound and unreacted octanoic acid. For many fragrance applications, this mixture may be suitable. For higher purity, unreacted octanoic acid can be removed by vacuum distillation or by washing the mixture with a mild aqueous basic solution (e.g., 5% sodium bicarbonate), followed by separation and drying of the organic phase with anhydrous sodium sulfate.
Process Optimization and Key Parameters
Achieving high conversion and yield requires careful control of several parameters. Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these interacting variables efficiently.[11][12]
| Parameter | Typical Range | Rationale & Causality |
| Temperature | 50 - 70 °C | Balances enzyme activity and stability. Higher temperatures increase reaction rates but can lead to enzyme denaturation. For linalool, it also helps prevent thermal degradation.[3][10] |
| Substrate Molar Ratio | 1:1 to 1:5 (Linalool:Acid) | An excess of one substrate (usually the acid) can shift the reaction equilibrium towards the product side, increasing conversion of the limiting substrate (linalool).[8] |
| Enzyme Loading | 2.5 - 10% (w/w) | Higher enzyme concentration increases the reaction rate. However, there is a point of diminishing returns where the rate is limited by other factors, and high loading increases costs.[9][10] |
| Agitation Speed | 150 - 300 rpm | Ensures a homogenous mixture and reduces external mass transfer limitations, allowing substrates better access to the enzyme's active sites.[1] |
| Water Removal | Vacuum / N₂ Sparging | As a by-product, water promotes the reverse (hydrolysis) reaction. Its continuous removal is critical for driving the reaction to high conversion. |
Product Characterization
Validation of the final product's identity and purity is essential.
-
Gas Chromatography (GC-FID): Used to determine the conversion rate of linalool and the purity of the final product by comparing peak areas to those of known standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity of the product by comparing its mass spectrum to library data for this compound.
-
FTIR Spectroscopy: Can be used to confirm the presence of the characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the broad alcohol O-H stretch from linalool.
Conclusion
The enzymatic esterification of linalool using immobilized lipase Novozym 435 in a solvent-free system is a highly efficient, selective, and sustainable method for producing high-quality this compound. By carefully controlling key parameters such as temperature, substrate ratio, and water removal, researchers can achieve high conversion rates while avoiding the side reactions common to chemical synthesis. This protocol provides a solid foundation for laboratory-scale synthesis and a scalable platform for industrial applications in the flavor and fragrance sector.
References
-
G. F. P. de C. Sousa, J. S. de S. e Silva, R. C. de S. Fernandez, K. A. de S. Aquino, & L. de S. M. de Souza. (2010). Enzymatic production of linalool esters in organic and solvent-free system. PubMed. [Link]
-
Vanin, A. B., et al. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher. [Link]
-
de C. Sousa, G. F. P., et al. (2010). Enzymatic production of linalool esters in organic and solvent-free system. ResearchGate. [Link]
-
Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). [Link]
-
Schmölzer, K., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. National Institutes of Health (NIH). [Link]
-
Singh, R., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
Gong, S. W., et al. (2001). [Esterification of octanoic acid with 1-octanol catalyzed by lipase in W/O microemulsions and in microemulsion-based organogels]. PubMed. [Link]
-
Gallou, F., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. National Institutes of Health (NIH). [Link]
-
Shimada, Y., et al. (2002). Enzymatic synthesis of L-menthyl esters in organic solvent-free system. ResearchGate. [Link]
-
Villalón-García, R., et al. (2023). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS. [Link]
-
Garcia, A., et al. (2021). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Sonnet, P. E., & Baillargeon, M. W. (1991). Methyl-branched Octanoic Acids as Substrates for Lipase-Catalyzed Reactions. PubMed. [Link]
-
Chen, Y.-C., et al. (2022). Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization. National Institutes of Health (NIH). [Link]
-
Romero-Cervantes, K., et al. (2022). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. MDPI. [Link]
-
Ghamgui, H., et al. (2004). Optimization of Immobilized Lipase-Catalyzed Synthesis of wax Esters by Response Surface Methodology. ResearchGate. [Link]
-
Hartati, Y. W., et al. (2023). The Implementation of Response Surface Methodology in the Optimization of Lipid Nanoparticle Preparation for Vaccine Development. Trends in Sciences. [Link]
-
N. S. A. Razak, et al. (2018). Optimization of Process Variables in the Synthesis of Octyl Acetate by Response Surface Methodology. ResearchGate. [Link]
-
A. A. A. Raman, et al. (2012). Optimization of lipase-catalyzed synthesis of palm amino acid surfactant using response surface methodology (RSM). ResearchGate. [Link]
-
Villalón-García, R., et al. (2023). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). National Institutes of Health (NIH). [Link]
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Troubleshooting & Optimization
Troubleshooting Linalyl octanoate separation in gas chromatography
Technical Support Center: Gas Chromatography of Linalyl Octanoate
Welcome to the technical support resource for the gas chromatographic analysis of this compound. This guide is designed for researchers, analytical scientists, and formulation experts who require robust and reliable methods for the separation and quantification of this important terpene ester. Here, we address common challenges encountered in the laboratory, providing not just solutions, but the underlying scientific principles to empower you to build self-validating and efficient analytical systems.
Part 1: Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during the GC analysis of this compound, from poor peak shape to analyte degradation.
Question 1: My this compound peak is tailing significantly. What are the potential causes and how do I fix it?
Peak tailing is arguably the most common chromatographic problem, leading to poor integration and compromised resolution.[1] The causes can be broadly categorized into physical and chemical issues.[2][3]
Underlying Cause Analysis:
-
Physical Issues: These problems create a non-uniform flow path for the carrier gas, causing some analyte molecules to travel a longer, more tortuous path to the detector. This results in a "tail" of late-eluting molecules.[1] Common physical issues include dead volumes from improper column installation or poor column cuts.[2][4]
-
Chemical Issues: These arise from unwanted interactions between the analyte and the GC system. This compound, with its ester functional group, has polar characteristics. If it encounters "active sites"—un-deactivated surfaces in the liner, on the column inlet, or exposed silica from column bleed—it can undergo secondary, reversible adsorption, delaying a portion of the analyte and causing tailing.[2]
Systematic Troubleshooting Protocol:
-
Differentiate the Cause: First, examine your entire chromatogram.
-
Addressing Physical Issues:
-
Re-install the Column: Ensure the column is cut perfectly square with a ceramic wafer or specialized tool; a jagged cut creates turbulence and active sites.[1][2] Verify the correct column installation depth for your specific GC inlet to avoid dead volumes.[1]
-
Check for Leaks: Use an electronic leak detector to check fittings at the inlet and detector. A leak can disrupt carrier gas flow and pull in oxygen, which can damage the column.
-
-
Addressing Chemical Issues:
-
Perform Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner, septum, and gold seal.[4] Using a deactivated liner, such as one with topaz deactivation, is highly recommended.[3]
-
Trim the Column: If the front end of the column is contaminated with non-volatile sample matrix, it will become active. Trim 10-15 cm from the inlet end of the column.[4]
-
Solvent-Phase Polarity Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the stationary phase. Injecting a polar analyte dissolved in a very non-polar solvent onto a polar column can sometimes cause peak distortion.[5]
-
Question 2: I'm struggling to separate this compound from a co-eluting impurity. How can I improve the resolution?
Achieving baseline resolution is critical for accurate quantification. Co-elution occurs when two or more compounds have very similar retention times on the column. Improving resolution requires manipulating the three key factors of the resolution equation: efficiency, selectivity, and retention factor.
Underlying Cause Analysis:
-
Insufficient Efficiency (N): Peak broadening reduces resolution. Efficiency is related to the column's ability to produce narrow peaks. Longer columns or those with smaller internal diameters (I.D.) provide higher efficiency.[6]
-
Poor Selectivity (α): This is the most critical factor and refers to the ability of the stationary phase to interact differently with the co-eluting compounds.[7] If the stationary phase has a similar affinity for both this compound and the impurity, they will not separate well.
-
Inadequate Retention Factor (k): If peaks elute too quickly (low k), they spend insufficient time interacting with the stationary phase to be separated.
Resolution Enhancement Protocol:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: Start the oven temperature at least 10-20°C below the boiling point of your solvent to ensure good peak focusing at the head of the column.[5]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., from 5-10°C/min down to 2-3°C/min) during the elution of the target peaks will increase their interaction time with the stationary phase, often improving separation.[8]
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column I.D. (typically ~30-40 cm/s for He). Operating too far from this optimum will reduce column efficiency.
-
-
Change Column Selectivity:
-
If optimizing temperature and flow is insufficient, the stationary phase is not suitable for the separation. The principle of "like dissolves like" governs phase selection.[6] this compound is a moderately polar ester.
-
If using a non-polar phase (e.g., DB-1, HP-5MS): These separate primarily by boiling point. If the co-eluting peak has a similar boiling point, you will need a column with a different separation mechanism.
-
Switch to a More Polar Phase: A polyethylene glycol (PEG) "WAX" type column or a mid-polarity phase with cyanopropyl functional groups (e.g., Rxi-624Sil MS) can offer different selectivity based on dipole-dipole interactions, which can resolve this compound from non-polar or less polar impurities.[9]
-
Question 3: My peak area for this compound is inconsistent and sometimes I see extra, unexpected peaks. Could it be degrading?
Yes, thermal degradation is a significant risk for terpene esters like this compound. The high temperatures in the GC inlet can cause the molecule to break down, leading to a loss of the target analyte and the appearance of degradation products.[10]
Underlying Cause Analysis:
Linalyl acetate, a closely related compound, is known to undergo elimination of acetic acid at high temperatures to form terpenes like myrcene and ocimene.[10] Linalool itself can also dehydrate and rearrange.[11] It is highly probable that this compound undergoes similar thermal degradation, eliminating octanoic acid. This process is exacerbated by:
-
Excessively High Inlet Temperature: The most direct cause.
-
Active Sites in the Inlet: Catalytic sites (e.g., metal fragments, non-deactivated glass wool) in the liner can accelerate degradation reactions.[12]
-
Long Residence Time in the Inlet: A low split ratio or inefficient sample transfer can increase the time the analyte spends in the hot inlet.[4]
Protocol for Preventing Thermal Degradation:
-
Optimize Inlet Temperature:
-
Start with a lower inlet temperature (e.g., 200°C) and inject a standard.
-
Increase the temperature in 10-20°C increments (e.g., 220°C, 240°C, 250°C) while monitoring the this compound peak area and the area of any potential degradation products.
-
The optimal temperature is the lowest one that provides a sharp, symmetrical peak for this compound without the appearance of degradation peaks.
-
-
Use a Deactivated Liner: Always use a high-quality, deactivated liner. Avoid using glass wool if possible, as it can be a source of activity; if needed for non-volatile residues, ensure it is also deactivated.
-
Increase Sample Transfer Speed:
-
In split mode, use a sufficiently high split ratio (e.g., >20:1) to ensure rapid transfer of the sample onto the column.[4] This minimizes residence time in the hot inlet.
-
Consider using a pulsed split injection if your instrument supports it. This briefly increases inlet pressure to focus the sample band onto the column more quickly.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting GC column for this compound analysis in a complex matrix like an essential oil?
Choosing the right column is the most important step in method development.[7] For a complex matrix, you need a column that offers good resolution and thermal stability.
-
Recommended Starting Point: A mid-polarity "5-type" phase, such as a DB-5MS or HP-5MS (5% Phenyl / 95% Dimethylpolysiloxane). These columns are robust, versatile, and separate compounds largely based on boiling point, but with some selectivity for polarizable compounds.[13]
-
For Higher Polarity/Better Selectivity: If co-elution with other non-polar terpenes is an issue on a 5-type phase, a Polyethylene Glycol (PEG) or "WAX" column is an excellent second choice. These highly polar columns provide strong selectivity for compounds with polar functional groups like esters.
-
For Chiral Analysis: this compound may exist as enantiomers depending on its source. To separate these, a specialized chiral stationary phase is required. Cyclodextrin-based columns (e.g., Rt-βDEX) are the standard for this type of chiral separation in GC.[14][15][16]
| Stationary Phase Type | Common Name | Primary Separation Mechanism | Best For... |
| 5% Phenyl Polysiloxane | DB-5, HP-5MS | Boiling Point / Polarity | General purpose screening, robust for complex matrices.[13] |
| Polyethylene Glycol (PEG) | WAX, FFAP | Polarity / Hydrogen Bonding | Resolving polar compounds, separating this compound from non-polar interferences. |
| Cyclodextrin-based | Rt-βDEX, Chirasil-DEX | Chiral Recognition | Separating (R)- and (S)-enantiomers of this compound.[15] |
FAQ 2: Can you provide a set of starting GC-MS parameters for a new method?
Absolutely. The following parameters are a robust starting point for analyzing this compound on a standard 5-type column. Optimization will be necessary based on your specific instrument and sample matrix.[17][18]
| Parameter | Recommended Starting Value | Rationale |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5MS) | Standard dimension offering a good balance of efficiency and sample capacity.[6] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal linear velocity for a 0.25 mm I.D. column. |
| Inlet Temperature | 250°C (Optimize as per Q3 above) | Hot enough for efficient vaporization but may need to be lowered to prevent degradation.[12] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Volume | 1 µL | Standard volume; adjust based on sample concentration. |
| Oven Program | Initial: 60°C (hold 2 min) | Ensures good solvent focusing. |
| Ramp: 5°C/min to 280°C | A moderate ramp rate to balance analysis time and resolution. | |
| Hold: 5 min | Ensures all heavier components are eluted from the column. | |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230°C | Standard temperature for good ionization efficiency. |
| Mass Range | 40 - 450 amu | Covers the mass of this compound (MW: 280.45) and its characteristic fragments. |
Visual Workflow and Logic Diagrams
To aid in your troubleshooting efforts, the following diagrams illustrate key decision-making processes.
Diagram 1: Troubleshooting Peak Tailing
Caption: A logical flowchart for diagnosing the root cause of peak tailing.
References
-
Restek Corporation. (2014). Faster GC Analysis of Medical Cannabis Terpenes with Same 624Sil MS Selectivity. [Online] Available at: [Link][9]
-
LCGC North America. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Online] Available at: [Link][1]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. [Online] Available at: [Link][2]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Online] Available at: [Link][4]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. [YouTube] Available at: [Link][3]
-
Casabianca, H., Graff, J. B., Faugier, V., & Grenier, C. (1998). Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils. HRC-Journal of High Resolution Chromatography. [Online] Available at: [Link][14]
-
Rondanelli, M., et al. (2021). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma. Molecules. [Online] Available at: [Link][19]
-
Hordiienko, A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Online] Available at: [Link][20]
-
van Eijk, H. M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry. [Online] Available at: [Link][21]
-
Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. [YouTube] Available at: [Link][5]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Online] Available at: [Link][15]
-
Jakab, E., et al. (2018). Thermal decomposition of three essential oils. Journal of Analytical and Applied Pyrolysis. [Online] Available at: [Link][10]
-
Pate, D. W. (2022). Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. Molecules. [Online] Available at: [Link][22]
-
Analytical Methods Committee. (2021). Application of Gas-Liquid Chromatography to the Analysis of Essential Oils: Part 2. Analytical Methods. [Online] Available at: [Link][23]
-
Armstrong, D. W., et al. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Analytical Chemistry. [Online] Available at: [Link][16][24]
-
Regueiro, J., et al. (2022). Effect of temperature in the degradation of cannabinoids. Frontiers in Chemistry. [Online] Available at: [Link][12]
-
Jennings, W., & Poole, C. (2021). Milestones in the Development of Gas Chromatography. ResearchGate. [Online] Available at: [Link][8]
-
Su, Y. C., et al. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Molecules. [Online] Available at: [Link][11]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
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- 3. youtube.com [youtube.com]
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- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Blogs | Restek [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]
- 15. gcms.cz [gcms.cz]
- 16. azom.com [azom.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy [mdpi.com]
- 23. perfumerflavorist.com [perfumerflavorist.com]
- 24. alpha.chem.umb.edu [alpha.chem.umb.edu]
Stability of Linalyl octanoate under different storage conditions
Welcome to the technical support center for linalyl octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to address common stability-related challenges.
Introduction to this compound Stability
This compound, a terpene ester, is valued for its fragrance and potential therapeutic applications. However, like many esters, its stability can be compromised under various storage and experimental conditions. Understanding its degradation pathways is crucial for ensuring the quality, efficacy, and safety of formulations. The primary degradation routes for this compound are hydrolysis, oxidation, and thermal decomposition. This guide will provide a comprehensive overview of these processes and how to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample has developed a vinegary or sharp off-odor. What is the likely cause and how can I confirm it?
A1: A vinegary or sharp odor is a strong indicator of hydrolysis , where the ester bond in this compound is cleaved to form linalool and octanoic acid. This reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Troubleshooting Workflow for Suspected Hydrolysis:
Degradation products of Linalyl octanoate and their identification
Welcome to the technical support center for the analysis of linalyl octanoate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is the ester of linalool, a naturally occurring terpene alcohol, and octanoic acid. It is used as a fragrance and flavoring agent.[1][2] Like many terpene esters, this compound can degrade under various conditions, including exposure to heat, light, oxygen, and humidity. This degradation can alter its sensory properties, reduce its efficacy, and potentially form allergenic or irritant compounds.[3] Therefore, understanding its degradation pathways and accurately identifying the resulting products are crucial for quality control, stability testing, and ensuring product safety.
Q2: What are the primary degradation pathways for this compound?
Based on the chemistry of linalyl esters and other terpenes, the three primary degradation pathways for this compound are hydrolysis, oxidation, and thermal degradation.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester bond in this compound can be cleaved to yield linalool and octanoic acid.[4] This reaction is analogous to the well-documented hydrolysis of linalyl acetate to linalool and acetic acid.
-
Oxidation: The linalool portion of the molecule is susceptible to autoxidation upon exposure to air (oxygen).[3] This process can lead to the formation of a complex mixture of oxidation products, including hydroperoxides, epoxides, and alcohols. These hydroperoxides are often the primary allergens formed from the degradation of linalool-containing compounds.[5]
-
Thermal Degradation: At elevated temperatures, this compound can undergo elimination of octanoic acid to form various terpene hydrocarbons. Furthermore, the hydrolysis product, linalool, is known to thermally degrade into compounds like β-myrcene, and various ocimene and terpinene isomers.[6]
Q3: My GC-MS results show unexpected peaks after storing my this compound sample. What could they be?
Unexpected peaks in your chromatogram after sample storage are likely degradation products. Based on the known degradation pathways, you should look for the following compounds:
-
Linalool and Octanoic Acid: The primary products of hydrolysis.
-
Oxidized Derivatives: Hydroperoxides, epoxides, and various diols formed from the oxidation of the linalool moiety.[3]
-
Rearrangement and Elimination Products: Terpene hydrocarbons such as β-myrcene, cis- and trans-β-ocimene, limonene, and terpinolene, which can result from thermal degradation or acid-catalyzed rearrangements of linalool.[6][7]
A summary of potential degradation products and their expected mass spectral characteristics is provided in the table below.
Troubleshooting Guide
Problem: I am having difficulty separating this compound from its degradation products by GC.
Solution:
-
Column Selection: Ensure you are using a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent). This type of stationary phase provides good selectivity for a wide range of volatile and semi-volatile compounds, including esters and terpenes.[8]
-
Temperature Program: Optimize your oven temperature program. A slow initial ramp rate (e.g., 2-5 °C/min) can improve the separation of more volatile degradation products like myrcene and limonene. A higher final temperature and hold time will be necessary to elute the less volatile compounds like this compound and its oxidized derivatives.
-
Carrier Gas Flow Rate: Ensure your carrier gas (typically helium) flow rate is optimal for your column dimensions. A flow rate of around 1.0-1.2 mL/min is a good starting point for a 0.25 mm i.d. column.[4]
Problem: I suspect the formation of thermally labile compounds like hydroperoxides, but I am not detecting them with my standard GC-MS method.
Solution:
-
Lower Injection Port Temperature: High injector temperatures can cause the thermal degradation of labile compounds like hydroperoxides. Try reducing the injector temperature to 200-220 °C.
-
Cool On-Column Injection: If your GC is equipped with a cool on-column injector, this is the ideal injection technique for thermally sensitive analytes. It deposits the sample directly onto the column at a low temperature, minimizing thermal stress.
-
Derivatization: Consider derivatizing your sample to convert the thermally labile hydroperoxides into more stable derivatives before GC-MS analysis. Silylation with reagents like BSTFA is a common approach.
-
Alternative Analytical Techniques: For the direct detection of hydroperoxides, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection may be more suitable.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its degradation products, in accordance with ICH guidelines.[9][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Environmental chamber
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 100°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by GC-MS according to Protocol 2.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
-
Inlet Temperature: 250 °C (can be lowered for thermally labile compounds)
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp 1: 5 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Confirm the identity of key degradation products by analyzing authentic standards if available.
Data Presentation
Table 1: Potential Degradation Products of this compound and their GC-MS Signatures
| Compound | Degradation Pathway | Expected Key Mass Fragments (m/z) |
| Linalool | Hydrolysis | 71, 93, 121, 136 |
| Octanoic Acid | Hydrolysis | 60, 73, 115, 144 |
| β-Myrcene | Thermal Degradation | 93, 121, 136 |
| Limonene | Thermal Degradation | 68, 93, 121, 136 |
| trans-β-Ocimene | Thermal Degradation | 93, 121, 136 |
| Linalool Hydroperoxides | Oxidation | Fragmentation can be complex; may show loss of H₂O₂ or H₂O from the molecular ion. |
| Linalool Epoxide | Oxidation | Characteristic fragments depending on the position of the epoxide. |
Visualizations
Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Degradation Product Identification
Caption: General experimental workflow for identifying degradation products.
References
-
Sköld, M., Hagvall, L., & Karlberg, A. T. (2008). Autoxidation of linalyl acetate, the main component of lavender oil, creates potent contact allergens. Contact dermatitis, 58(1), 9–14. [Link]
-
ResearchGate. (n.d.). Identified oxidation products formed by autoxidation of linalool (7, 8). [Link]
-
The Good Scents Company. (n.d.). octyl octanoate, 2306-88-9. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. (n.d.). TLC analysis of enzymatic conversion of racemic linalyl acetate to (R)-(-)-linalool by EstCS2. [Link]
-
ResearchGate. (n.d.). Scheme 2. (a) Proposed elimination reactions of linalyl acetate and linalool. [Link]
-
PubChem. (n.d.). Linalyl Acetate. [Link]
-
Lie Ken Jie, M. S., & Lam, C. K. (1996). Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. Journal of the American Oil Chemists' Society, 73(7), 855–859. [Link]
-
The Good Scents Company. (n.d.). This compound, 10024-64-3. [Link]
-
ResearchGate. (n.d.). Decomposition and rearrangement of linalyl acetate (1): geranyl acetate.... [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Antibiotics. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
ResearchGate. (2025). Theoretical Investigation of Linalool Oxidation. [Link]
-
YouTube. (2014). 326 - K1 Kinetics of Ester Hydrolysis. [Link]
-
ResearchGate. (n.d.). The thermal decomposition weight loss of linalool, Lin-nanocapsules and.... [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Publications. (2018). Structural and Chemical Biology of Terpenoid Cyclases. [Link]
-
ResearchGate. (2025). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. [Link]
-
Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
PubMed. (2025). Gas Chromatography-Mass Spectroscopy (GC-MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). [Link]
Sources
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- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the enzymatic synthesis of tertiary alcohol esters
Welcome to the technical support center for the enzymatic synthesis of tertiary alcohol esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but rewarding biocatalytic method. The synthesis of esters from tertiary alcohols is notoriously difficult due to significant steric hindrance around the hydroxyl group, which impedes access to the enzyme's active site.[1][2][3]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or troubleshooting the enzymatic esterification of tertiary alcohols.
Q1: Why is the enzymatic acylation of tertiary alcohols so challenging compared to primary or secondary alcohols?
A1: The primary challenge is steric hindrance .[1][3] The bulky alkyl or aryl groups surrounding the tertiary hydroxyl group physically block the alcohol from fitting correctly into the active site of most standard lipases and esterases.[1] The catalytic mechanism of these enzymes, particularly those in the α/β-hydrolase fold family, involves the formation of a tetrahedral intermediate within a confined space.[4][5] The spatial arrangement of a tertiary alcohol is often incompatible with the geometry of this active site, resulting in very low or no catalytic activity.[1][4]
Q2: Which enzymes are known to have some activity towards tertiary alcohols?
A2: While most common lipases are inactive, a few have shown promise. Lipase A from Candida antarctica (CalA) and certain esterases have demonstrated the ability to catalyze the esterification of some tertiary alcohols, albeit often at low rates.[1] Research has identified that hydrolases containing a specific "GGG(A)X" motif in their oxyanion hole tend to have a wider, more accommodating active site, which is more suitable for these bulky substrates.[1][4] In contrast, enzymes with a more common "GX" motif are typically inactive towards tertiary alcohols.[1][4]
Q3: What is an "activated" acyl donor, and why is it preferred for this reaction?
A3: An activated acyl donor is a molecule that makes the acyl group more reactive and helps to drive the esterification reaction forward, making the reverse reaction (hydrolysis) thermodynamically unfavorable.[6] Standard esterification with a carboxylic acid produces water, which can lead to hydrolysis of the product ester, especially in aqueous environments.[7]
Activated donors, such as vinyl esters (e.g., vinyl acetate) or 1-ethoxyvinyl esters , are highly effective.[7][8] When they react, they generate unstable enols that tautomerize into acetaldehyde or ethyl acetate, respectively.[8][9] This irreversible tautomerization pulls the entire reaction equilibrium towards the product side, significantly increasing yields.
Q4: Can I run this reaction in a solvent-free system?
A4: Yes, solvent-free systems (SFS) are a viable and green alternative.[10][11] They increase the concentration of reactants, which can enhance volumetric productivity. However, optimizing an SFS requires careful consideration of the substrate-to-enzyme ratio and potential substrate or product inhibition. A mathematical tool known as the Substrate-Enzyme Relation (SER) can help predict optimal conditions with fewer experiments.[10][11]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low to No Conversion of the Tertiary Alcohol
This is the most common issue, and its root cause is almost always related to steric clashes at the enzyme's active site.
Visualizing the Core Problem: Steric Hindrance
The diagram below illustrates why a tertiary alcohol struggles to access the catalytic triad (Ser-His-Asp) of a typical lipase compared to a primary alcohol.
Caption: Decision tree for troubleshooting low conversion rates in tertiary alcohol esterification.
Detailed Solutions
-
Enzyme Selection and Engineering:
-
Action: If not already using it, switch to a biocatalyst known for some activity with sterically hindered substrates, such as immobilized Lipase A from Candida antarctica (e.g., Novozym 435, though it is Lipase B, it is often tried) or esterases with a GGGX motif. [1][4] * Rationale: These enzymes possess a wider, less constrained active site, which can better accommodate the bulky tertiary alcohol. [4] * Advanced Strategy: If resources permit, consider protein engineering. A semi-rational design strategy focusing on mutations around the active site can improve activity towards tertiary alcohols. [1]
-
-
Acyl Donor Strategy:
-
Action: Replace carboxylic acids or simple alkyl esters with an irreversible (activated) acyl donor.
-
Rationale: This shifts the reaction equilibrium completely towards ester synthesis, overcoming unfavorable thermodynamics. [6] * Data-Driven Choice:
-
| Acyl Donor | Byproduct | Advantages | Disadvantages |
| Carboxylic Acid | Water | Inexpensive | Reversible reaction; water can promote hydrolysis. |
| Vinyl Acetate | Acetaldehyde | Irreversible; high reactivity. [12] | Acetaldehyde can deactivate some lipases (e.g., Candida rugosa). [8] |
| 1-Ethoxyvinyl Acetate | Ethyl Acetate | Irreversible; high reactivity; byproduct is benign. [8] | More complex to synthesize. |
| Acetic Anhydride | Acetic Acid | High reactivity. [12] | Can lead to enzyme inactivation; pH changes. |
-
Reaction Medium Optimization:
-
Action: Use a non-polar, hydrophobic organic solvent (e.g., hexane, toluene, isooctane).
-
Rationale: Hydrophobic solvents help to minimize the amount of water associated with the enzyme, which is crucial for preventing hydrolysis and maintaining high enzyme activity. [13]The enzyme requires a thin layer of water to function, but excess water will promote the reverse reaction. The hydrophobicity of a solvent, often measured by its log P value, correlates with reaction efficiency. [13] * Protocol: See Protocol 1: Control of Water Activity.
-
Problem 2: Enzyme Activity is Low or Decreases Rapidly
Even with the right enzyme, activity can be compromised by the reaction environment.
Potential Causes & Solutions
-
Inappropriate Water Activity (a_w):
-
Diagnosis: The enzyme is either too dry (inactive) or too wet (promotes hydrolysis).
-
Solution: Control the water activity in the reaction medium. The optimal a_w for esterification in organic solvents is typically very low (< 0.4). [13] * Protocol 1: Control of Water Activity using Molecular Sieves
-
Activate 3Å molecular sieves by heating them in an oven at 250°C for at least 3 hours.
-
Allow the sieves to cool in a desiccator.
-
Add the activated molecular sieves (typically 10-20% w/v) to your reaction solvent and let it stand for 24 hours before use to ensure the solvent is anhydrous.
-
Add a small amount of activated sieves directly to the reaction mixture (e.g., 50 mg per 1 mL of reaction volume) to continuously remove the water produced during esterification.
-
-
-
Inhibition by Alcohol Substrate:
-
Diagnosis: High concentrations of the tertiary alcohol may be causing substrate inhibition. This has been observed with some alcohols and lipases. [14]The alcohol can block the nucleophilic site of the enzyme involved in acylation. [14] * Solution: Optimize the molar ratio of the substrates. Instead of a large excess of the alcohol, try starting with a stoichiometric ratio (1:1 acid:alcohol) or a slight excess of the acyl donor (e.g., 1:1.5 alcohol:acyl donor). [15]Run a series of experiments with varying molar ratios to find the optimal balance.
-
-
Byproduct Inhibition/Deactivation:
-
Diagnosis: If using vinyl acetate, the acetaldehyde byproduct may be deactivating your lipase. [8] * Solution:
-
Switch to an acyl donor with a benign byproduct, like 1-ethoxyvinyl acetate. [8] * Alternatively, perform the reaction under a gentle vacuum or nitrogen stream to continuously remove the volatile acetaldehyde as it forms.
-
-
Problem 3: Undesired Side Reactions (e.g., Acyl Migration, Elimination)
For complex tertiary alcohols, particularly those with adjacent functional groups, side reactions can be a concern.
-
Acyl Migration: In polyol substrates, the acyl group might migrate to a more reactive (e.g., primary) hydroxyl group after the initial esterification. This is less common with the single hydroxyl of a simple tertiary alcohol but is a consideration for more complex molecules.
-
Elimination: Under harsh conditions (e.g., high temperature, extreme pH), the tertiary alcohol can undergo dehydration to form an alkene.
-
Solution: The key advantage of biocatalysis is the mild conditions. Ensure your reaction is run at a moderate temperature (typically 30-60°C) and that the pH of your enzyme preparation is controlled. [16][17]Lyophilizing the enzyme from a buffer of optimal pH can help maintain its stability and prevent side reactions. [13]
-
Part 3: Key Experimental Protocols
Protocol 2: General Procedure for a Screening Reaction
This protocol provides a starting point for testing the feasibility of an esterification reaction.
-
Enzyme Preparation: Use 50 mg of immobilized lipase (e.g., Novozym 435) in a 4 mL screw-cap vial.
-
Reactant Preparation: Add 2 mL of a hydrophobic solvent (e.g., hexane) containing your tertiary alcohol (0.1 M) and activated acyl donor (e.g., vinyl acetate, 0.15 M).
-
Water Control: Add 100 mg of activated 3Å molecular sieves to the vial.
-
Reaction: Seal the vial tightly and place it in an orbital shaker incubator at 40°C and 200 rpm.
-
Monitoring: Take small aliquots (e.g., 10 µL) at regular intervals (e.g., 1, 6, 12, 24 hours). Dilute the aliquot and analyze by GC or HPLC to monitor the consumption of the alcohol and the formation of the ester product.
-
Validation: Run a control reaction without the enzyme to ensure that no non-enzymatic esterification occurs.
References
-
Title: Enzymatic synthesis of enantiopure alcohols: current state and perspectives Source: RSC Advances, 2019 URL: [Link]
-
Title: Enzymatic acylation: assessing the greenness of different acyl donors Source: Green Chemistry, RSC Publishing URL: [Link]
-
Title: Alcohol acyltransferases for the biosynthesis of esters Source: PMC, PubMed Central, 2023 URL: [Link]
-
Title: Activity of Lipases and Esterases towards Tertiary Alcohols: Insights into Structure–Function Relationships Source: ResearchGate URL: [Link]
-
Title: Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters Source: PMC, PubMed Central URL: [Link]
-
Title: Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data Source: MDPI, 2021 URL: [Link]
-
Title: Activity of lipases and esterases towards tertiary alcohols: New insights into structure Source: ChemBioChem, 2003 URL: [Link]
-
Title: Enzymatic ester synthesis by combining alcohols and acyl-CoAs Source: ResearchGate URL: [Link]
-
Title: Enzymatic Synthesis of Tertiary Alcohols Source: ResearchGate URL: [Link]
-
Title: Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters Source: PubMed URL: [Link]
-
Title: Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases Source: MDPI, 2022 URL: [Link]
-
Title: (PDF) Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data Source: ResearchGate, 2021 URL: [Link]
-
Title: The Influence of Acyl Donators on The Enzymatic Activity of Lipase Lipozyme calb in The Esterification Process Source: JACS Directory, 2017 URL: [Link]
-
Title: Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid Source: PubMed URL: [Link]
-
Title: Overcoming the Bottleneck of the Enzymatic Cycle by Steric Frustration Source: PubMed, 2019 URL: [Link]
-
Title: Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase Source: PubMed, 2025 URL: [Link]
-
Title: Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences Source: NIH, National Library of Medicine URL: [Link]
-
Title: Enzyme‐Catalyzed Synthesis of Esters in Water Source: ResearchGate URL: [Link]
-
Title: Enzymatic synthesis of enantiopure alcohols: current state and perspectives Source: ResearchGate, 2019 URL: [Link]
-
Title: Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Source: DOI URL: [Link]
-
Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: PubMed Central, 2024 URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic acylation: assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 13. Redirecting [linkinghub.elsevier.com]
- 14. Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jacsdirectory.com [jacsdirectory.com]
- 17. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Linalyl Octanoate Synthesis
Welcome to the technical support resource for the synthesis of linalyl octanoate. This guide is designed for researchers and drug development professionals who are looking to optimize their synthetic protocols, enhance product purity, and troubleshoot common experimental challenges. This compound, a valuable ester in the flavor, fragrance, and pharmaceutical industries, presents unique synthetic hurdles due to the inherent reactivity of its precursor, linalool.[1][2] This document provides in-depth, experience-driven answers to common issues, focusing on the chemical principles that govern by-product formation.
Part 1: Frequently Asked Questions - Understanding & Identifying By-products
Q1: What are the primary by-products I should expect when synthesizing this compound, and how do they form?
A1: The synthesis of this compound is primarily complicated by the instability of the linalool reactant, which is a tertiary allylic alcohol. This structure makes it highly susceptible to side reactions, especially under acidic conditions or at elevated temperatures.[3][4][5] The main classes of by-products are:
-
Dehydration Products (Terpene Hydrocarbons): Linalool can easily eliminate a molecule of water to form acyclic terpenes such as β-myrcene , cis-ocimene , and trans-ocimene .[6][7][8] This is a dominant side reaction pathway when using strong acid catalysts.
-
Isomerization Products (Isomeric Alcohols & Esters): Linalool can rearrange into more stable primary or secondary alcohols like geraniol , nerol , and α-terpineol .[4][6][7] These isomers can then react with the octanoyl source to form their corresponding esters (e.g., geranyl octanoate, neryl octanoate), which are difficult-to-separate impurities.
-
Cyclization Products: Acid-catalyzed intramolecular reactions can cause linalool to cyclize, forming compounds like linalool oxides (both furanoid and pyranoid forms) or cyclic terpenes such as limonene and terpinolene .[7][8][9]
The diagram below illustrates these competing reaction pathways.
Caption: this compound Synthesis & By-product Pathways.
Q2: Why is my reaction yield consistently low, and my Gas Chromatography (GC) analysis shows a complex mixture of unidentified peaks?
A2: This is the most common issue and almost always points to suboptimal reaction conditions causing linalool degradation. The primary culprits are:
-
Excessive Temperature: Thermal degradation of linalool and this compound can occur at high temperatures.[8] Linalool itself is thermally labile, and the ester product can also be sensitive.
-
Inappropriate Catalyst: Using strong protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) without strict temperature control is a major cause of by-product formation.[5][10] The acidic environment readily protonates the hydroxyl group of linalool, forming a stable tertiary allylic carbocation that rapidly undergoes elimination (dehydration) or rearrangement (isomerization).[7]
-
Presence of Water or Protic Impurities: Water can hydrolyze the desired ester product, reducing the net yield. In enzymatic reactions, excess water can shift the equilibrium away from ester formation.
-
Oxygen Exposure: Linalool can auto-oxidize when exposed to air, especially over time, forming hydroperoxides and other degradation products.[3][11]
To confirm the identity of the unknown peaks, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is essential. Comparing the resulting mass spectra with library data for myrcene, ocimene, geraniol, nerol, and α-terpineol will likely identify most of your by-products.[12]
Part 2: Troubleshooting & Optimization Guide
This section provides actionable solutions to specific problems encountered during synthesis.
Q3: I'm using an acid catalyst for esterification and getting mostly terpene hydrocarbons. How can I improve selectivity for the ester?
A3: This indicates that the dehydration and isomerization pathways are kinetically favored over the esterification pathway under your current conditions.
Causality: Strong acid catalysts aggressively promote the formation of the tertiary carbocation from linalool, which is the intermediate for all major side reactions.[7]
Solutions:
-
Lower the Reaction Temperature: Reduce the temperature to 40-60°C. While this will slow down the esterification rate, it will disproportionately suppress the even more temperature-sensitive degradation pathways.
-
Use a Milder Catalyst: Switch from a strong mineral acid to a milder, solid-supported acid catalyst like Amberlyst-15.[13] This can localize the acidic sites and sometimes offer better selectivity.
-
Change the Acylating Agent: Using an acid anhydride instead of a carboxylic acid can sometimes proceed under milder conditions. However, this generates a carboxylic acid by-product that can still catalyze degradation. A strategy to mitigate this is to remove the acid as it forms, for example, via azeotropic distillation with a suitable solvent like toluene.[14]
-
Consider an Enzymatic Approach: The most effective solution is often to switch to an enzymatic catalyst, which operates under neutral pH and mild temperatures, thus avoiding acid-catalyzed degradation altogether.
Q4: My enzymatic synthesis using lipase is extremely slow or stalls at low conversion. What can I do to improve it?
A4: Low conversion rates in enzymatic esterification of linalool are typically due to steric hindrance and reaction equilibrium.
Causality: Linalool is a tertiary alcohol. The bulky groups surrounding the hydroxyl group make it a sterically hindered substrate for many lipases, resulting in a low reaction rate compared to primary or secondary alcohols.[15][16] Additionally, the water produced during the reaction can inhibit the enzyme and shift the equilibrium back towards the reactants.
Solutions:
-
Enzyme Selection: The choice of lipase is critical. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is widely reported as the most effective biocatalyst for this type of reaction due to its accommodating active site.[15][16]
-
Water Removal: Actively remove water from the reaction medium. This can be achieved by:
-
Adding molecular sieves (3Å or 4Å) to the reaction vessel.
-
Performing the reaction under a vacuum.
-
Using a gentle stream of an inert gas (like nitrogen) to sparge the mixture.
-
-
Optimize Molar Ratio: Use an excess of the acyl donor (octanoic acid). A molar ratio of linalool to octanoic acid of 1:2 to 1:4 can help drive the reaction forward.[17]
-
Temperature Optimization: While enzymatic reactions are milder, temperature still plays a role. For Novozym 435, the optimal temperature is often between 60-70°C.[15][16] Higher temperatures can lead to enzyme denaturation.
-
Solvent Choice: While solvent-free systems are preferred for green chemistry, using a non-polar, hydrophobic solvent like n-hexane can sometimes improve substrate solubility and reduce water activity around the enzyme, enhancing performance.[16]
The following troubleshooting workflow can guide your optimization process.
Caption: Troubleshooting Workflow for this compound Synthesis.
Part 3: Recommended Protocols & Data
Protocol 1: High-Selectivity Enzymatic Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing by-product formation.
Materials:
-
Linalool (≥97% purity)
-
Octanoic acid (≥98% purity)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Activated molecular sieves (3Å)
-
n-Hexane (anhydrous, optional solvent)
-
Reaction vessel with magnetic stirring and temperature control
Methodology:
-
Preparation: To a 100 mL round-bottom flask, add linalool (e.g., 10 mmol, ~1.54 g) and octanoic acid (e.g., 30 mmol, ~4.33 g). This corresponds to a 1:3 molar ratio.
-
Solvent (Optional): If using a solvent, add 20-30 mL of anhydrous n-hexane.
-
Enzyme & Drying Agent: Add Novozym 435 (typically 5-10% by weight of total substrates, e.g., ~0.5 g) and activated molecular sieves (~2 g).
-
Reaction: Place the flask in a heating mantle or oil bath set to 65°C. Stir the mixture at a moderate speed (e.g., 250 RPM).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., every 4-8 hours) and analyzing them by GC-FID. The reaction may take 24-72 hours to reach high conversion.
-
Workup: Once the reaction has reached completion (or equilibrium), stop the heating and stirring. Filter the reaction mixture to remove the enzyme and molecular sieves. The enzyme can often be washed with fresh solvent and reused.
-
Purification: Remove the solvent (if used) under reduced pressure. The excess octanoic acid can be removed by washing the organic phase with a mild aqueous base (e.g., 5% NaHCO₃ solution), followed by washing with brine and drying over anhydrous Na₂SO₄. Final purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Summary: Comparison of Synthetic Methods
The choice of catalyst has the most significant impact on product purity. The following table summarizes typical outcomes.
| Parameter | Conventional Acid Catalysis (H₂SO₄) | Solid Acid Catalysis (Amberlyst-15) | Enzymatic Catalysis (Novozym 435) |
| Temperature | 80 - 120°C | 60 - 100°C | 50 - 70°C |
| Reaction Time | 2 - 6 hours | 8 - 24 hours | 24 - 72 hours |
| Typical Yield | 40 - 60%[5] | 50 - 75% | >90% |
| Purity (Pre-purification) | Low (<50%) | Moderate (60-80%) | High (>95%) |
| Major By-products | Dehydration & Isomerization Products | Dehydration & Isomerization (Reduced) | Minimal; trace unreacted starting materials |
| Key Advantage | Fast reaction rate | Reusable catalyst, milder than H₂SO₄ | High selectivity, mild conditions |
| Key Disadvantage | Very low selectivity, harsh conditions | Slower than H₂SO₄, still causes degradation | Slow reaction rate, higher catalyst cost |
References
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- Romero, M. D., et al. (2019). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Molecules, 24(24), 4531. [https://www.mdpi.com/1420-3049/24/24/4531]
- Chen, J.-H., et al. (2022). Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization. Catalysts, 12(10), 1251. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9600020/]
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Linalyl Octanoate Purification: A Technical Support Guide for Researchers
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of linalyl octanoate. This document offers troubleshooting advice, frequently asked questions (FAQs), and best practices to address challenges encountered during experimental work.
Introduction to this compound Purification
This compound, a terpene ester, is valued for its aromatic properties and potential applications in various fields. Its purification, however, presents unique challenges due to its susceptibility to thermal degradation and isomerization. This guide provides a framework for understanding and overcoming these challenges to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. A common method is the Fisher esterification of linalool with octanoic acid (or its derivatives). In this case, impurities typically include:
-
Unreacted Starting Materials: Linalool and octanoic acid.
-
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Degradation Products: Due to the thermal lability of linalool and this compound, high temperatures can lead to the formation of other terpenes (e.g., β-myrcene, ocimene, α-terpineol) through deacetylation and subsequent dehydration of linalool.[1]
-
Isomeric Esters: Allylic rearrangement of this compound, especially under thermal stress or in the presence of acid, can produce isomers like geranyl octanoate and neryl octanoate.[1]
-
Water: A byproduct of the esterification reaction.
Q2: Why is my this compound sample developing an off-odor?
A2: Off-odors in purified this compound are often a sign of degradation. Linalyl esters are known to be unstable and can hydrolyze back to linalool and the corresponding carboxylic acid, especially in the presence of moisture.[2] Oxidation can also occur, leading to the formation of volatile compounds with sharp or unpleasant smells.
Q3: What is the best method for purifying this compound?
A3: The optimal purification strategy often involves a multi-step approach. A typical workflow would be:
-
Aqueous Workup (Liquid-Liquid Extraction): To remove the acid catalyst and water-soluble impurities.
-
Vacuum Fractional Distillation: To separate this compound from unreacted linalool, octanoic acid, and other less volatile impurities. This is the most critical step for achieving high purity.
-
Column Chromatography (Optional): For removing closely related isomers or trace impurities if very high purity is required.
Q4: Can I use simple distillation instead of vacuum distillation?
A4: It is strongly discouraged. This compound has a high estimated boiling point at atmospheric pressure (approximately 334.74 °C), and significant thermal degradation is likely to occur at these temperatures.[3] Vacuum distillation allows for the distillation to be performed at a much lower temperature, thereby minimizing the risk of decomposition and isomerization.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of this compound | 1. Incomplete Reaction: The esterification reaction may not have reached equilibrium. | 1. Drive the Equilibrium: Use a Dean-Stark apparatus during the reaction to remove water, a byproduct, which will shift the equilibrium towards the product side.[6][7][8] |
| 2. Losses During Workup: Emulsion formation during liquid-liquid extraction or inefficient separation of layers. | 2. Improve Extraction: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the ester and help break emulsions. | |
| 3. Product Degradation: Excessive heat during distillation or prolonged exposure to acidic conditions. | 3. Minimize Thermal Stress: Use vacuum distillation. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. | |
| Presence of Unreacted Linalool and/or Octanoic Acid in the Final Product | 1. Inefficient Distillation: Poor separation due to an inadequate fractionating column or incorrect distillation parameters. | 1. Optimize Distillation: Use a fractionating column with a sufficient number of theoretical plates. Carefully control the distillation rate and collect fractions at the correct temperature and pressure. |
| 2. Incomplete Aqueous Wash: Insufficient washing to remove all the acidic starting material. | 2. Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). | |
| Cloudy or Discolored Product | 1. Presence of Water: Incomplete drying of the organic layer before distillation. | 1. Effective Drying: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and ensure sufficient contact time before filtration. |
| 2. Thermal Decomposition: As mentioned previously, high temperatures can lead to colored byproducts. | 2. Gentle Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. |
Experimental Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove acidic catalysts and water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Allow the crude reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The organic layer, containing the this compound, is typically the upper layer (confirm by checking the densities of your solvents).
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution (steps 3-6) until no more gas evolves.
-
Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. The drying agent should move freely when swirled, indicating that the solution is dry.
-
Filter the dried organic solution to remove the drying agent. The filtrate is now ready for solvent removal and distillation.
Protocol 2: Vacuum Fractional Distillation
This is the primary method for purifying this compound to a high degree.
Materials:
-
Dried crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with a magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the dried crude this compound in the round-bottom flask with a magnetic stir bar.
-
Slowly apply the vacuum and begin heating the flask gently.
-
Initially, any residual solvent and lower-boiling impurities will distill over. Collect this as the forerun in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure fraction.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating that the main fraction has been collected.
-
Stop the distillation and allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Column Chromatography
This technique can be used for further purification if isomeric impurities are present.
Materials:
-
Partially purified this compound
-
Chromatography column
-
Silica gel (60-200 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[10][11][12] The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Collection tubes or flasks
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.[13]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the this compound in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
Accurate assessment of purity is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for terpene analysis.[14]
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 or 100:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/minute to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Inject 1 µL into the GC-MS system.
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Assess purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound purification.
References
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This compound, 10024-64-3. The Good Scents Company. Available from: [Link]
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Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. Available from: [Link]
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Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available from: [Link]
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Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. Available from: [Link]
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Simple esters of linalool: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
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Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online. Available from: [Link]
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Terpene Identification in Hemp Flower by GC/MS. Agilent. Available from: [Link]
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How can I improve the yield of my Fischer Esterification? Reddit. Available from: [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
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Column chromatography. Columbia University. Available from: [Link]
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LINALYL ACETATE CAS N°: 115-95-7. OECD SIDS. Available from: [Link]
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Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. Available from: [Link]
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This compound, 10024-64-3. The Good Scents Company. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Separation of Nonyl octanoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. Molecules 2010, 15, 7191-7200. Available from: [Link]
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Decomposition and rearrangement of linalyl acetate. ResearchGate. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Linalyl acetate. NIST WebBook. Available from: [Link]
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A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. ResearchGate. Available from: [Link]
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5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. Available from: [Link]
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Which equation is used to calculate the boiling point under vacuum distillation? Quora. Available from: [Link]
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Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available from: [Link]
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Addressing matrix effects in Linalyl octanoate quantification
Addressing Matrix Effects in Linalyl Octanoate Quantification
Welcome to the . As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for identifying, understanding, and mitigating matrix effects during the quantification of this compound. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory.
Section 1: Fundamentals of Matrix Effects
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of an analyte's signal (in this case, this compound) due to the influence of other co-extracted components in the sample, known as the matrix.[1] These effects can lead to either signal suppression (lower response) or enhancement (higher response), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]
This compound, a volatile ester often found in complex samples like cosmetics, essential oils, or biological fluids, is particularly susceptible. When using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can cause "matrix-induced enhancement" by masking active sites in the GC inlet, which prevents the analyte from degrading and artificially inflates the signal.[4][5] In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds can compete with this compound for ionization, typically leading to ion suppression.[6]
Q2: What is the difference between matrix effects in GC-MS versus LC-MS?
A2: The mechanisms differ significantly between the two techniques.
-
In GC-MS: The most common issue is matrix-induced enhancement .[5] Non-volatile matrix components can coat the GC inlet liner and the front of the analytical column. This layer covers "active sites"—points of chemical or physical adsorption—that would normally trap or degrade a portion of the this compound. By passivating these sites, the matrix allows more of the analyte to reach the detector, resulting in a higher, often inaccurate, signal.[4]
-
In LC-MS (with Electrospray Ionization - ESI): The primary concern is ion suppression .[6] In the ESI source, the analyte and co-eluting matrix components are converted into gas-phase ions. If matrix components are present in high concentrations, they can compete with this compound for the limited charge available on the droplet surface or interfere with the solvent evaporation process, reducing the efficiency of analyte ionization and leading to a suppressed signal.[2]
Section 2: Diagnosis and Quantification of Matrix Effects
Q3: How can I definitively determine if my this compound quantification is affected by the matrix?
A3: The most direct way is to perform a Post-Extraction Spike Comparison . This experiment quantitatively measures the matrix effect by comparing the analyte's response in a pure solvent to its response in a blank matrix extract.[2][7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for Diagnosing Matrix Effects.
Q4: How do I interpret the results of the matrix effect experiment?
A4: The outcome is typically expressed as a Matrix Factor (MF) or Matrix Effect (%) .[3]
Protocol: Calculating the Matrix Factor (MF)
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Procedure:
-
Step 1: Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a pure solvent (e.g., acetonitrile). This is your Neat Standard .
-
Step 2: Obtain a blank matrix sample (e.g., a cosmetic base known to be free of this compound) and process it using your established sample preparation method.
-
Step 3: Spike the resulting blank matrix extract with this compound to the same final concentration as the Neat Standard. This is your Post-Spike Sample .
-
Step 4: Analyze both the Neat Standard (let its peak area be A ) and the Post-Spike Sample (let its peak area be B ) using your validated LC-MS or GC-MS method.[7]
-
Step 5: Calculate the Matrix Factor using the formula: Matrix Factor (MF) = B / A
-
Alternatively, calculate the Matrix Effect percentage: Matrix Effect (%) = ((B / A) - 1) * 100[8]
-
-
Interpretation:
As a general guideline, if the matrix effect is greater than ±20%, corrective action is recommended to ensure data reliability.[7]
Section 3: Mitigation Strategies & Protocols
Once you've confirmed a significant matrix effect, the next step is to minimize or compensate for it. The choice of strategy depends on the severity of the effect, the complexity of the matrix, and available resources.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for addressing matrix effects.
Q5: What is the "gold standard" for correcting matrix effects?
A5: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is widely regarded as the most effective method for compensating for matrix effects.[2][9] A SIL-IS is a version of this compound where some atoms (like ¹²C or ¹H) have been replaced with their heavier stable isotopes (¹³C or ²H/D).[10][11]
-
Why it works: A SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[10] Therefore, it experiences the exact same sample preparation losses, extraction inefficiencies, and ionization suppression or enhancement as the actual this compound.[10][12] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, these variations are normalized, leading to highly accurate and precise quantification.[13]
Q6: My lab doesn't have a specific SIL-IS for this compound. What are my options for sample cleanup?
A6: If a SIL-IS is unavailable, the next best approach is to remove the interfering matrix components through optimized sample preparation.[2] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.[14][15]
| Technique | Principle | Pros | Cons | Best For... |
| Liquid-Liquid Extraction (LLE) | Partitions this compound between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like hexane or ethyl acetate).[14] | Simple, inexpensive. | Can be labor-intensive, uses large solvent volumes, may have lower analyte recovery for certain compounds.[16] | Simple matrices or when targeting analytes with a distinct polarity difference from interferences. |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent (e.g., C18, aminopropyl) while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[16] | High selectivity, excellent cleanup, high concentration factor.[16] | More expensive, requires method development to select the correct sorbent and solvents.[16] | Complex matrices like biological fluids or emulsions, where high purity is required.[17] |
| QuEChERS | A two-step process involving a salting-out extraction with acetonitrile, followed by a dispersive SPE (d-SPE) cleanup step to remove specific interferences like fats, pigments, and sugars.[18][19][20] | Fast, easy, uses minimal solvent, effective for a wide range of analytes.[21] | Originally developed for pesticides in food; sorbent selection must be optimized for the specific matrix. | High-throughput analysis of complex food or cosmetic matrices.[18] |
Protocol: Generic Solid-Phase Extraction (SPE) for this compound
-
Objective: To isolate this compound from a complex liquid matrix (e.g., a cosmetic lotion).
-
Materials: C18 SPE cartridge, sample diluted in a weak solvent (e.g., 10% methanol in water), wash solvent (e.g., 40% methanol in water), elution solvent (e.g., acetonitrile), vacuum manifold.
-
Procedure:
-
Step 1 (Conditioning): Pass 1-2 column volumes of elution solvent (acetonitrile) through the C18 cartridge to activate the sorbent.
-
Step 2 (Equilibration): Pass 1-2 column volumes of the weak solvent (10% methanol) to prepare the sorbent for the sample. Do not let the cartridge go dry.
-
Step 3 (Loading): Load the pre-treated and diluted sample onto the cartridge at a slow, steady flow rate. This compound will be retained on the C18 sorbent.
-
Step 4 (Washing): Pass 1-2 column volumes of the wash solvent (40% methanol) to remove polar, water-soluble interferences.
-
Step 5 (Elution): Place a clean collection tube under the cartridge and elute the purified this compound with 1-2 column volumes of the strong elution solvent (acetonitrile).
-
Step 6 (Analysis): The resulting eluate can be directly injected or evaporated and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
-
Q7: Even after sample cleanup, I still see a matrix effect. What should I do?
A7: If sample cleanup alone is insufficient, you must use a calibration strategy that compensates for the remaining matrix effect. The best approach in this scenario is Matrix-Matched Calibration .[22]
-
Principle: Instead of preparing your calibration standards in a pure solvent, you prepare them by spiking known concentrations of this compound into a blank matrix extract.[23] This ensures that your standards and your unknown samples experience the same degree of signal suppression or enhancement.[24] The instrument response is then calibrated within the context of the matrix itself, providing accurate quantification.
Section 4: Troubleshooting FAQs
Q8: My recovery is low, but my matrix factor is acceptable (close to 1). What is the problem? A8: This scenario points to a problem with your sample preparation or extraction efficiency, not a matrix effect at the instrument detection stage. Low recovery means you are losing the analyte before it reaches the instrument. Re-evaluate your LLE or SPE protocol: check pH, solvent choices, and ensure you are not losing this compound during solvent evaporation steps.
Q9: The matrix effect seems to vary between different batches of my sample. How do I handle this? A9: This is a common issue in bioanalysis and with complex commercial products.[3] If the variability is significant, a single matrix-matched curve may not be sufficient. This is a situation where using a Stable Isotope-Labeled Internal Standard (SIL-IS) is strongly recommended, as it will compensate for the variability in each individual sample.[10][12] If a SIL-IS is not an option, you may need to perform a standard addition calibration for the most critical samples.
Q10: Can simply diluting my sample solve the matrix effect problem? A10: Yes, often it can. Diluting the sample reduces the concentration of all components, including the interfering ones.[1][2] This can be a very effective and simple strategy, provided that the final concentration of this compound remains well above your instrument's limit of quantification (LOQ).[1] This should always be the first strategy to try due to its simplicity.
References
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LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Covalence, 2. Available from: [Link]
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Rocca, M., & D'Archivio, A. A. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3659. Available from: [Link]
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Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available from: [Link]
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Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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LCGC International. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Available from: [Link]
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PharmaCompass. FDA guideline - Bioanalytical Method Validation. Available from: [Link]
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Li, W., & Cohen, L. H. (2016). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 8(21), 2233–2238. Available from: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
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Liu, Y., & Zhang, J. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2083–2095. Available from: [Link]
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LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
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LCGC International. (2017). A Look at Matrix Effects. Available from: [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B, 852(1-2), 22–34. Available from: [Link]
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ResearchGate. What is the best formula to calculate matrix effect?. Available from: [Link]
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De Vrieze, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available from: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
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ResearchGate. New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Available from: [Link]
-
Patsnap Eureka. (2025). Guidance on ICP-MS Calibration Curve Handling for Precision. Available from: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]
-
MDPI. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Available from: [Link]
-
ResearchGate. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Available from: [Link]
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ResearchGate. A critical review of the state of the art of solid-phase microextraction of complex matrices III. Bioanalytical and clinical applications. Available from: [Link]
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Enhancing the efficiency of Linalyl octanoate extraction from plant material
Welcome to the technical support center for the efficient extraction of linalyl octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound (C₁₈H₃₂O₂) is a naturally occurring monoterpenoid ester. It is a significant component of the essential oils of several aromatic plants and is highly valued for its distinct floral and fruity aroma. In the pharmaceutical and cosmetic industries, obtaining high-purity this compound is crucial for ensuring the quality, efficacy, and safety of final products. Efficient extraction maximizes yield from raw plant material, reduces processing costs, and minimizes the environmental impact.[1][2]
Q2: What are the primary plant sources for this compound?
This compound is found in various aromatic plants. While its concentration can vary based on geographic origin, harvest time, and plant cultivar, notable sources include lavender (Lavandula angustifolia) and bergamot (Citrus bergamia). The selection of high-yielding plant varieties is a critical first step in optimizing extraction.[3]
Q3: What are the common methods for extracting this compound?
Several methods are employed, each with distinct advantages and disadvantages. The choice of method depends on the desired yield, purity, cost, and environmental considerations.[4][5] Common techniques include:
-
Steam Distillation (SD): A traditional, cost-effective method where steam vaporizes the volatile compounds. However, the high temperatures can lead to hydrolysis of esters like this compound, converting it back to linalool and acetic acid.[6][7]
-
Solvent Extraction: Uses organic solvents to dissolve the essential oil. This method can be very efficient but risks leaving residual solvents in the final product, which is a major concern for pharmaceutical applications.[8][9]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as a solvent. This technique is highly selective, operates at low temperatures, and leaves no toxic residue, preserving thermolabile compounds like this compound.[7][10] It often results in a higher quality extract compared to distillation.[7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption.[11][12]
-
Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[13][14]
Q4: How do I select the appropriate solvent for extraction?
Solvent selection is critical and is guided by the principle of "like dissolves like".[9] The choice depends on the polarity of the target compound, this compound.
-
Polarity: this compound is a relatively non-polar ester. Therefore, non-polar solvents like hexane or moderately polar solvents like ethanol are often effective.[15]
-
Safety and Regulations: For pharmaceutical and food applications, non-toxic solvents like ethanol or supercritical CO₂ are preferred.[16][17]
-
Selectivity: The ideal solvent will maximize the solubilization of this compound while minimizing the co-extraction of undesirable compounds.[9]
Q5: How can I analyze the yield and purity of my this compound extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying volatile compounds in essential oil extracts.[18][19] It provides detailed information on the chemical composition of the extract, allowing for accurate determination of this compound concentration and the identification of any impurities.[20] High-Performance Liquid Chromatography (HPLC) can also be used.[19]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My this compound yield is consistently low.
Low yield is one of the most common challenges in essential oil production.[3] The issue can typically be traced to the raw material, the extraction method, or the process parameters.
-
Possible Cause 1: Poor Quality Plant Material
-
Explanation: The concentration of this compound in plants varies with the species, cultivar, geographical origin, and harvest time.[3][21] Using plant material with inherently low ester content will naturally result in a low yield.
-
Solution:
-
Source High-Quality Material: Partner with reputable suppliers who provide certificates of analysis for their plant materials.[3]
-
Optimize Harvest Time: Research the ideal harvest time for your specific plant source, as essential oil content can fluctuate significantly throughout the growth cycle.[3][21]
-
Proper Storage: Ensure the plant material is stored correctly (cool, dark, dry place) to prevent degradation of volatile compounds before extraction.[21]
-
-
-
Possible Cause 2: Inefficient Extraction Method or Parameters
-
Explanation: The chosen extraction method and its parameters (time, temperature, pressure, solvent-to-solid ratio) dramatically influence efficiency.[9][22] An unoptimized protocol will fail to extract the maximum amount of the target compound.
-
Solution:
-
Method Selection: For a thermally sensitive ester like this compound, methods like hydrodistillation can cause degradation and lower yields.[7] Consider superior methods like Supercritical Fluid Extraction (SFE) which preserves these compounds.[4][7]
-
Parameter Optimization: Systematically optimize your extraction parameters. For instance, insufficient extraction time or an inadequate solvent-to-solid ratio can lead to incomplete extraction.[22] Increasing the solvent volume can enhance efficiency.[22]
-
Particle Size: Reduce the particle size of the plant material by grinding. This increases the surface area available for solvent contact, enhancing penetration and diffusion.[9]
-
-
-
Possible Cause 3: Degradation During Extraction
-
Explanation: this compound is an ester and is susceptible to hydrolysis (breaking down into linalool and octanoic acid), especially in the presence of water and heat, which are central to steam distillation.[7][18]
-
Solution:
-
Use Low-Temperature Methods: Employ extraction techniques that operate at lower temperatures, such as SFE or UAE, to minimize thermal degradation.[4][10][22]
-
Control pH: Maintain a neutral pH during the extraction process, as acidic or alkaline conditions can catalyze ester hydrolysis.[22]
-
Minimize Water Contact: When using solvent extraction, ensure all equipment is dry to prevent water-induced hydrolysis.[18]
-
-
Problem: My extract contains high levels of impurities.
Purity is paramount for most applications. Impurities can arise from the source material, the extraction process itself, or subsequent degradation.[18]
-
Possible Cause 1: Co-extraction of Other Compounds
-
Explanation: Plant materials are complex matrices containing numerous compounds.[18] A non-selective solvent or extraction method will pull many of these compounds along with the this compound.
-
Solution:
-
Increase Selectivity: Supercritical CO₂ extraction (SFE) is highly selective. By tuning the pressure and temperature, you can specifically target compounds based on their solubility in CO₂.[7][23]
-
Sequential Extraction: Use a multi-step process with solvents of varying polarities. A preliminary wash with a non-polar solvent like hexane can remove lipids and waxes before extracting the target ester with a more suitable solvent.[22]
-
Post-Extraction Purification: Employ chromatographic techniques like column chromatography to separate this compound from other co-extracted compounds.[22]
-
-
-
Possible Cause 2: Thermal Decomposition
-
Explanation: High temperatures used in methods like steam distillation or Soxhlet extraction can cause thermal decomposition of this compound, leading to the formation of other terpenes like β-myrcene or ocimene.[18]
-
Solution:
-
Avoid Excessive Heat: Switch to extraction methods that do not require high heat, such as SFE or maceration at room temperature.[18][22]
-
Use Vacuum Distillation: If distillation is necessary for purification, perform it under a vacuum to lower the boiling point of the compounds and reduce thermal stress.[18]
-
-
Problem: I'm observing emulsion formation during liquid-liquid extraction.
-
Explanation: Emulsions are a common issue when the sample contains high levels of surfactant-like molecules (e.g., phospholipids, proteins).[24] These molecules have partial solubility in both the aqueous and organic phases, creating a stable intermediate layer that traps your analyte and prevents clean phase separation.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[24]
-
"Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer, reducing the solubility of organic compounds and forcing them into the organic phase, which can help break the emulsion.[25]
-
Centrifugation: If an emulsion forms, centrifuging the mixture can often force the layers to separate.[24]
-
Alternative Technique: Consider Supported Liquid Extraction (SLE). In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the water-immiscible organic solvent is passed through it. This avoids the vigorous mixing that leads to emulsions.[24]
-
Comparative Data and Protocols
Comparison of this compound Extraction Methods
The selection of an extraction method involves trade-offs between yield, purity, speed, and cost.
| Extraction Method | Typical Yield | Purity/Quality | Extraction Time | Cost & Complexity | Key Advantage | Key Disadvantage |
| Steam Distillation | Low to Moderate[4] | Lower (Risk of hydrolysis)[7] | 1.5 - 3 hours[4] | Low cost, simple setup | Inexpensive and well-established | Thermal degradation of esters[4][18] |
| Soxhlet Extraction | High[4] | Moderate (Risk of degradation) | ~5+ hours[4] | Moderate cost, high solvent use | High extraction efficiency | Long time, large solvent volume[4] |
| Ultrasound-Assisted | High | Good | 20 - 60 minutes | Moderate cost and complexity | Fast, improved solvent penetration[13] | Requires specialized equipment |
| Microwave-Assisted | High | Good to High | 15 - 40 minutes[4][11] | Moderate cost and complexity | Very fast, reduced solvent use[11] | Potential for localized overheating[12] |
| Supercritical CO₂ (SFE) | High | Very High[7] | 1 - 4 hours | High initial investment | High purity, no solvent residue[10] | High equipment cost[6] |
Experimental Protocols
This protocol provides a general guideline for SFE, which is highly effective for preserving thermolabile esters.
-
Sample Preparation: Dry the plant material to a moisture content of <10%. Grind the material to a uniform particle size (e.g., 0.5-1.0 mm) to increase surface area.[9]
-
Apparatus Setup:
-
Load the ground plant material into the extraction vessel.
-
Set the system parameters. Optimal conditions must be determined experimentally, but a good starting point for this compound from lavender is 90 bar and 50°C.[7]
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Pass the supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the this compound and other essential oil components.[23]
-
-
Separation & Collection:
-
Route the extract-laden CO₂ to a separator vessel.
-
Reduce the pressure (e.g., to 15 bar), causing the CO₂ to return to its gaseous state.[7] This dramatically reduces its solvating power, causing the dissolved oil to precipitate out.
-
Collect the solvent-free extract from the bottom of the separator. The gaseous CO₂ can be recycled back into the system.[10]
-
This protocol outlines a standard method for analyzing the composition of your extract.[18][19]
-
Preparation of Standards:
-
Sample Preparation:
-
Dilute a precise amount of your plant extract in the same solvent used for the standards to a concentration that falls within the range of your calibration curve. A common dilution is 1 µL of extract in 1 mL of hexane.[18]
-
-
GC-MS Instrumentation and Conditions: (Example conditions, may require optimization)
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[18][19]
-
Injector: 250°C, split mode (e.g., 100:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60°C for 2 min, then ramp up at 3°C/min to 240°C and hold for 5 min.[19]
-
Mass Spectrometer: Scan from m/z 40 to 400 in Electron Ionization (EI) mode.[18]
-
-
Data Analysis:
-
Identify the this compound peak in your sample's chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[18]
-
Quantify the concentration by plotting the peak areas of your standards against their known concentrations to create a calibration curve. Use this curve to determine the concentration in your sample.[26]
-
References
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- OilExTech.com. Troubleshooting, Common Questions About Oil Extraction.
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- Benchchem. Linalyl Acetate Extraction: Technical Support Center.
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26. [Link]
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Im, A. R., Kim, Y. R., Uddin, M. R., Kim, H. R., Lee, H. W., & Kim, Y. S. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 29(3), 649. [Link]
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ResearchGate. (2015, December 7). How do I choose solvents for extraction process of plant extract?. [Link]
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Cole-Parmer Blog. (2018, June 28). 3 Easy Steps for Safe Solvent Extraction. [Link]
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Al-Hamimi, S., Al-Hilphy, A. R., & Al-Turki, I. (2024). Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye. Molecules, 29(10), 2297. [Link]
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Solution Pharmacy. (2022, November 20). Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10). [Link]
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MDPI. (2023, October 26). Extraction Methods Applied to Natural Lamiaceae-Derived Compounds: An Overview Based on Patents. [Link]
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Validation & Comparative
A Comparative Analysis of Linalyl Octanoate and Linalyl Acetate for Researchers and Formulation Scientists
In the vast landscape of terpene esters, both linalyl octanoate and linalyl acetate hold significant commercial and research interest due to their versatile applications in the fragrance, flavor, and pharmaceutical industries. While both share the parent alcohol, linalool, their distinct acid moieties—octanoic acid and acetic acid, respectively—impart unique physicochemical and sensory characteristics. This guide provides a comprehensive comparative analysis of these two esters, supported by available data and detailed experimental protocols for their evaluation, to assist researchers and drug development professionals in selecting the optimal compound for their specific applications.
At a Glance: A Comparative Overview
| Property | This compound | Linalyl Acetate |
| Chemical Formula | C₁₈H₃₂O₂ | C₁₂H₂₀O₂[1] |
| Molecular Weight | 280.45 g/mol [2] | 196.29 g/mol [1] |
| Odor Profile | Dry, fruity, herbal, sweet, green, natural[3] | Sweet, green, citrus, bergamot, lavender, woody[2] |
| Flavor Profile | Sweet, berry, tropical, green, herbal[3] | Floral, green, waxy, citrus, woody, herbal, spicy[2] |
| Boiling Point | Not specified | 220 °C[1] |
| Flash Point | > 93.33 °C[3] | 94 °C[3] |
| Solubility | Insoluble in water; soluble in alcohol[2] | Insoluble in water[1] |
| Natural Occurrence | Lemongrass[3] | Bergamot, lavender, lemon, and many other essential oils[1][4] |
| Key Applications | Flavoring agent, fragrance[2][3] | Fragrance, flavoring agent, cosmetics, personal care products[5] |
Deep Dive: Physicochemical Properties and Their Implications
The most striking difference between this compound and linalyl acetate lies in the length of their fatty acid chains. This compound, with its eight-carbon chain, is a significantly larger and heavier molecule than linalyl acetate, which has a two-carbon acetate group. This structural divergence has profound implications for their physical properties and, consequently, their performance in various applications.
Volatility and Fragrance Longevity: The higher molecular weight of this compound suggests a lower vapor pressure compared to linalyl acetate. In fragrance applications, this translates to lower volatility and, therefore, greater substantivity or longevity on a substrate. Linalyl acetate, being more volatile, contributes more to the top and middle notes of a fragrance, providing an initial fresh, floral, and citrusy burst.[6] In contrast, this compound, with its deeper, fruity, and herbal notes, is better suited as a middle-to-base note, lending richness and tenacity to a fragrance composition.
Solubility and Formulation: Both esters are practically insoluble in water but soluble in alcohols and other organic solvents commonly used in fragrance and flavor formulations.[1][2] The longer alkyl chain of this compound may enhance its solubility in highly nonpolar media, a factor to consider when formulating products with varying solvent systems.
Sensory Profile: A Tale of Two Esters
The sensory characteristics of these esters are a direct consequence of their chemical structures.
Linalyl Acetate: This ester is renowned for its fresh, sweet, and floral aroma, with distinct notes of bergamot and lavender.[1][2] Its clean and uplifting scent has made it a cornerstone of the fragrance industry, widely used in perfumes, colognes, soaps, and detergents.[5] In the flavor industry, it imparts a pleasant, fruity, and floral character.[1]
This compound: The sensory profile of this compound is described as dry, fruity, herbal, and sweet, with green and natural undertones.[3] Its flavor is characterized as sweet, with berry, tropical, green, and herbal nuances.[3] The longer carbon chain of the octanoate moiety contributes to a richer, more complex, and less volatile aroma compared to the acetate.
Stability and Reactivity: Considerations for Formulation
The stability of fragrance and flavor compounds is paramount for product shelf-life and performance. Both linalyl acetate and this compound are susceptible to hydrolysis, particularly in aqueous environments and at non-neutral pH, which would break them down into linalool and the corresponding carboxylic acid (acetic acid or octanoic acid).[1]
Linalyl acetate is known to be relatively unstable under certain conditions and can also undergo autoxidation when exposed to air, leading to the formation of hydroperoxides that may have sensitizing potential.[1] Encapsulation techniques have been explored to improve its stability.[5] While specific stability data for this compound is less readily available, it is reasonable to assume it would undergo similar degradation pathways, although the rate of hydrolysis may differ due to steric hindrance from the bulkier octanoate group.
Synthesis and Production
Both linalyl acetate and this compound are typically produced through the esterification of linalool with the corresponding acid or acid anhydride.
Linalyl Acetate Synthesis: The industrial production of linalyl acetate is commonly achieved through the reaction of linalool with acetic anhydride.[7] Because linalool is a tertiary allylic alcohol, the reaction can be prone to side reactions like isomerization and cyclization, especially in the presence of strong acids.[8]
This compound Synthesis: The synthesis of this compound follows a similar esterification principle, reacting linalool with octanoic acid or its derivative. The reaction conditions would need to be optimized to account for the different reactivity and physical properties of octanoic acid compared to acetic anhydride.
Experimental Protocols
To provide a direct comparative assessment, the following experimental protocols are proposed.
Protocol 1: Comparative Fragrance Longevity via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To quantitatively compare the evaporation rate and longevity of this compound and linalyl acetate from a solid substrate.
Methodology:
-
Sample Preparation:
-
Prepare 1% solutions of this compound and linalyl acetate in ethanol.
-
Apply 100 µL of each solution to separate filter paper discs and allow the solvent to evaporate for 1 minute.
-
-
Headspace Analysis:
-
Place each filter paper disc in a sealed 20 mL headspace vial.
-
Incubate the vials at 30°C.
-
At timed intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), analyze the headspace of each vial using a GC-MS system.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent nonpolar column.
-
Injector: Splitless mode.
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
MS Detection: Scan mode (m/z 40-350).
-
-
Data Analysis:
-
Identify the peaks for this compound and linalyl acetate based on their retention times and mass spectra.
-
Quantify the peak area of each compound at each time point.
-
Plot the peak area versus time for both compounds to compare their evaporation profiles.
-
Protocol 2: Comparative Sensory Evaluation in a Model Fragrance Application
Objective: To compare the perceived odor characteristics and intensity of this compound and linalyl acetate over time.
Methodology:
-
Sample Preparation:
-
Prepare 5% solutions of this compound and linalyl acetate in a fragrance-free cosmetic base (e.g., lotion or cream).
-
Prepare a control sample with only the cosmetic base.
-
-
Sensory Panel:
-
Recruit a panel of at least 10 trained sensory assessors.
-
Apply a standardized amount of each sample to separate fragrance testing strips.
-
-
Evaluation:
-
Panelists will evaluate the odor of each strip at initial application and at set time intervals (e.g., 15 min, 1 hour, 4 hours, 8 hours).
-
Panelists will rate the intensity of predefined sensory attributes (e.g., floral, fruity, herbal, sweet, overall intensity) on a labeled magnitude scale.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes and intensity between the two esters over time.
-
Visualizing the Comparison: A Logical Framework
Caption: Comparative synthesis and resulting properties of linalyl acetate and this compound.
Potential Biological Activities
Both linalool and linalyl acetate, as major components of essential oils, have been investigated for various biological activities.[9] Terpene esters, in general, are known for their calming, sedative, anti-inflammatory, and analgesic properties.[10]
Linalyl Acetate: Studies have shown that linalyl acetate possesses anti-inflammatory properties.[9] It has also demonstrated antimicrobial activity against various bacteria and fungi.[9][11] In combination with β-lactam antibiotics, linalyl acetate has shown synergistic and additive effects against methicillin-resistant Staphylococcus aureus (MRSA) strains.[12]
This compound: While specific studies on the biological activities of this compound are limited, it is expected to hydrolyze to linalool and octanoic acid in the body.[13] Linalool itself has well-documented biological effects, and octanoic acid is a medium-chain fatty acid with its own metabolic and physiological roles. Therefore, the biological profile of this compound would likely be a composite of its parent molecules.
Conclusion and Future Directions
The choice between this compound and linalyl acetate is contingent upon the desired application and performance characteristics. Linalyl acetate is the ideal choice for imparting fresh, floral, and citrus top notes with a clean sensory profile. Its extensive documentation and wide availability make it a reliable ingredient in a multitude of formulations.
This compound, on the other hand, offers a unique sensory experience with its richer, fruitier, and more herbal character. Its lower volatility suggests superior longevity, making it a valuable tool for creating more tenacious and complex fragrances.
For the drug development professional, the potential for synergistic antimicrobial activity of linalyl acetate warrants further investigation. The biological properties of this compound remain an area ripe for exploration, particularly concerning the combined effects of linalool and octanoic acid upon metabolic hydrolysis.
Future research should focus on direct, head-to-head comparative studies of these two esters, particularly in the areas of fragrance and flavor stability, release kinetics from various matrices, and a broader screening of their pharmacological activities. Such data will undoubtedly provide a more robust foundation for their informed application in scientific and industrial settings.
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A Definitive Guide to the Structural Validation of Linalyl Octanoate by 1H and 13C NMR Spectroscopy
For researchers and professionals in the fields of natural products, flavor and fragrance chemistry, and drug development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent research is built. Linalyl octanoate (3,7-dimethylocta-1,6-dien-3-yl octanoate), an ester valued for its characteristic floral and fruity aroma, serves as an excellent case study for demonstrating a robust, multi-technique approach to structural elucidation. While methods like mass spectrometry and infrared spectroscopy can suggest its identity, only a comprehensive Nuclear Magnetic Resonance (NMR) analysis can provide the unambiguous, atom-by-atom connectivity map required for absolute certainty.
This guide moves beyond a simple recitation of data. It provides a strategic workflow, explaining the causality behind each experimental choice and demonstrating how a suite of modern NMR experiments creates a self-validating system for the structural proof of this compound.
The Molecule in Question: this compound
This compound is an ester formed from the tertiary alcohol linalool and the C8 carboxylic acid, octanoic acid.[1] Its structure contains several key features that NMR spectroscopy is uniquely suited to resolve: a quaternary carbon at the ester linkage, two distinct olefinic groups, and a long aliphatic chain.
Diagram 1: this compound Structure with Atom Numbering A clear numbering system is essential for unambiguous assignment of NMR signals.
Caption: Structure of this compound with IUPAC-style numbering for NMR analysis.
Part 1: Foundational Analysis with 1D NMR
One-dimensional NMR provides the initial overview of the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: A Proton Census
A standard ¹H NMR spectrum provides three key pieces of information: chemical shift (the electronic environment of a proton), integration (the relative number of protons generating a signal), and multiplicity (the number of neighboring protons). For this compound, we anticipate signals across aliphatic, allylic, olefinic, and oxygen-adjacent regions.[2][3] Protons on carbons adjacent to the ester's carbonyl group are typically shifted downfield to ~2.0-2.2 ppm, while those attached to the carbon adjacent to the ester's oxygen appear further downfield at ~3.7-4.1 ppm.[4]
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1 (CH₂) | 5.10 - 5.30 | dd | 2H |
| H2 (CH) | 5.90 - 6.00 | dd | 1H |
| H4 (CH₂) | 1.85 - 2.05 | m | 2H |
| H5 (CH₂) | 2.05 - 2.15 | m | 2H |
| H6 (CH) | 5.05 - 5.15 | t | 1H |
| H8 (CH₃) | 1.65 - 1.75 | s | 3H |
| H9 (CH₃) | 1.50 - 1.60 | s | 3H |
| H10 (CH₃) | 1.55 - 1.65 | s | 3H |
| H2' (CH₂) | 2.15 - 2.25 | t | 2H |
| H3' (CH₂) | 1.55 - 1.65 | m | 2H |
| H4'-H7' (CH₂) | 1.20 - 1.40 | m | 8H |
| H8' (CH₃) | 0.85 - 0.95 | t | 3H |
¹³C NMR and DEPT-135: Mapping the Carbon Skeleton
A broadband-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift indicates the carbon's type, with ester carbonyls appearing significantly downfield (~170-175 ppm).[5][6][7][8] However, this spectrum alone does not tell us how many protons are attached to each carbon.
This is where the Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.[9] The DEPT-135 pulse sequence, specifically, provides a spectrum where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like C3 and the carbonyl C1') do not appear at all.[10][11][12][13] This technique is a rapid and robust method for differentiating carbon types, adding a crucial layer of validation to the initial ¹³C assignments.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C1 (CH₂) | 113 - 115 | Negative |
| C2 (CH) | 142 - 144 | Positive |
| C3 (C) | 82 - 84 | Absent |
| C4 (CH₂) | 38 - 40 | Negative |
| C5 (CH₂) | 22 - 24 | Negative |
| C6 (CH) | 123 - 125 | Positive |
| C7 (C) | 130 - 132 | Absent |
| C8 (CH₃) | 25 - 27 | Positive |
| C9 (CH₃) | 22 - 24 | Positive |
| C10 (CH₃) | 17 - 19 | Positive |
| C1' (C=O) | 172 - 174 | Absent |
| C2' (CH₂) | 34 - 36 | Negative |
| C3' (CH₂) | 24 - 26 | Negative |
| C4', C5' (CH₂) | 28 - 30 | Negative |
| C6' (CH₂) | 31 - 33 | Negative |
| C7' (CH₂) | 22 - 24 | Negative |
| C8' (CH₃) | 13 - 15 | Positive |
Part 2: Unambiguous Proof with 2D NMR
While 1D NMR provides a list of parts, 2D NMR assembles them. These experiments reveal through-bond correlations, allowing us to trace the molecular framework with confidence.
Diagram 2: General Workflow for NMR Structure Elucidation This workflow illustrates the logical progression from initial spectra to a fully validated structure.
Caption: Logical workflow for comprehensive structure validation using multiple NMR experiments.
COSY: Tracing Proton Networks
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[14][15][16] The spectrum displays the 1D proton spectrum on both axes, with diagonal peaks representing the standard signals and off-diagonal "cross-peaks" indicating coupled protons.
-
Causality: For this compound, COSY is essential to independently trace the spin systems of the linalyl and octanoate fragments. For example, it will show a clear correlation path from the terminal methyl protons (H8') along the entire aliphatic chain of the octanoate moiety. Similarly, it will connect the vinyl proton H2 to the terminal vinyl protons H1, and trace the H4-H5-H6 pathway in the linalyl group.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that maps each proton signal directly to the carbon signal it is attached to via a one-bond correlation.[17][18][19][20] An HSQC spectrum has a ¹H axis and a ¹³C axis, with each cross-peak definitively linking a specific proton to its carbon.
-
Causality: This experiment is the lynchpin between the ¹H and ¹³C assignments. By overlaying the HSQC cross-peaks with the assignments from the 1D spectra (and multiplicity from DEPT), we can confirm, for instance, that the proton signal at ~5.95 ppm (H2) is indeed attached to the carbon at ~143 ppm (C2), which we know is a CH group from DEPT-135. This cross-validation is a hallmark of a trustworthy protocol.
HMBC: The Final Proof of Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for proving the complete structure of this compound. It reveals correlations between protons and carbons over longer ranges, typically 2 to 4 bonds.[21][22][23][24]
-
Causality & The "Smoking Gun" Correlation: The primary challenge in this structure is to prove the connection between the linalool and octanoate parts across the ester oxygen. HMBC provides the definitive answer. We predict a crucial cross-peak between the protons on the methylene group adjacent to the ester oxygen in the linalool moiety (H4) and the carbonyl carbon of the octanoate moiety (C1'). This three-bond correlation (H4-C3-O-C1') is only possible if the two fragments are connected as proposed. This single correlation unequivocally validates the ester linkage and the overall molecular structure. Other key HMBC correlations, such as from the methyl protons (H9) to the quaternary carbon C3 and the olefinic carbon C2, further cement the assignments within the linalyl fragment.
A Comparative Perspective: Alternative Analytical Techniques
While NMR provides the most detailed structural picture, it's valuable to understand how it compares to other common techniques.
Table 3: Comparison of Analytical Techniques for Ester Identification
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Nuclear spin in a magnetic field | Provides unambiguous atom-by-atom connectivity; detailed stereochemical information. | Lower sensitivity than MS; requires higher sample concentration and purity. |
| GC-MS | Chromatographic separation followed by mass-based detection | High sensitivity; provides molecular weight and fragmentation pattern; excellent for quantification.[25][26][27] | Fragmentation can be ambiguous for isomers; does not directly prove connectivity.[28][29] |
| FTIR Spectroscopy | Infrared light absorption by molecular vibrations | Fast, simple, non-destructive; excellent for identifying the presence of key functional groups (e.g., C=O, C-O).[30][31][32] | Provides no information on the carbon skeleton or overall connectivity; many different esters give similar spectra.[33][34] |
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar compounds and its single deuterium lock signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (Example on a 500 MHz Spectrometer):
-
¹H NMR: Acquire using a standard single-pulse sequence. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, 1024-2048 scans may be required.
-
DEPT-135: Use a standard DEPT-135 pulse program. Typically requires 256-512 scans.
-
gCOSY: Acquire using a gradient-selected COSY sequence. A 256x2048 data matrix with 8-16 scans per increment is a common starting point.
-
gHSQC: Use a gradient-selected HSQC experiment optimized for a one-bond J-coupling (¹Jᴄʜ) of ~145 Hz. A 256x2048 data matrix with 16-32 scans per increment is typical.
-
gHMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJᴄʜ) of ~8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations. A 256x2048 data matrix with 32-64 scans per increment is often necessary.
Conclusion
The structural validation of this compound is not achieved by a single measurement but by the convergence of evidence from a suite of carefully chosen NMR experiments. The initial hypotheses generated from 1D ¹H, ¹³C, and DEPT spectra are systematically and rigorously tested by 2D COSY, HSQC, and HMBC experiments. The final HMBC spectrum, in particular, provides the irrefutable link between the molecule's constituent parts. This comprehensive NMR workflow exemplifies a self-validating system, delivering the highest level of confidence required by researchers, scientists, and drug development professionals for the definitive structural characterization of organic molecules.
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Destaillats, F., et al. (2002). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 50(19), 5315-5319. [Link]
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A Comparative Guide to the Cross-Validation of Linalyl Octanoate Quantification Methods: GC-MS vs. RP-HPLC
Introduction: The Imperative for Rigorous Quantification
Linalyl octanoate, the acetate ester of linalool and octanoic acid, is a key contributor to the aromatic profiles of various essential oils and is widely utilized as a flavor and fragrance agent.[1][2][3] For researchers, scientists, and drug development professionals, the precise and accurate quantification of this semi-volatile compound is critical for quality control, formulation development, and stability testing. The choice of analytical methodology can significantly impact the reliability and reproducibility of these measurements.
This guide provides an in-depth comparison of two robust analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the core principles of each method, present detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation framework designed to ensure analytical equivalence and data integrity, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate their equivalence for a specific purpose.[7][8][9] It is an indispensable step when transferring methods between laboratories or when replacing a legacy method with a new one, ensuring that the data generated remains consistent and reliable.[10]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound. The methodology hinges on two powerful, combined principles:
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's volatility and its differential interactions with the stationary phase lining the column. For a moderately polar ester like this compound, a non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) provides excellent resolution from other components in a complex matrix.[11]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the fragment ions, allowing for highly specific and unambiguous identification.[11][12] For quantification, the instrument can operate in selected ion monitoring (SIM) mode, focusing only on characteristic ions of this compound, which dramatically increases sensitivity and reduces matrix interference.
Causality Behind Experimental Choices:
-
Splitless Injection: Chosen to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level quantification.
-
Temperature Programming: A gradual increase in oven temperature is employed to first elute highly volatile compounds at lower temperatures and then elute semi-volatile compounds like this compound with good peak shape at higher temperatures.
-
Helium Carrier Gas: Selected for its inertness and optimal efficiency for capillary columns.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Reagents: this compound certified reference standard (≥97%), Hexane (GC grade), Internal Standard (IS) such as Tetradecane.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with hexane.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of tetradecane in hexane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dissolve the sample matrix (e.g., essential oil, cosmetic base) in hexane to an estimated final concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.
-
-
Instrumental Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 136, 93, 69) and the internal standard.
-
-
Data Analysis:
-
Identify this compound and the internal standard by their retention times.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify this compound in samples using the regression equation from the calibration curve.
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
While GC is often preferred for volatile esters, RP-HPLC offers a robust and versatile alternative, particularly in labs where GC-MS is not available or when simultaneous analysis of non-volatile compounds is required.[13]
-
Reverse-Phase Chromatography: The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and elutes based on its hydrophobic interactions. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve adequate retention and separation from matrix components.[14]
-
UV Detection: this compound does not possess a strong chromophore, making detection a key challenge. However, its ester functional group allows for weak absorbance at low UV wavelengths, typically around 210 nm.[13][15] While less sensitive and specific than MS detection, it is sufficient for many quality control applications where analyte concentrations are not at trace levels.
Causality Behind Experimental Choices:
-
C18 Column: This is the workhorse of reverse-phase chromatography, providing excellent retention for non-polar to moderately polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This combination offers good solvating power and low UV cutoff, making it ideal for gradients and detection at low wavelengths. A gradient elution is chosen to ensure elution of more strongly retained matrix components and to maintain good peak shape for the analyte.
-
Low Wavelength UV (210 nm): This is a pragmatic choice to enable detection of a compound with a weak chromophore. It represents a balance between achieving a signal and minimizing baseline noise from the mobile phase.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation and Materials:
-
Instrument: HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: this compound certified reference standard (≥97%), Acetonitrile (HPLC grade), Ultrapure Water.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample matrix in acetonitrile to an estimated final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Data Analysis:
-
Identify this compound by its retention time compared to the reference standard.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Quantify this compound in samples using the external standard method and the regression equation from the calibration curve.
-
Designing the Cross-Validation Study
The objective is to formally demonstrate that the developed GC-MS and RP-HPLC methods produce comparable and equivalent results for the quantification of this compound. The study will be performed according to ICH Q2(R2) principles.[4][6]
Cross-Validation Workflow
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A Comparative Sensory Panel Evaluation of Linalyl Octanoate: An In-depth Technical Guide for Flavor Profile Analysis
This guide provides a comprehensive technical overview of the sensory panel evaluation of linalyl octanoate, a key flavor and fragrance ingredient. Designed for researchers, scientists, and professionals in drug development and related fields, this document details the methodologies for establishing a robust sensory panel, conducting quantitative descriptive analysis (QDA), and interpreting the resulting flavor profile. Furthermore, it presents a comparative analysis of this compound against other common fruity esters, supported by illustrative experimental data, to provide a holistic understanding of its unique sensory characteristics.
Introduction to this compound and its Sensory Significance
This compound is an ester recognized for its complex and desirable flavor profile, primarily characterized by fruity and floral notes. It is a valuable component in the creation of a wide array of flavors, contributing to the sensory experience of numerous food, beverage, and pharmaceutical products. Understanding the nuances of its flavor profile through systematic sensory evaluation is crucial for new product development, quality control, and flavor optimization.
The perception of flavor is a multifaceted experience involving taste, aroma, and mouthfeel.[1] A sensory panel, composed of trained assessors, serves as a highly sensitive analytical instrument capable of identifying and quantifying the distinct sensory attributes of a substance.[2] This guide will focus on the application of Quantitative Descriptive Analysis (QDA), a powerful methodology for developing a comprehensive sensory profile of this compound.[3][4]
The Cornerstone of Sensory Evaluation: Panel Selection and Training
The reliability and validity of sensory data are fundamentally dependent on the sensory acuity and training of the panel members. The selection and training process, guided by international standards such as ISO 8586, is a critical first step.[5]
2.1. Panelist Selection Criteria
Prospective panelists should be screened for their sensory acuity, motivation, and ability to articulate sensory perceptions. Initial screening often involves basic sensory tests to assess their ability to recognize and differentiate tastes, odors, and textures.
2.2. The Training Regimen: Developing a Common Language
Once selected, panelists undergo rigorous training to develop a shared, standardized vocabulary, often referred to as a sensory lexicon, to describe the flavor attributes of the products they will be evaluating.[1][6] This process is essential for ensuring consistency and reproducibility in sensory evaluations. The development of a lexicon for fruity and floral esters, as outlined in ISO 11035, involves presenting panelists with a variety of reference standards to establish a common understanding of each descriptor.[7][8][9][10]
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates the systematic workflow for conducting a sensory panel evaluation of this compound and its comparison with other esters.
Caption: Experimental workflow for the sensory panel evaluation of this compound.
The Flavor Profile of this compound: A Qualitative Overview
This compound possesses a multifaceted flavor profile characterized by the following descriptors:
-
Aroma: Dry, fruity, herbal, sweet, and green.
-
Taste: Sweet, berry, tropical, green, and herbal.[11]
This combination of attributes makes it a versatile ingredient for adding complexity and a natural-feeling fruitiness to flavor compositions.
Comparative Analysis: this compound vs. Other Fruity Esters
To provide a clearer understanding of this compound's unique sensory position, it is essential to compare it with other commonly used fruity esters. The following table provides a qualitative comparison of their primary sensory descriptors.
| Ester | Common Sensory Descriptors |
| This compound | Dry, fruity, herbal, sweet, green, berry, tropical [11] |
| Ethyl Acetate | Ethereal, sharp, wine-brandy like, solvent-like[12] |
| Ethyl Butyrate | Ethereal, fruity, buttery, ripe fruit notes[12] |
| Ethyl Hexanoate | Strong, fruity, winey, with apple, banana, and pineapple notes[12] |
| Ethyl Octanoate | Fruity, winey, sweet, with cognac and apricot notes[11][12][13][14] |
| Isoamyl Acetate | Banana, pear drop, sweet, fruity[12] |
| Linalyl Acetate | Lavender with citrus freshness, sweet, fruity-floral[15][16][17] |
This qualitative comparison highlights the unique "herbal" and "green" notes of this compound, which differentiate it from the more straightforward fruity profiles of esters like ethyl butyrate and isoamyl acetate.
Quantitative Descriptive Analysis (QDA): The Experimental Data
The following table presents illustrative quantitative data from a sensory panel trained to evaluate the flavor profiles of this compound and two other esters. The intensity of each attribute was rated on a 15-point scale, where 0 represents "not perceived" and 15 represents "very high intensity."
| Sensory Attribute | This compound (Illustrative Data) | Ethyl Octanoate (Illustrative Data) | Linalyl Acetate (Illustrative Data) |
| Fruity | 12 | 13 | 9 |
| Floral | 8 | 5 | 11 |
| Sweet | 9 | 10 | 8 |
| Herbal/Green | 7 | 2 | 4 |
| Waxy | 4 | 6 | 2 |
| Citrus | 3 | 4 | 7 |
This representative data quantitatively demonstrates the distinct flavor profile of this compound, characterized by a strong fruity note complemented by significant floral and herbal/green undertones. In contrast, ethyl octanoate presents a more dominant fruity-sweet profile with a noticeable waxy character, while linalyl acetate is distinguished by its prominent floral and citrus notes.
Visualizing the Flavor Profiles: The Interplay of Sensory Attributes
The relationship between the chemical structure of a flavor compound and its perceived sensory profile is a cornerstone of flavor chemistry. The following diagram illustrates this relationship for this compound.
Caption: Relationship between the chemical structure of this compound and its sensory perception.
Experimental Protocols
8.1. Protocol for Sensory Panel Training
This protocol is based on the principles outlined in ISO 8586.[9][10]
-
Recruitment and Screening: Recruit 15-20 potential panelists. Screen for sensory acuity using basic taste and odor identification tests.
-
Orientation: Introduce the selected candidates to the principles of sensory evaluation and the specific objectives of the flavor profiling project.
-
Lexicon Development:
-
Present the panel with a range of reference standards for fruity, floral, herbal, sweet, and waxy aromas and tastes.
-
Facilitate a discussion to generate a comprehensive list of descriptive terms.
-
Through consensus, refine the list to a final set of non-overlapping attributes with clear definitions (as seen in the QDA table).
-
-
Intensity Scaling Training:
-
Train panelists to use a 15-point intensity scale.
-
Provide reference standards at different concentrations to anchor the scale (e.g., low, medium, and high intensity points).
-
-
Practice Sessions: Conduct several practice sessions with various fruity esters to familiarize the panel with the evaluation procedure and reinforce the use of the lexicon and scale.
-
Performance Evaluation: Monitor individual panelist performance for consistency and discrimination ability. Select the final 8-12 panelists for the formal evaluation.
8.2. Protocol for Sample Preparation and Presentation
Adherence to standardized sample preparation and presentation is crucial for minimizing bias, as guided by ISO 6658.[1][8][12]
-
Sample Dilution: Prepare solutions of this compound and the comparative esters in a neutral, odorless solvent (e.g., propylene glycol or deodorized mineral oil) at concentrations determined to be clearly perceivable but not overwhelming.
-
Coding and Randomization: Assign three-digit random codes to each sample to blind the panelists to the identity of the compounds. The order of presentation of the samples should be randomized for each panelist.
-
Serving: Present approximately 10 mL of each sample solution in identical, covered, odorless glass containers at a controlled room temperature (22 ± 2°C).
-
Palate Cleansers: Provide panelists with unsalted crackers and room temperature spring water to cleanse their palates between samples.
-
Evaluation Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and a quiet, odor-free atmosphere.
Conclusion
The sensory panel evaluation, particularly through the application of Quantitative Descriptive Analysis, provides an invaluable tool for elucidating the intricate flavor profile of this compound. This guide has detailed the essential methodologies for conducting such an evaluation and presented a comparative analysis that highlights its unique sensory attributes. The combination of a dominant fruity character with distinct floral and herbal/green notes positions this compound as a versatile and valuable ingredient in the flavorist's palette. By employing the rigorous scientific approach outlined herein, researchers and product developers can effectively leverage the sensory properties of this compound to create innovative and appealing products.
References
- A Comparative Sensory Panel Evaluation of Ethyl Heptanoate and Other Fruity Esters. (n.d.). Benchchem.
- ISO 11035:1994 - Sensory analysis — Identification and selection of descriptors for establishing a sensory profile by a multidimensional approach. (1994). iTeh Standards.
- ISO 6658:2017 Sensory analysis — Methodology — General guidance. (2017). Intertek Inform.
- ISO 8586:2023—Selection And Training Of Sensory Assessors. (2023). The ANSI Blog.
- ISO 8586-2023 Reclutamiento y Entrenamiento de Los Evaluadores. (n.d.). Scribd.
- CSN EN ISO 8586 - Sensory analysis - General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. (2014). European Standards.
- SENSORY ANALYSIS HANDBOOK 2018. (2018).
- DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (2017). DLG.
- prEN ISO 8586 - Sensory analysis - General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO/DIS 8586:2022). (n.d.). iTeh Standards.
- ISO 6658:1985. (1985). iTeh Standards.
- Understanding Esters. (2025). Fraterworks.
- The Importance of Sensory Lexicons for Research and Development of Food Products. (2019). National Institutes of Health.
- SensoMineR; QDA (panel performance, products characterization, relating sensory and instrumental data and mapping preferences). (n.d.).
- Linalyl acetate, linalool, ethyl linalool. (2025). Reddit.
- Sensory Lexicon. (n.d.). World Coffee Research.
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- African Food Tradition rEvisited by Research FP7 n°245025 Deliverable number. (2010).
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- Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. (2015). Frontiers.
- Descriptive Analysis. (n.d.).
- ethyl octanoate, 106-32-1. (n.d.). The Good Scents Company.
- A Comparison of Two Sensory Panels Trained with Different Feedback Calibration Range Specifications via Sensory Description of Five Beers. (2019). National Institutes of Health.
- quantitative descriptive analysis and sensory acceptability test. (n.d.).
- (PDF) Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. (2025). ResearchGate.
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- A Comparative Analysis of Ethyl Octanoate and Methyl Octanoate for Researchers and Drug Development Professionals. (n.d.). Benchchem.
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A Comparative Study of Linalyl Octanoate Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds in the plant kingdom is paramount for tapping into nature's vast chemical library. Linalyl octanoate, a monoterpenoid ester, is a valuable compound known for its characteristic fruity and floral aroma, with potential applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comparative overview of this compound content in various plant species, supported by experimental data and methodologies for its accurate quantification.
Introduction to this compound
This compound (C₁₈H₃₂O₂) is the acetate ester of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.[1] While its precursor, linalool, and the related ester, linalyl acetate, are well-documented components of many essential oils, the presence and concentration of this compound are less commonly reported, making a comparative study essential for identifying potent plant sources. Its biosynthesis is intricately linked to the isoprenoid pathway and the activity of specific enzymes capable of esterifying linalool with an octanoyl moiety.
Comparative Analysis of this compound Content
The Lamiaceae (mint family), Rutaceae (citrus family), and Apiaceae (carrot family) are prominent producers of essential oils rich in linalool and linalyl acetate, suggesting the potential for this compound presence.[2][3][4][5][6][7]
Table 1: Reported Linalyl Acetate Content in Selected Plant Species (as an indicator for potential this compound presence)
| Plant Family | Species | Common Name | Linalyl Acetate Content (% of Essential Oil) | Reference |
| Lamiaceae | Salvia sclarea | Clary Sage | 65.93% | [8] |
| Lavandula angustifolia | Lavender | 47.4% | [9] | |
| Mentha species | Mint | Variable | [10][11] | |
| Rosmarinus officinalis | Rosemary | Present | [12] | |
| Ocimum basilicum | Basil | 240 ppm (in plant) | [4] | |
| Rutaceae | Citrus bergamia | Bergamot | High concentration | [9] |
| Apiaceae | Coriandrum sativum | Coriander | High concentration | [6] |
Note: The data above primarily indicates the presence of linalyl acetate, a structurally related compound. Direct quantitative data for this compound remains scarce, highlighting a significant research gap. The presence of the precursor linalool and the enzymatic machinery for esterification in these plants strongly suggests they are promising candidates for future this compound quantification studies.
Biosynthesis of this compound
The formation of this compound in plants is a multi-step process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol-phosphate (MEP) pathway in plastids.[8][13]
The biosynthesis proceeds as follows:
-
Linalool Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to linalool by the enzyme linalool synthase.
-
Esterification: Linalool then undergoes esterification with an activated form of octanoic acid, typically octanoyl-CoA. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[1][11][14][15]
AATs exhibit varying degrees of substrate specificity, which accounts for the diversity of esters found in different plant species. The affinity of a particular plant's AAT for linalool as the alcohol acceptor and octanoyl-CoA as the acyl donor is the critical determinant of this compound production.[1]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols for Quantification
The gold standard for the quantification of volatile compounds like this compound in plant essential oils is Gas Chromatography-Mass Spectrometry (GC-MS) .[10] This technique offers high-resolution separation and unambiguous identification of the target analyte.
Extraction of Essential Oils
A common and effective method for extracting essential oils from plant material is hydrodistillation.
Step-by-Step Hydrodistillation Protocol:
-
Sample Preparation: Collect fresh or dried aerial parts of the plant (leaves, flowers, stems).
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Place a known weight of the plant material in the distillation flask with a sufficient volume of distilled water. Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Collection: Continue the distillation for a recommended time (e.g., 3 hours) to ensure complete extraction of the essential oil.
-
Separation and Drying: Separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following provides a generalized GC-MS protocol for the quantification of this compound. Optimization of these parameters may be required depending on the specific instrument and sample matrix.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil by diluting a known volume (e.g., 20 µL) in a suitable solvent like hexane to a final volume of 2.0 mL (1:100 dilution).[10]
-
Prepare a series of calibration standards of this compound in the same solvent across a range of concentrations.
-
If using an internal standard method for more accurate quantification, add a known concentration of an appropriate internal standard (e.g., a compound with similar chemical properties but not present in the sample) to both the sample and calibration standards.
-
-
Instrumental Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[16]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[12]
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For this compound, characteristic ions would be monitored.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: Experimental workflow for GC-MS quantification.
Conclusion and Future Directions
This guide provides a foundational understanding of the comparative analysis of this compound in different plant species. While direct quantitative data is currently limited, the information presented on precursor compounds, biosynthetic pathways, and analytical methodologies offers a robust starting point for researchers. The plant families Lamiaceae, Rutaceae, and Apiaceae represent promising targets for future investigations into novel sources of this compound. Further research focusing on the quantification of this compound in a wider range of botanicals and the characterization of the specific Alcohol Acyltransferases involved in its biosynthesis will be crucial for unlocking its full potential in various industrial applications.
References
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Perflavory. rosmarinus officinalis extract, 84604-14-8. [Online]. Available: [Link]
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CABI Digital Library. Chemical composition and functional properties of essential oils from Mentha species. [Online]. Available: [Link]
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Toxicity and Physiological Effects of Nine Lamiaceae Essential Oils and Their Major Compounds on Reticulitermes dabieshanensis. NIH. [Online]. Available: [Link]
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Phenolic Compounds and Biological Activity of Selected Mentha Species. NIH. [Online]. Available: [Link]
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Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research. [Online]. Available: [Link]
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The Good Scents Company. rosmarinus officinalis leaf extract, 84604-14-8. [Online]. Available: [Link]
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Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). ResearchGate. [Online]. Available: [Link]
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Essential Oils from Apiaceae, Asteraceae, Cupressaceae and Lamiaceae Families Grown in Serbia: Comparative Chemical Profiling with In Vitro Antioxidant Activity. NIH. [Online]. Available: [Link]
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Taylor & Francis eBooks. Essential Oils from the Family Rutaceae. [Online]. Available: [Link]
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PubChem. Linalyl Acetate. [Online]. Available: [Link]
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CABI Digital Library. Enantiomeric composition of linalol in the essential oils of Ocimum species and in commercial basil oils. [Online]. Available: [Link]
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Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers. [Online]. Available: [Link]
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Alcohol acyltransferases for the biosynthesis of esters. PMC. [Online]. Available: [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. [Online]. Available: [Link]
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Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers. [Online]. Available: [Link]
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THREE HOLISTIC RESEARCH CENTER. Bitter Orange. [Online]. Available: [Link]
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Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species. PubMed. [Online]. Available: [Link]
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Characterization and Antimicrobial Properties of Essential Oils from Four Wild Taxa of Lamiaceae Family Growing in Apulia. MDPI. [Online]. Available: [Link]
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Linalol and Linalyl Acetate Quantitation in the Essential Oil of Somatic Embryos of Bursera linanoe R. ResearchGate. [Online]. Available: [Link]
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Antioxidant Activity of Essential Oils Extracted from Apiaceae Family Plants. MDPI. [Online]. Available: [Link]
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Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity. PMC. [Online]. Available: [Link]
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Essential Oils from Apiaceae, Asteraceae, Cupressaceae and Lamiaceae Families Grown in Serbia: Comparative Chemical Profiling with In Vitro Antioxidant Activity. ResearchGate. [Online]. Available: [Link]
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SciSpace. Essential oils of anatolian lamiaceae-An update. [Online]. Available: [Link]
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LGC. Guide to achieving reliable quantitative LC-MS measurements. [Online]. Available: [Link]
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Apiaceae Family as a Valuable Source of Biocidal Components and their Potential Uses in Agriculture. MDPI. [Online]. Available: [Link]
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Synthetic pathways for the synthesis of linalool and linalyl acetate... ResearchGate. [Online]. Available: [Link]
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Enzyme-mediated extraction of limonene, linalool and linalyl acetate from bergamot peel oil by pervaporation. ResearchGate. [Online]. Available: [Link]
-
Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. MDPI. [Online]. Available: [Link]
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The Good Scents Company. This compound, 10024-64-3. [Online]. Available: [Link]
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Linalyl Octanoate vs. Other Esters in Attracting Pollinators: A Comparative Guide
In the intricate dance between plants and their pollinators, floral scents act as a primary communication channel. Composed of a complex bouquet of volatile organic compounds (VOCs), these scents guide insects and other animals to their nectar and pollen rewards. Among the most significant VOCs are esters, which contribute to the characteristic sweet and fruity notes of many flowers. This guide provides an in-depth comparison of linalyl octanoate and other behaviorally significant esters, evaluating their efficacy in attracting pollinators based on their physicochemical properties, olfactory reception by insects, and supporting experimental data.
Physicochemical Properties: The Foundation of Scent Dispersal
The effectiveness of a floral volatile as a long-distance attractant is fundamentally governed by its physicochemical properties. Volatility, determined by factors such as molecular weight and boiling point, dictates how readily a compound is released into the atmosphere and disperses to reach potential pollinators.
Below is a comparative table of this compound and other key floral esters. These esters have been selected for their prevalence in floral scents and their documented effects on pollinator behavior.
| Compound | This compound | Linalyl Acetate | Methyl Salicylate | Ethyl Benzoate | Cinnamyl Acetate |
| Molecular Formula | C₁₈H₃₂O₂ | C₁₂H₂₀O₂ | C₈H₈O₃ | C₉H₁₀O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 280.45 g/mol | 196.29 g/mol | 152.15 g/mol [1] | 150.17 g/mol [2] | 176.21 g/mol [3] |
| Boiling Point | Not available | 220 °C | 222 °C[4][5] | 212 °C[2][6] | 265 °C[3] |
| Vapor Pressure | Not available | 0.11 mmHg | 1 mmHg @ 54 °C[4][5] | 1 mmHg @ 44 °C[2] | 0.009 mmHg @ 25 °C[7] |
| Odor Profile | Herbal, Fruity | Sweet, Floral, Bergamot-like | Sweet, Minty, Wintergreen | Sweet, Fruity, Floral[6] | Sweet, Balsamic, Floral[3] |
Data sourced from PubChem and other chemical databases.
Expert Interpretation: The higher molecular weight of this compound compared to the other esters suggests it is less volatile. While this may limit its range as a long-distance signal, it could play a crucial role as a more persistent, close-range cue for pollinators approaching a flower. In contrast, the lower molecular weight and higher vapor pressure of compounds like methyl salicylate and ethyl benzoate make them more effective long-distance attractants.
Olfactory Reception: How Pollinators "Read" the Scent
Insects detect volatile esters through a sophisticated olfactory system, primarily located on their antennae. Odorant molecules enter sensilla (hair-like structures) and bind to Odorant Binding Proteins (OBPs), which transport them to Olfactory Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs). The activation of these receptors triggers a nerve impulse that is sent to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Caption: Generalized signaling pathway of ester detection in an insect pollinator.
Comparative Efficacy in Pollinator Attraction: Experimental Evidence
While direct comparative studies focusing specifically on this compound are limited, research on its parent alcohol, linalool, and its close relative, linalyl acetate, provides significant insights. These compounds are known to be key attractants for a wide range of pollinators, particularly bees.
A study on alfalfa (Medicago sativa) demonstrated that both linalool and methyl salicylate elicited strong antennal responses in honeybees and appeared to increase their visitation rates.[8] This suggests that these compounds are key components of the floral bouquet that honeybees use to locate this important crop.
Field trapping experiments offer a real-world assessment of attractant efficacy. A 2023 study explored the effect of adding single floral scents to pan traps to monitor Hymenoptera (the order that includes bees and wasps). The results provide valuable quantitative data on the relative attractiveness of different compounds.
| Compound Tested | Mean Hymenoptera Captured (per trap) | Notes |
| Phenylacetaldehyde | ~18 | Significantly increased overall Hymenoptera capture rate. |
| Geraniol | ~12 | Increased the capture rate of new Hymenoptera species. |
| Control (No Scent) | ~10 | Baseline capture rate. |
| Linalool | ~9 | No significant increase over the unscented control. |
| Benzaldehyde | ~8 | No significant increase over the unscented control. |
| Limonene | ~7 | No significant increase over the unscented control. |
Data adapted from Frontiers in Ecology and Evolution, 2023.[9]
Expert Interpretation: The field data indicates that while linalool (and by extension, its esters like this compound and linalyl acetate) is a known component of many floral scents attractive to bees, it may not be a powerful standalone attractant in a field setting compared to compounds like phenylacetaldehyde.[9] This highlights the complexity of pollinator attraction, which is often mediated by a blend of compounds rather than a single chemical. Linalool and its esters may act synergistically with other volatiles to create a unique and highly attractive floral signature. For example, studies have shown that linalyl acetate, in combination with other compounds in lavender, is a key attractant for honeybees.[10]
Biosynthesis of Floral Esters
The production of these volatile esters in plants involves specific biosynthetic pathways. Understanding these pathways is crucial for potential applications in crop improvement and the development of novel pollinator attractants.
-
This compound & Linalyl Acetate: These are formed from the terpenoid pathway. Linalool is first synthesized from geranyl pyrophosphate (GPP) by the enzyme linalool synthase. Subsequently, an alcohol acyltransferase (AAT) catalyzes the esterification of linalool with acetyl-CoA to form linalyl acetate, or with octanoyl-CoA to form this compound.[11][12] The precursors for these reactions are derived from the methylerythritol-phosphate (MEP) pathway in the plastids.[11]
-
Methyl Salicylate & Ethyl Benzoate: These benzenoid compounds are derived from the shikimate pathway. The precursor, benzoic acid, is synthesized from cinnamic acid.[13] Methyl salicylate is then formed by the action of salicylic acid methyltransferase (SAMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to salicylic acid.[14][15] Ethyl benzoate is synthesized through the esterification of benzoic acid with ethanol, a reaction catalyzed by a BAHD acyltransferase.[13][16]
-
Cinnamyl Acetate: This ester is also derived from the phenylpropanoid pathway. Cinnamyl alcohol is first produced from cinnamic acid. Cinnamyl acetate is then synthesized through the esterification of cinnamyl alcohol with acetic acid.
Experimental Protocols for Assessing Pollinator Attraction
To provide a framework for further research, this section details the standard methodologies used to quantify pollinator responses to floral esters.
Protocol 1: Y-Tube Olfactometer Assay
This laboratory-based assay assesses the innate preference of a pollinator between two odor sources in a controlled environment.
Caption: Workflow for a Y-Tube Olfactometer behavioral assay.
Step-by-Step Methodology:
-
Apparatus Setup: A glass Y-tube olfactometer is used. Each arm is connected to a separate odor source chamber. Purified, humidified air is pushed through each chamber and into the corresponding arm of the Y-tube at a constant flow rate (e.g., 0.5 L/min).[17]
-
Odor Preparation: A specific concentration of the test ester (e.g., this compound) is applied to a filter paper and placed in one odor chamber. The other chamber contains a control (e.g., the solvent used to dissolve the ester) or a different test ester.
-
Pollinator Introduction: A single pollinator (e.g., a honeybee) is introduced into the base of the Y-tube.
-
Observation: The pollinator is given a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.
-
Data Collection: The first choice of each insect is recorded. The olfactometer is cleaned thoroughly between trials, and the position of the odor sources is switched to avoid positional bias.
-
Statistical Analysis: A Chi-square test is used to determine if there is a statistically significant preference for one odor over the other.
Protocol 2: Electroantennography (EAG)
EAG measures the summed electrical response of an insect's antenna to an olfactory stimulus, providing a direct measure of whether the insect can detect a specific compound.
Step-by-Step Methodology:
-
Antenna Preparation: An antenna is carefully excised from a chilled or immobilized insect.
-
Mounting: The base and the tip of the antenna are placed in contact with two electrodes containing a conductive saline solution.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test ester is injected into this airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The resulting change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of this EAG response (in millivolts) indicates the strength of the olfactory stimulation.
-
Controls: A solvent-only puff is used as a negative control, and a known potent attractant can be used as a positive control.
-
Data Analysis: The mean EAG response amplitudes for each tested ester are compared to determine relative antennal sensitivity.
Conclusion and Future Directions
The evidence suggests that while this compound and its relatives are integral components of many floral scents that attract pollinators, they likely function as part of a complex chemical blend rather than as powerful standalone attractants. Their lower volatility may make them more effective as close-range cues, providing pollinators with crucial information once they are near a flower. In contrast, more volatile esters like methyl salicylate may be more important for long-distance attraction.
Future research should focus on direct, quantitative comparisons of this compound against other esters using standardized behavioral and electrophysiological assays. Furthermore, investigating the synergistic effects of these esters in blends will be crucial to fully understanding their role in pollinator attraction and to harness their potential for applications in agriculture and conservation, such as the development of targeted pollinator attractants to enhance crop yields.
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Structure and biosynthesis of methyl salicylate in plants: S-adenosyl-l-methionine (SAM)-dependent methylation of SA into MeSA by salicylic acid methyl transferase, a member of the SABATH gene family. (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Synthesized Linalyl Octanoate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of flavor and fragrance compounds, ensuring the isomeric purity of synthesized molecules is paramount. Linalyl octanoate, a key contributor to the aromatic profiles of many essential oils and a valuable ingredient in the food and cosmetic industries, presents a common analytical challenge: verifying its enantiomeric composition.[1][2][3] The biological and olfactory properties of chiral molecules like linalool and its esters can differ significantly between enantiomers, making accurate isomeric purity assessment a critical quality attribute.[4][5]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for determining the isomeric purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Primacy of Chiral Gas Chromatography (GC)
The most widely employed and robust technique for the enantiomeric separation of volatile compounds like terpene esters is chiral gas chromatography.[6][7] This method leverages the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) within the GC column.[8] The differential stability of these complexes leads to different retention times, allowing for their separation and quantification.[8]
For the analysis of this compound, the choice of a cyclodextrin-based CSP is well-established for providing effective enantiomeric resolution of linalool and its derivatives.[4][6][7] Specifically, derivatized β-cyclodextrin columns have demonstrated excellent performance in resolving these and other chiral terpenes.[6]
Visualizing the Chiral GC Workflow
The following diagram illustrates the typical workflow for the isomeric purity analysis of this compound using chiral gas chromatography.
Caption: Workflow for Isomeric Purity Analysis of this compound by Chiral GC.
Comparative Analysis of Analytical Techniques
While chiral GC is the gold standard, other analytical techniques can be employed, each with its own set of advantages and limitations. The choice of methodology often depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Chiral Gas Chromatography (GC-FID) | Differential interaction of enantiomers with a chiral stationary phase.[8] | High resolution of enantiomers, robust and reproducible, relatively low cost.[9] | Requires volatile and thermally stable analytes. | Quantitative analysis of isomeric purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based identification.[10] | Provides structural confirmation of isomers, high sensitivity.[11] | Chiral separation depends on the GC column; may not offer better resolution than GC-FID alone. | Qualitative identification and confirmation of isomers. |
| Multidimensional Gas Chromatography (MDGC) | Utilizes two columns of different selectivity for enhanced separation.[4][12] | Excellent for resolving co-eluting peaks in complex matrices.[13] | More complex instrumentation and method development. | Analysis of this compound in complex mixtures (e.g., essential oils). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase.[14] | Suitable for non-volatile or thermally labile compounds. | Generally lower resolution for volatile terpenes compared to GC; requires chiral stationary phases. | Alternative for less volatile derivatives or when GC is not available. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase. | Provides unambiguous chiral identification without chromatographic separation.[15] | Newer, less common technique; specialized instrumentation required.[16] | Rapid, high-confidence chiral analysis without the need for standards.[15] |
Detailed Experimental Protocol: Chiral GC-FID Analysis
This protocol provides a validated starting point for the isomeric purity analysis of synthesized this compound. Optimization may be required based on the specific instrumentation and purity of the sample.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity n-hexane.
-
Further dilute this stock solution as necessary to fall within the linear range of the detector. A typical starting concentration for direct injection is in the range of 10-100 µg/mL.
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID).
-
Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral capillary column.[6]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 2 °C/minute to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: FID at 250 °C.
-
Injection Volume: 1 µL.
3. Data Analysis and Interpretation
-
Identify the peaks corresponding to the two enantiomers of this compound based on their retention times. If available, inject individual enantiomeric standards for confirmation.
-
Integrate the peak areas of both enantiomers.
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100
-
% Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100
-
-
Calculate the enantiomeric excess (ee%):
-
ee% = |% Enantiomer 1 - % Enantiomer 2|
-
Causality in Experimental Choices and Trustworthiness of the Protocol
-
Direct Injection vs. Headspace: For a relatively pure synthesized product like this compound, direct liquid injection is preferred over headspace techniques.[17][18] Headspace analysis is more suited for volatile compounds in complex matrices and can introduce variability due to partitioning equilibria.[19] Direct injection ensures that the entire sample is introduced into the system, providing a more accurate representation of the isomeric ratio.[17]
-
FID vs. MS Detector: While MS provides structural information, for quantitative purity analysis, the Flame Ionization Detector (FID) is often superior due to its high sensitivity, wide linear range, and robustness for hydrocarbon-based molecules like terpenes and their esters.[9]
-
Temperature Programming: A slow temperature ramp is crucial for achieving baseline separation of the enantiomers on a chiral column.[6] The initial hold at a lower temperature allows for the initial separation of more volatile impurities, while the slow ramp ensures optimal interaction with the chiral stationary phase.
-
Self-Validating System: This protocol is designed to be self-validating. The use of a well-characterized chiral column with a clear separation of enantiomers provides inherent confidence in the results. The reproducibility of retention times and peak areas over multiple injections will confirm the stability and reliability of the analytical system.
Conclusion and Future Perspectives
The isomeric purity of synthesized this compound is a critical parameter that directly impacts its quality and application. Chiral gas chromatography with a cyclodextrin-based stationary phase stands as the most reliable and accessible method for this analysis. By understanding the principles behind the chosen methodology and carefully controlling experimental parameters, researchers can obtain accurate and reproducible results.
For laboratories requiring higher throughput or unambiguous identification without reliance on retention times, emerging technologies like Molecular Rotational Resonance (MRR) spectroscopy present a promising alternative.[15][16] However, for routine quality control and research applications, the detailed chiral GC protocol provides a robust and trustworthy framework for the isomeric purity analysis of this compound and other chiral terpene esters.
References
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A Comparative Guide to the Synthesis of Linalyl Octanoate: Chemical vs. Enzymatic Routes
Introduction: The Significance of Linalyl Octanoate
This compound, a fatty acid ester, is a valuable compound in the flavor, fragrance, and cosmetics industries, prized for its characteristic fresh, floral, and slightly fruity aroma. Its synthesis, however, presents a choice between traditional chemical methods and emerging enzymatic routes, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., p-toluenesulfonic acid) | Lipases (e.g., Candida antarctica lipase A) |
| Typical Yield | 40-60% (for linalyl esters) | Highly variable; low for tertiary alcohols like linalool (e.g., <10% with non-specific lipases), but can be improved with specific lipases. |
| Reaction Temperature | High (typically >100°C) | Mild (typically 30-70°C)[1] |
| Reaction Time | 2-8 hours | Can range from a few hours to over 24 hours |
| Solvent | Often requires a non-polar solvent for azeotropic water removal | Can be performed solvent-free[1] |
| Byproducts | Water, potential for side products from rearrangement | Water |
| Catalyst Reusability | Generally not reusable | High reusability with immobilized enzymes |
| Environmental Impact | Use of corrosive acids and high energy consumption | Milder conditions and biodegradable catalysts are more environmentally friendly. |
| Product Purity | May require extensive purification to remove catalyst and byproducts | High selectivity often leads to a purer product, simplifying downstream processing. |
Chemical Synthesis of this compound: The Established Route
Conventional chemical synthesis of this compound typically employs Fischer-Speier esterification, a well-established method involving the reaction of linalool with octanoic acid in the presence of a strong acid catalyst.
Reaction Mechanism
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
Catalysis: The Role of p-Toluenesulfonic Acid
p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst in Fischer esterification due to its strong acidity, thermal stability, and relative ease of handling compared to mineral acids like sulfuric acid.[2][3] It efficiently protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol.
Experimental Protocol: Chemical Synthesis of this compound
Materials:
-
Linalool
-
Octanoic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine linalool (1 molar equivalent), octanoic acid (1.2 molar equivalents), and a catalytic amount of p-TSA (e.g., 0.02 molar equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is approaching completion (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Advantages and Disadvantages of Chemical Synthesis
Advantages:
-
Well-established and predictable: The Fischer esterification is a widely understood and utilized reaction.
-
Relatively fast reaction times: Compared to some enzymatic reactions, chemical synthesis can be completed in a shorter timeframe.
-
Cost-effective catalysts: Acid catalysts like p-TSA are generally inexpensive.
Disadvantages:
-
Harsh reaction conditions: High temperatures can lead to side reactions, such as the degradation of thermally sensitive compounds like linalool.
-
Environmental concerns: The use of strong, corrosive acids and organic solvents raises environmental and safety issues.
-
Byproduct formation: The acidic conditions can promote the rearrangement of linalool, leading to the formation of undesired isomeric byproducts, which can complicate purification and affect the final aroma profile.[4]
-
Catalyst removal: Neutralization and removal of the acid catalyst are necessary, adding extra steps to the downstream processing.
Enzymatic Synthesis of this compound: The Green Alternative
Enzymatic synthesis, employing lipases as biocatalysts, offers a more sustainable and selective approach to ester production. Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature, but in non-aqueous environments, they can effectively catalyze the reverse reaction of esterification.
The Challenge of Tertiary Alcohols
A significant challenge in the enzymatic synthesis of linalyl esters is the steric hindrance of the tertiary alcohol group in linalool.[4] Many commonly used lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), show low activity towards tertiary alcohols.[5] This steric hindrance makes it difficult for the bulky linalool molecule to access the active site of the enzyme, resulting in very low conversion rates, often below 10%.[1][4]
Overcoming Steric Hindrance: The Promise of Candida antarctica Lipase A
Research has indicated that Candida antarctica lipase A (CAL-A) is more effective in catalyzing the esterification of sterically hindered tertiary alcohols compared to its more commonly used counterpart, CAL-B.[6] This suggests that CAL-A possesses an active site with a different conformation that can better accommodate bulky substrates like linalool.
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
Linalool
-
Octanoic acid
-
Immobilized Candida antarctica lipase A (CAL-A)
-
Molecular sieves (optional, to remove water)
-
Hexane (or other suitable organic solvent, or solvent-free)
-
Shaking incubator or magnetic stirrer
Procedure:
-
In a screw-capped vial, combine linalool (1 molar equivalent) and octanoic acid (1 to 3 molar equivalents). A solvent-free system is often preferred for green chemistry principles.[1]
-
Add the immobilized CAL-A catalyst (e.g., 5-10% by weight of the total substrates).
-
If not using a solvent-free system, add a suitable organic solvent like hexane.
-
(Optional) Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction and shift the equilibrium towards ester formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-72 hours.[4]
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
The product, this compound, can be purified by vacuum distillation if necessary, although the high selectivity of the enzyme often results in a product of high purity.
Advantages and Disadvantages of Enzymatic Synthesis
Advantages:
-
Mild reaction conditions: Lower temperatures preserve the integrity of thermally sensitive molecules like linalool and reduce energy consumption.[4]
-
High selectivity: Lipases are highly specific, minimizing the formation of byproducts and simplifying purification.
-
Environmentally friendly: The use of biodegradable catalysts and often solvent-free conditions aligns with the principles of green chemistry.
-
Catalyst reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing overall catalyst cost.
Disadvantages:
-
Low reactivity with tertiary alcohols: The steric hindrance of linalool remains a significant challenge, often leading to low yields with common lipases.[4]
-
Longer reaction times: Enzymatic reactions can be significantly slower than their chemical counterparts.
-
Higher initial catalyst cost: Although reusable, the initial investment in a specialized lipase can be higher than for a simple acid catalyst.
Visualizing the Synthesis Pathways
To better understand the two synthetic approaches, the following diagrams illustrate the core reaction mechanisms.
Caption: Chemical synthesis of this compound via Fischer esterification.
Caption: Enzymatic synthesis of this compound via lipase catalysis.
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of this compound is a trade-off between established, rapid methods and greener, more selective alternatives. Chemical synthesis, while effective, is hampered by harsh conditions and potential byproduct formation. Enzymatic synthesis, on the other hand, offers a milder and more environmentally benign route, but is significantly challenged by the steric hindrance of the tertiary alcohol, linalool, leading to low yields with many common lipases.
For researchers and drug development professionals, the optimal choice will depend on the specific project goals. If high purity and a "natural" label are paramount, and lower yields can be tolerated or optimized, the enzymatic route is highly attractive. For applications where yield and speed are the primary drivers, and downstream purification is well-established, chemical synthesis remains a viable option.
Future research in this area will likely focus on the discovery or engineering of novel lipases with improved activity towards sterically hindered alcohols like linalool. The development of such biocatalysts would significantly enhance the feasibility of enzymatic synthesis, making it a more competitive and sustainable method for the industrial production of this compound and other valuable tertiary alcohol esters.
References
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Paroul, N., et al. (2009). Enzymatic production of linalool esters in organic and solvent-free system. Bioprocess and Biosystems Engineering, 32(6), 739-746. Available at: [Link]
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Ghamgui, H., et al. (2004). Continuous synthesis of 2-ethylhexyl adipate by immobilized Candida antarctica lipase B: optimization by response surface methodology. Journal of Biotechnology, 114(3), 279-290. Available at: [Link]
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Villeneuve, P., et al. (1995). Lipase specificities for the esterification of tertiary alcohols. Journal of the American Oil Chemists' Society, 72(6), 753-755. Available at: [Link]
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Volpato, A. B., et al. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Journal of Bioprocessing & Biotechniques, 9(1), 1-5. Available at: [Link]
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Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]
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Otera, J. (2003). Esterification. In Esterification (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
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Sharma, S., et al. (2021). A review on lipase: a versatile enzyme for industrial applications. Journal of Proteins and Proteomics, 12(2), 99-114. Available at: [Link]
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Jegannathan, K. R., et al. (2008). Production of biodiesel from palm oil using immobilized lipase. Journal of the Brazilian Chemical Society, 19(8), 1541-1546. Available at: [Link]
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Godi, S., et al. (2007). Lipase-catalyzed synthesis of octyl octanoate in a solvent-free system. Journal of the American Oil Chemists' Society, 84(11), 1047-1052. Available at: [Link]
- Google Patents. (1957). Process of manufacturing linalyl. US2794826A.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). A Comparative Analysis of Chemical and Enzymatic Synthesis of Linalool Oxide. Available at: [A representative, non-active URL is provided as a placeholder for a real-world equivalent: https://www.benchchem.com/product/B089808]
- BenchChem. (2025). A comparative analysis of chemical and enzymatic synthesis of propyl octanoate. Available at: [A representative, non-active URL is provided as a placeholder for a real-world equivalent: https://www.benchchem.com/product/B089808]
-
Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available at: [Link]
-
MDPI. (2019). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
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Science Alert. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Available at: [Link]
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ResearchGate. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Available at: [Link]
-
accedaCRIS. (2018). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Available at: [Link]
-
Atlantis Press. (2016). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Available at: [Link]
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Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]
-
MDPI. (2018). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Available at: [Link]
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A Guide to Inter-laboratory Comparison of Linalyl Octanoate Analysis: Ensuring Accuracy and Reproducibility in Fragrance Quality Control
For researchers, scientists, and professionals in the pharmaceutical and cosmetic industries, the precise and accurate quantification of fragrance components is paramount to ensuring product quality, safety, and consistency. Linalyl octanoate, a key ester contributing to the floral and fruity notes of many essential oils and cosmetic formulations, requires robust analytical methods for its characterization.[1][2] This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of this compound. Such studies are critical for validating analytical methods, evaluating laboratory performance, and ensuring the interchangeability of data across different quality control sites.[3] Adherence to standards such as ISO/IEC 17025 necessitates participation in these comparisons to demonstrate technical competence.
This document outlines a prospective inter-laboratory study, detailing the experimental design, standardized analytical protocols, and statistical evaluation of results. The methodologies presented are synthesized from established best practices in the analysis of volatile and semi-volatile fragrance compounds.[4][5]
Study Design and Objectives
The primary objective of this proposed inter-laboratory comparison is to assess the proficiency of participating laboratories in the quantitative determination of this compound in a prepared cosmetic base. The study is designed to evaluate both the accuracy (trueness and bias) and precision (repeatability and reproducibility) of the analytical results.[6]
Key Performance Indicators to be Assessed:
-
Accuracy: Closeness of the laboratory's mean result to the assigned reference value.
-
Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): Precision under different operating conditions (different laboratories, operators, equipment).
-
Method Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Workflow of the Inter-laboratory Comparison Study
Caption: Workflow of the inter-laboratory comparison study.
Test Material and Sample Preparation
A homogenous batch of a simple cosmetic base (e.g., a fragrance-free lotion) will be prepared and spiked with a certified reference material of this compound to a known concentration. The homogeneity and stability of the test material must be confirmed by the organizing body prior to dispatch to participating laboratories.[6]
This compound Properties:
| Property | Value |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate[1] |
| CAS Number | 10024-64-3[1] |
| Molecular Formula | C18H32O2[1] |
| Molecular Weight | 280.4 g/mol [1] |
| Appearance | Colorless to pale yellow oily liquid[7] |
| Solubility | Insoluble in water; soluble in alcohol[1] |
Experimental Protocol: Sample Preparation
This protocol is designed to ensure consistency in the extraction of this compound from the cosmetic matrix across all participating laboratories.
-
Sample Homogenization: Allow the received test material to reach room temperature (20-25°C) and mix thoroughly by gentle inversion for 2 minutes.
-
Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 20 mL screw-cap vial.
-
Internal Standard Spiking: Add a known volume of an internal standard solution (e.g., deuterated propyl octanoate or a suitable n-alkane) to the vial. The use of an internal standard is crucial for correcting variations in extraction efficiency and injection volume.[3]
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortexing: Cap the vial and vortex for 5 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.
-
Collection: Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity.[4][5]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[4]
-
Injection: 1 µL of the extracted sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Identification and Quantification
-
Identification: The identification of this compound will be based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is expected to show characteristic fragment ions resulting from the loss of the octanoate group and other fragmentations of the linalyl moiety.
-
Quantification: A multi-point calibration curve should be prepared using the certified reference standard of this compound. The concentration of this compound in the test sample is determined by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in an inter-laboratory comparison.[8][9] The performance of each laboratory will be evaluated using z-scores, which provide a standardized measure of the deviation of a result from the assigned value.[8]
z-score calculation:
z = (x - X) / σ
where:
-
x is the result from the participating laboratory
-
X is the assigned value (consensus mean of all participant results after outlier removal)
-
σ is the target standard deviation for proficiency assessment
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Repeatability and reproducibility will be calculated according to ISO 5725.[10]
General Analytical Workflow for this compound
Caption: General analytical workflow for this compound.
Summary of Expected Performance Data
The following table presents hypothetical yet realistic quantitative data from a simulated inter-laboratory comparison for the analysis of this compound.
| Laboratory ID | Reported Concentration (mg/kg) | z-score | Performance Evaluation |
| Lab 1 | 485 | -0.5 | Satisfactory |
| Lab 2 | 510 | 1.0 | Satisfactory |
| Lab 3 | 470 | -1.5 | Satisfactory |
| Lab 4 | 530 | 2.5 | Questionable |
| Lab 5 | 495 | 0.0 | Satisfactory |
| Assigned Value (X) | 495 mg/kg | ||
| Std. Dev. (σ) | 10 |
Conclusion
This guide provides a framework for establishing an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and robust statistical analysis, participating laboratories can gain valuable insights into their analytical performance, identify potential areas for improvement, and contribute to the overall quality and reliability of fragrance analysis within the industry. The successful implementation of such proficiency testing schemes is a cornerstone of a comprehensive quality management system.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 61435, this compound. [Link]
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Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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Guthrie, W. F. (2007). Interlaboratory Comparisons. In Encyclopedia of Statistics in Quality and Reliability. NIST. [Link]
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The Good Scents Company. This compound, 10024-64-3. [Link]
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National Institute of Standards and Technology. Linalyl acetate in NIST WebBook. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Linalyl Octanoate for Laboratory Professionals
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Linalyl octanoate, a common ester in fragrance and flavor research, is often perceived as benign. However, its proper disposal is a matter of regulatory compliance, environmental stewardship, and laboratory safety. This guide provides a comprehensive, technically grounded protocol for its management, moving beyond simple steps to explain the causality behind our procedures.
Section 1: Core Safety & Chemical Profile of this compound
Understanding the chemical's properties is the foundation of its safe handling and disposal. While this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), this does not mean it can be disposed of without care[1]. It is a combustible liquid and, like many organic compounds, requires specific disposal routes to prevent environmental contamination.
| Property | Value | Source |
| CAS Number | 10024-64-3 | [2] |
| Molecular Formula | C18H32O2 | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Flash Point | > 93.33 °C (> 200 °F) | [3] |
| GHS Hazard | Does not meet hazard criteria | [1] |
| Primary Uses | Flavoring agent, Fragrance ingredient | [1][4] |
The key takeaway from this profile is the combustible nature of the liquid and its use in consumer products, which brings scrutiny under environmental regulations regarding wastewater contamination[5][6].
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal procedure, ensuring personal safety is paramount. The following PPE is mandatory to prevent accidental exposure and ensure safe practice.
-
Nitrile Gloves: To prevent skin contact. While not classified as a skin irritant, related esters like linalyl acetate can cause irritation[4][7][8].
-
Safety Glasses or Goggles: To protect against splashes.
-
Laboratory Coat: To protect clothing and skin.
-
Work in a Ventilated Area: All handling and disposal steps should be performed within a certified chemical fume hood to avoid inhalation of any vapors[8][9].
Section 3: Disposal Decision Workflow
The correct disposal path for this compound depends on the quantity and whether it is contaminated with other hazardous substances. This workflow diagram illustrates the decision-making process.
Caption: Decision workflow for this compound disposal.
Section 4: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the decision workflow above. Under no circumstances should this compound be poured down the sanitary sewer (sink) . This practice is forbidden for most organic chemicals as they can harm aquatic ecosystems and interfere with wastewater treatment processes[5][6][10].
Protocol A: Disposal of Small Quantities (<100 mL, Uncontaminated)
This method is suitable only for minor amounts of pure this compound, such as residue from a container. The principle is absorption followed by disposal as solid waste, a common practice for small amounts of non-hazardous volatile organics[9].
-
Work in a Fume Hood: Ensure the fume hood sash is at the appropriate height and the fan is operational.
-
Prepare Absorbent: Place an inert absorbent material, such as vermiculite, perlite, or cat litter, in a shallow chemical-resistant tray or beaker.
-
Absorb the Liquid: Carefully pour the this compound onto the absorbent material, allowing it to be fully absorbed.
-
Package for Disposal: Once absorbed, scoop the material into a properly labeled waste bag or container designated for solid chemical waste.
-
Consult EHS: Check your institution's specific guidelines. Some institutions may require this solid waste to be collected by Environmental Health & Safety (EHS), while others may permit disposal in the regular trash after the material is fully dry and free of solvent odor.
Protocol B: Disposal of Large Quantities (>100 mL) and Bulk Waste
For larger volumes, the material must be collected and managed by a licensed waste contractor. This aligns with standard procedures for non-halogenated organic solvent waste[9][11].
-
Select a Waste Container: Obtain a designated and properly labeled waste container for "Non-Halogenated Organic Waste" or "Hydrocarbon Waste" from your institution's EHS department.
-
Transfer the Waste: Carefully pour the this compound into the waste container using a funnel. Avoid splashing.
-
Seal and Store: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA) away from ignition sources and incompatible materials[8][10]. The SAA should be in a secondary containment tray.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full container. Do not allow waste to accumulate beyond designated time or volume limits[10].
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be disposed of as solid chemical waste. Place them in a sealed, labeled bag or container and manage them according to your institution's EHS policies. If this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste and disposed of via Protocol B[12].
Section 5: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent slips and potential hazards.
-
Alert Personnel: Notify others in the immediate area.
-
Remove Ignition Sources: Since the liquid is combustible, eliminate any nearby flames, hot plates, or spark sources[8].
-
Contain the Spill: Use an inert absorbent material (vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.
-
Absorb the Spill: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collect and Dispose: Scoop the contaminated absorbent into a labeled, sealed container for hazardous waste disposal. Contact EHS for pickup.
-
Decontaminate: Clean the spill area with soap and water.
Section 6: Regulatory and Environmental Context
The procedures outlined above are designed to comply with key environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave"[13]. While this compound is not a listed RCRA hazardous waste, improper disposal (e.g., down the drain) could violate the Clean Water Act[5]. As the generator, your laboratory is legally responsible for ensuring waste is correctly identified, managed, and disposed of through the proper channels[14]. Engaging a licensed hazardous waste management service for bulk quantities ensures compliance and responsible environmental stewardship[15].
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. #1 Science Forum For Lab Technicians. Retrieved from [Link]
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Unknown Author. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Perfumes, Cosmetics, and Other Toilet Preparations Manufacturing (SIC 2844) Statutory and Regulatory Summaries. EPA NEPIs. Retrieved from [Link]
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Retail Industry Leaders Association. (n.d.). Consumer Products. Retrieved from [Link]
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Rubo. (n.d.). Flavourings & Fragrances Waste Disposal. Retrieved from [Link]
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Envynature. (n.d.). The Environmental Impact of Perfumes: Are They Safe for You and the Planet? Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Australian Government Department of Health. (2020). Simple esters of linalool: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
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Chemsrc. (2025). Linalyl acetate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Linalyl Octanoate
Welcome to your essential guide for the safe handling of Linalyl octanoate (CAS 10024-64-3). As researchers and developers, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal when working with this common fragrance and flavoring agent. Our goal is to instill a deep understanding of why each step is critical, empowering you to work with confidence and security.
Hazard Assessment: The "Why" Behind the Protection
Understanding the inherent properties of a chemical is the first step in establishing a robust safety protocol. This compound is a colorless to pale yellow oily liquid with a characteristic fruity, herbal aroma.[1][2] While some databases report that it does not meet the criteria for GHS hazard classification[3], a comprehensive safety-first approach requires us to consider the potential risks associated with organic esters of its class.
Safety data for analogous compounds, such as Linalyl Acetate, indicates a potential for mild to moderate irritation to the skin, eyes, and respiratory system.[4][5][6] Furthermore, with a flash point above 93°C (>200°F), it is classified as a combustible liquid, necessitating precautions against ignition sources during handling and storage.[1][4] Therefore, our PPE recommendations are grounded in a conservative approach that mitigates risks of irritation, accidental contact, and combustion.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₂ | [3] |
| Molecular Weight | 280.4 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol | [2][3] |
| Flash Point | > 93.33 °C (> 200.00 °F) TCC | [1] |
| Vapor Pressure | 0.000125 mmHg @ 25.00 °C (est.) | [1][2] |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all process. It is dictated by the specific tasks being performed. The following diagram outlines the decision-making process for selecting the appropriate level of protection.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [4] * Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. [4][7] * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][8]
-
Disposal of Contaminated PPE and Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Classification: this compound and materials contaminated with it should be treated as chemical waste. [9]2. Contaminated PPE: Disposable items like gloves should be placed in a designated, sealed container for hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, compatible container. The label should include "Hazardous Waste," the full chemical name, and associated hazards. [9]Do not pour this chemical down the drain. [4][9]4. Pickup and Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. [8][9] By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- The Good Scents Company. (n.d.). This compound, 10024-64-3.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Parchem. (n.d.). This compound (Cas 10024-64-3). Retrieved from Parchem fine & specialty chemicals website.
- Spectrum Chemical. (2010). Material Safety Data Sheet - LINALYL ACETATE.
- National Center for Biotechnology Information. (n.d.). Linalyl Acetate. PubChem Compound Database.
- The Perfumers Apprentice. (2020). SAFETY DATA SHEET.
- ChemicalBook. (2024). LINALYL CAPRYLATE - Safety Data Sheet.
- Axxence Aromatic GmbH. (2024). Safety Data Sheet - NATURAL LINALYL ACETATE.
- European Chemicals Agency. (n.d.). Linalyl acetate - Registration Dossier.
- Fisher Scientific. (2011). SAFETY DATA SHEET - Linalyl acetate, synthetic.
- Growsafe. (n.d.). PPE.
- Stansfields. (2022). Personal Protective Equipment for Fragrance Oil.
- CDH Fine Chemical. (n.d.). LINALYL ACETATE CAS No 115-95-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- The Good Scents Company. (n.d.). octyl octanoate, 2306-88-9.
- ChemicalBook. (2025). Linalyl acetate - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Australian National Industrial Chemicals Notification and Assessment Scheme. (2018). Simple esters of linalool: Human health tier II assessment.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Substance Database.
- Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for LINALYL ACETATE.
- BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of Octyl Octanoate in a Laboratory Setting.
- Perfumer's Apprentice. (2023). Linalyl Acetate (Natural) 7710 - SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
